molecular formula C26H28O15 B600546 Leucoside

Leucoside

Katalognummer: B600546
Molekulargewicht: 580.5 g/mol
InChI-Schlüssel: RXAXTTGJEMODPY-CJNLAGEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leucoside is a glycoside and a member of flavonoids.
This compound has been reported in Spiranthes vernalis, Aesculus chinensis, and other organisms with data available.
isolated from flowers of Kitaibelia vitifolia Willd;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAXTTGJEMODPY-CJNLAGEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Leucoside: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Leucoside, a naturally occurring flavonol glycoside. It details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on the experimental methodologies and potential molecular mechanisms of action relevant to research and development.

Chemical Structure and Physicochemical Properties

This compound, also known as Kaempferol 3-O-β-xylopyranosyl(1→2)-β-glucopyranoside, is a flavonoid.[1] Flavonoids are a class of polyphenolic compounds widely found in plants, known for their diverse biological activities.[2] this compound consists of the flavonol aglycone, kaempferol, linked at the 3-position to a disaccharide (sambubioside), which is composed of a xylose molecule attached to a glucose molecule.

The systematic IUPAC name for this compound is 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. It is naturally found in various plants, including the herbs of Aesculus L., Camellia sinensis (tea), and Rhodiola rosea.[3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyDataCitations
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[2]
Synonyms Kaempferol 3-sambubioside, Kaempferol 3-O-β-xylopyranosyl(1→2)-β-glucopyranoside[1]
CAS Number 27661-51-4[3]
Molecular Formula C₂₆H₂₈O₁₅[3]
Molecular Weight 580.49 g/mol [3]
Appearance Light yellow to yellow solid powder[3]
Solubility Soluble in DMSO, Methanol, Ethanol, Pyridine[3]

Synthesis and Spectroscopic Characterization

Enzymatic Synthesis from Natural Sources

A novel and efficient method for producing pure this compound involves the selective enzymatic hydrolysis of complex glycosides from Tea Seed Extract (TSE).[3] The primary precursor in TSE is Camelliaside B, a flavonol triglycoside. The synthesis specifically removes a terminal rhamnosyl moiety without affecting the desired xylosyl-glucosyl structure.[3][4]

This protocol is based on the methodology described by Chung & Lee (2013).[3]

  • Substrate Preparation: Isolate Camelliaside B from Tea Seed Extract (TSE) using standard chromatographic techniques. Alternatively, a crude TSE rich in Camelliaside B can be used.

  • Enzyme Selection: The commercial enzyme complex Pectinex® Ultra SP-L, derived from Aspergillus, is used. This complex exhibits the specific glycosidase activity required to selectively cleave the terminal rhamnose unit from Camelliaside B.[3][5]

  • Reaction Conditions:

    • Dissolve the substrate (isolated Camelliaside B or TSE) in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).

    • Add the Pectinex® Ultra SP-L enzyme to the solution. The optimal enzyme concentration and substrate-to-enzyme ratio must be determined empirically for maximal yield.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation.

    • Monitor the reaction progress over time using High-Performance Liquid Chromatography (HPLC) to track the consumption of Camelliaside B and the formation of this compound.

  • Purification:

    • Once the reaction reaches completion (maximal this compound concentration), terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

    • Centrifuge the mixture to remove denatured protein and any solid precipitates.

    • Purify this compound from the supernatant using preparative HPLC or column chromatography (e.g., Sephadex LH-20).

  • Verification: Confirm the identity and purity of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]

G cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_end Product & Purification TSE Tea Seed Extract (TSE) CamB Camelliaside B (Kaempferol-3-O-[β-xylopyranosyl(1→2)]- [α-rhamnopyranosyl(1→6)]-β-glucopyranoside) TSE->CamB Isolation Reaction Selective Hydrolysis (Cleavage of rhamnosyl moiety) CamB->Reaction Enzyme Pectinex® Ultra SP-L (Glycosidase) Enzyme->Reaction This compound This compound (Kaempferol 3-O-β-xylopyranosyl(1→2)-β-glucopyranoside) Reaction->this compound Yields Purification Purification (HPLC, Column Chromatography) This compound->Purification Verification Structure Verification (NMR, MS) Purification->Verification

Figure 1. Experimental workflow for the enzymatic synthesis of this compound.
Spectroscopic Data

Structural elucidation and confirmation of this compound are typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.[3][6] While the literature confirms the use of these methods for identifying the compound after synthesis, detailed, experimentally derived chemical shift assignments are not consistently reported in publicly accessible databases.

¹H and ¹³C NMR Data
Nucleus Chemical Shift (δ) in ppm
¹H NMRData not available in the reviewed literature.
¹³C NMRData not available in the reviewed literature.

Biological Activity and Potential Signaling Pathways

This compound, as a member of the flavonoid family, is investigated for various pharmacological activities. Limited studies have reported on its antiviral properties, though the observed activity was weak.

Antiviral Activity

This compound was evaluated for its ability to inhibit the cytopathic effect of Parainfluenza Virus 3 (PIV3) and Influenza A (H1N1) virus in Madin-Darby Canine Kidney (MDCK) cells. In these assays, the compound demonstrated an IC₅₀ value greater than 100 µg/mL, indicating low potency under the tested conditions.

The following is a generalized protocol representative of methods used to screen for antiviral activity.

  • Cell Culture: Culture MDCK cells in a suitable medium (e.g., DMEM with 10% Fetal Bovine Serum) in 96-well microtiter plates until a confluent monolayer is formed.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of two-fold dilutions in the cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the serially diluted this compound to the wells. Include wells with medium only (cell control) and wells with no compound (virus control).

    • Add a pre-titered amount of the virus (e.g., Influenza A H1N1) to all wells except the cell controls. The amount of virus should be sufficient to cause a 75-100% cytopathic effect in 48-72 hours.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for the required duration (e.g., 48-72 hours).

  • Assessment of Cytopathic Effect:

    • After incubation, visually inspect the cell monolayers under a microscope for virus-induced morphological changes (cell rounding, detachment), scoring the level of protection in treated wells compared to virus controls.

    • Quantify cell viability using a colorimetric assay, such as the MTT or Neutral Red uptake assay. Add the reagent to all wells, incubate, and then measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a regression analysis.

Potential Interaction with Cellular Signaling Pathways

The precise molecular targets of this compound have not been extensively characterized. However, as a flavonoid, it is plausible that it modulates key intracellular signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7][8] Flavonoids are widely reported to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[9][10][11]

The canonical NF-κB pathway is activated by pro-inflammatory stimuli like TNF-α or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα unmasks a nuclear localization signal on the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).[12] Many flavonoids are thought to inhibit this process, thereby downregulating the inflammatory response.[11] While direct evidence for this compound is pending, this represents a primary hypothetical mechanism of action for its potential bioactivity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor (e.g., TNFR) Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65 p65 Transcription Gene Transcription NFkB_p65->Transcription Nuclear Translocation & DNA Binding NFkB_p50 p50 NFkB_p50->Transcription Nuclear Translocation & DNA Binding Inflammation Inflammatory Response (Cytokines, COX-2, etc.) Transcription->Inflammation Leads to This compound Flavonoid (e.g., this compound) [Hypothetical] This compound->IKK Inhibits This compound->IkB Prevents Degradation

References

The Discovery, Isolation, and Characterization of Leucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the enzymatic synthesis of this compound from tea seed extract, a novel method that has made this compound more accessible for research. Furthermore, this guide explores the inferred biological activity and associated signaling pathways of this compound, drawing upon the extensive research conducted on its aglycone, kaempferol, and related glycosides. Detailed experimental methodologies, quantitative data, and visual representations of key pathways are presented to support further investigation and drug development efforts.

Introduction

This compound is a flavonoid, specifically a glycoside of kaempferol.[1] Its systematic name is kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside.[2] Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their broad range of biological activities. This compound has been identified in organisms such as Spiranthes vernalis and Aesculus chinensis.[3] The primary source for its novel isolation method is tea seed extract (Camellia sinensis).[2]

Discovery and Isolation

The discovery of a viable method for obtaining pure this compound is a recent development. A 2012 study first reported the synthesis of pure this compound from a natural source through the enzymatic partial hydrolysis of tea seed extract (TSE).[2]

Source Material: Tea Seed Extract

Tea seed extract is a byproduct of tea processing and contains a variety of bioactive compounds, including the flavonol triglycosides camelliaside A and camelliaside B.[2][4] Camelliaside B serves as the direct precursor for the enzymatic synthesis of this compound.[2]

Enzymatic Synthesis

The synthesis of this compound from tea seed extract involves the selective hydrolysis of the rhamnosyl moiety of camelliaside B. This is achieved using specific commercial enzyme complexes.[2]

Experimental Protocol: Enzymatic Synthesis of this compound from Tea Seed Extract

This protocol is based on the methodology described by Chung et al. (2012).[2]

1. Substrate Preparation:

  • Isolate camelliaside B from tea seed extract using appropriate chromatographic techniques (e.g., preparative high-performance liquid chromatography).

2. Enzymatic Reaction:

  • Prepare a solution of isolated camelliaside B in a suitable buffer.
  • Introduce the Pectinex® Ultra SP-L enzyme complex to the solution. Note: The original study screened several enzymes, with Ultra SP-L demonstrating the specific hydrolytic activity required to produce this compound from camelliaside B.[2]
  • Incubate the reaction mixture under optimal conditions of temperature and pH. Note: Specific parameters such as enzyme concentration, substrate concentration, temperature, and incubation time need to be optimized for maximum yield.

3. Purification of this compound:

  • Monitor the reaction progress using high-performance liquid chromatography (HPLC).
  • Upon completion of the reaction, purify the resulting this compound from the reaction mixture using chromatographic techniques such as column chromatography or preparative HPLC.

4. Structural Verification:

  • Confirm the identity and purity of the isolated this compound using liquid chromatography/mass spectrometry (LC/MS), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).[2]

Structural Elucidation

The definitive structure of this compound as kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside was determined through a combination of spectroscopic techniques.[2]

  • Liquid Chromatography/Mass Spectrometry (LC/MS): This technique is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which aids in structural identification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This allows for the precise determination of the connectivity of atoms and the stereochemistry of the glycosidic linkages.[5]

Quantitative Data

While specific quantitative data for the enzymatic synthesis of this compound is not extensively available in the literature, the following table summarizes the known properties of this compound and related quantitative information on flavonols in tea seeds.

ParameterValue/RangeSource
This compound Properties
Molecular FormulaC₂₆H₂₈O₁₅[3]
Molecular Weight580.5 g/mol [3]
PubChem CID44566720[3]
Flavonol Content in Camellia sinensis Seeds
Total Phenolic Concentration in Seed Oil20.56 to 88.56 µg/g[6]
Phenolic Acids76.2 - 90.4% of total phenolics[6]
Catechins2.1 - 9.7% of total phenolics[6]
Other Flavonoids4.2 - 17.8% of total phenolics[6]
Tea Seed Oil Yield
Supercritical CO₂ Extraction29.2 ± 0.6%[7]
Soxhlet Extraction25.3 ± 1.0%[7]

Inferred Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, extensive research on its aglycone, kaempferol, and other kaempferol glycosides provides a strong basis for inferring its potential therapeutic effects. The primary activities are believed to be anti-inflammatory and antioxidant.[8][9]

Anti-Inflammatory Activity

Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][10]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] Kaempferol has been demonstrated to inhibit the activation of NF-κB.[9] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. By stabilizing IκB, kaempferol prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.[9][10]

NF_kB_Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_p p-NF-κB NFkB->NFkB_p Activation Nucleus Nucleus NFkB_p->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces This compound This compound (inferred from Kaempferol) This compound->IKK Inhibits

Caption: Inferred inhibition of the NF-κB pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, is another critical pathway in inflammation.[10] Kaempferol glycosides have been shown to suppress the phosphorylation of these MAPKs, thereby inhibiting the downstream inflammatory response.[1][3]

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Induces This compound This compound (inferred) This compound->MAPKK Inhibits

Caption: Inferred modulation of the MAPK signaling pathway by this compound.

Antioxidant Activity

Kaempferol and its derivatives are potent antioxidants.[11] Their antioxidant effects are mediated, in part, by the activation of the Nrf2-ARE signaling pathway.[12]

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its interaction with the antioxidant response element (ARE).[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like kaempferol, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 This compound This compound (inferred) This compound->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1) ARE->AntioxidantGenes Activates

Caption: Inferred activation of the Nrf2-ARE antioxidant pathway by this compound.

Experimental Workflows

The study of this compound and its potential therapeutic applications would follow a logical experimental workflow, from isolation to in vivo testing.

Experimental_Workflow A Isolation of Camelliaside B from Tea Seed Extract B Enzymatic Synthesis of this compound A->B C Purification of this compound (HPLC) B->C D Structural Elucidation (LC/MS, NMR) C->D E In Vitro Bioactivity Assays (e.g., anti-inflammatory, antioxidant) C->E F Cell-Based Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK, Nrf2) E->F G In Vivo Animal Model Studies (e.g., inflammation models) F->G H Pharmacokinetic and Toxicology Studies G->H

Caption: A logical experimental workflow for the study of this compound.

Conclusion

The novel enzymatic synthesis of this compound has opened up new avenues for the investigation of this kaempferol glycoside. While direct research into its biological effects is still in its early stages, the extensive data on its aglycone, kaempferol, strongly suggests that this compound possesses significant anti-inflammatory and antioxidant properties. The modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2 is likely central to these effects. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a summary of the current understanding of this compound. Further research is warranted to fully elucidate the therapeutic potential of this promising natural compound.

References

A Technical Guide to the Natural Sources of Leucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoside, a kaempferol glycoside with potential biological activity, is a flavonoid compound of interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, with a primary focus on its synthesis from Camellia sinensis (tea) seed extract. The document details the enzymatic conversion of the precursor, Camelliaside B, into this compound. While quantitative data on this compound concentrations in raw plant materials are not extensively documented in current literature, this guide presents the available information on its sources. Furthermore, it outlines a detailed experimental protocol for the laboratory-scale synthesis and isolation of this compound. In the absence of direct studies on the specific signaling pathways of this compound, this guide explores the well-documented anti-inflammatory and antioxidant pathways of a structurally analogous compound, Kaempferol-3-O-β-d-glucuronate, providing a plausible framework for the biological activity of this compound.

Natural Sources of this compound

This compound has been identified in several plant species. The most well-documented and practical source for obtaining this compound is through the enzymatic modification of a precursor found in the seeds of Camellia sinensis. Other plants have also been reported to contain this compound, although detailed information on extraction and quantification from these sources is limited.

Plant SpeciesPart of PlantCompound TypeNotes
Camellia sinensis (Tea)SeedsPrecursor (Camelliaside B)This compound is synthesized via enzymatic hydrolysis of Camelliaside B from tea seed extract[1].
Spiranthes vernalisNot specifiedThis compoundPresence of this compound has been reported.
Aesculus chinensis (Chinese horse chestnut)Not specifiedThis compoundPresence of this compound has been reported.
Kitaibelia vitifoliaFlowersThis compoundIsolated from the flowers of the plant.

Experimental Protocol: Enzymatic Synthesis of this compound from Camellia sinensis Seed Extract

The following protocol is a comprehensive methodology for the synthesis of this compound from tea seed extract, based on the established enzymatic hydrolysis of Camelliaside B[1].

2.1. Materials and Reagents

  • Dried Camellia sinensis seeds

  • Tea Seed Extract (TSE) containing Camelliaside A and B

  • Commercial enzyme complex with β-xylosidase and α-rhamnosidase activity (e.g., Pectinex® Ultra SP-L)

  • Deionized water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

2.2. Workflow for this compound Synthesis and Isolation

experimental_workflow start Start: Dried Camellia sinensis Seeds extraction Extraction of Camelliaside B start->extraction Grinding & Extraction hydrolysis Enzymatic Hydrolysis extraction->hydrolysis Crude Extract purification Purification: SPE & HPLC hydrolysis->purification Hydrolysate analysis Analysis: LC/MS & NMR purification->analysis Purified Fractions end End: Pure this compound analysis->end Confirmed Structure

Workflow for the synthesis and isolation of this compound.

2.3. Step-by-Step Procedure

  • Preparation of Tea Seed Extract (TSE):

    • Grind dried Camellia sinensis seeds into a fine powder.

    • Perform an extraction with an appropriate solvent (e.g., 70% ethanol) to obtain a crude extract rich in flavonol triglycosides, including Camelliaside A and Camelliaside B.

    • Concentrate the extract under reduced pressure to yield the crude TSE.

  • Enzymatic Hydrolysis:

    • Dissolve the TSE in a suitable buffer solution (e.g., citrate buffer, pH 5.0).

    • Add the commercial enzyme complex (e.g., Pectinex® Ultra SP-L) to the TSE solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:10 (w/w) can be used.

    • Incubate the reaction mixture at an optimal temperature (e.g., 50°C) with gentle agitation for a predetermined period (e.g., 24-48 hours).

    • Monitor the reaction progress periodically using HPLC to observe the conversion of Camelliaside B to this compound.

    • Terminate the enzymatic reaction by heating the mixture (e.g., to 90°C for 10 minutes) to denature the enzymes.

  • Purification of this compound:

    • Centrifuge the reaction mixture to remove any precipitated material.

    • Subject the supernatant to Solid Phase Extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities. Elute the flavonoid fraction with methanol.

    • Further purify the this compound from the flavonoid fraction using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A gradient elution with water (containing 0.1% formic acid) and acetonitrile is typically employed.

    • Collect the fractions corresponding to the this compound peak.

  • Structural Confirmation:

    • Confirm the identity and purity of the isolated this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight.

    • Perform structural elucidation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Signaling Pathways of this compound

Direct research on the specific signaling pathways modulated by this compound is limited. However, based on the biological activities of structurally similar kaempferol glycosides, such as Kaempferol-3-O-β-d-glucuronate, this compound is likely to exhibit anti-inflammatory and antioxidant properties. The following sections describe the signaling pathways associated with these activities, which can serve as a strong predictive model for this compound's mechanism of action[2].

3.1. Anti-Inflammatory Activity: MAPK/NF-κB Signaling Pathway

In response to inflammatory stimuli like lipopolysaccharide (LPS), the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are activated, leading to the production of pro-inflammatory mediators. Kaempferol glycosides have been shown to inhibit this cascade.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription Mediators Pro-inflammatory Mediators Genes->Mediators leads to This compound This compound (Predicted) This compound->MAPK inhibits This compound->IKK inhibits

Predicted anti-inflammatory action of this compound via MAPK/NF-κB pathway.

3.2. Antioxidant Activity: Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. Kaempferol glycosides can activate this pathway, leading to the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1).

antioxidant_pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., ROS) Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Proteasome Proteasomal Degradation Keap1->Proteasome targets for Nrf2->Keap1 binds Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE binds to HO1 Antioxidant Genes (e.g., HO-1) ARE->HO1 activates transcription AntioxidantResponse Cellular Antioxidant Response HO1->AntioxidantResponse This compound This compound (Predicted) This compound->Keap1 modifies

Predicted antioxidant action of this compound via Nrf2/HO-1 pathway.

Conclusion

This compound is a naturally derived flavonoid that can be reliably synthesized from a readily available precursor in Camellia sinensis seeds. This guide provides a foundational protocol for its production and purification. While further research is needed to quantify this compound in its various natural sources and to elucidate its specific biological mechanisms, the established activities of structurally similar compounds strongly suggest its potential as an anti-inflammatory and antioxidant agent. The signaling pathways presented herein offer a robust starting point for investigating the pharmacological properties of this compound in drug discovery and development.

References

The Leucoside Conundrum: A Technical Guide to Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "leucoside" presents a fascinating case of chemical ambiguity in natural product literature. While not a uniquely defined compound, it is most frequently associated with a specific flavonoid glycoside. However, related nomenclature appears in the context of phenylethanoid glycosides, and the genus from which the name is likely derived, Leucosceptrum, is a rich source of complex terpenoids. This guide provides an in-depth exploration of the biosynthetic pathways for the primary chemical classes associated with the term "this compound," with a focus on the core flavonoid pathway. It is designed to equip researchers, scientists, and drug development professionals with the detailed biochemical knowledge, quantitative data, and experimental methodologies required for further investigation and application.

Defining "this compound": A Multifaceted Identity

Initial analysis of chemical databases and literature reveals that "this compound" is most concretely identified as kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside , a flavonoid glycoside. This structure consists of a kaempferol aglycone linked to a disaccharide chain.

However, the landscape is complicated by the existence of compounds like leucosceptoside A , which is mentioned in the context of the verbascoside (also known as acteoside) biosynthesis pathway. Verbascoside is a phenylethanoid glycoside, a distinct class of compounds with a different biosynthetic origin from flavonoids.

Furthermore, the plant genus Leucosceptrum, particularly Leucosceptrum canum, is renowned for its diverse and structurally complex diterpenoids and sesterterpenoids. While none are explicitly named "this compound," the association of the genus with unique secondary metabolites warrants their consideration in a comprehensive overview.

Given the available data, this guide will focus primarily on the well-established biosynthesis of the flavonoid this compound, while also providing a concise overview of the phenylethanoid glycoside pathway to address the related nomenclature.

The Core Pathway: Biosynthesis of Flavonoid this compound

The biosynthesis of flavonoid glycosides is a well-characterized pathway that begins with primary metabolism and branches through the general phenylpropanoid pathway before entering the flavonoid-specific branch.

The Phenylpropanoid Pathway: Building the Precursors

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. A series of three core enzymatic steps, often referred to as the general phenylpropanoid pathway, converts L-phenylalanine into 4-coumaroyl-CoA, a critical branch-point intermediate.

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Phenylpropanoid_Pathway cluster_enzymes Enzymes Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL ToFlavonoid To Flavonoid Biosynthesis CouCoA->ToFlavonoid PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase 4 4 CL 4CL: 4-Coumarate:CoA Ligase

Core Phenylpropanoid Pathway.

Flavonoid Biosynthesis: Constructing the Kaempferol Aglycone

The formation of the kaempferol backbone from 4-coumaroyl-CoA is a multi-step process involving a series of characteristic enzymes of the flavonoid pathway.

  • Chalcone Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This reaction proceeds through a polyketide intermediate that cyclizes to form the characteristic chalcone structure.

  • Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a flavanone. This step establishes the core heterocyclic C-ring of the flavonoid skeleton.

  • Flavanone 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, hydroxylates (2S)-naringenin at the C-3 position to form dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H): This enzyme, a cytochrome P450 monooxygenase, can hydroxylate dihydrokaempferol at the 3' position of the B-ring to produce dihydroquercetin. While not directly on the path to kaempferol, its activity represents a key branch point leading to other classes of flavonoids.

  • Flavonol Synthase (FLS): FLS, another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of the C-ring of dihydrokaempferol, converting it into the flavonol, kaempferol.

Flavonoid_Biosynthesis cluster_enzymes Enzymes CouCoA 4-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase F3H F3H: Flavanone 3-Hydroxylase FLS FLS: Flavonol Synthase

Kaempferol Biosynthesis Pathway.

Glycosylation: The Final Step to this compound

The final stage in this compound biosynthesis is the attachment of sugar moieties to the kaempferol aglycone. This is carried out by UDP-glycosyltransferases (UGTs), which transfer a sugar from an activated UDP-sugar donor to the flavonoid. The formation of this compound (kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside) involves a two-step glycosylation at the 3-hydroxyl group:

  • Glucosylation: A UGT transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-glucoside (astragalin).

  • Xylosylation: A second, specific UGT transfers a xylose molecule from UDP-xylose to the 2-hydroxyl group of the previously attached glucose, forming the final this compound product.

The specific UGTs responsible for these precise steps are species-dependent and require experimental characterization.

Quantitative Data on Flavonoid Biosynthesis Enzymes

The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of its enzymes. The following table summarizes representative kinetic data for key enzymes in the pathway, compiled from various plant species.

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Source Organism
Chalcone Synthase (CHS) 4-Coumaroyl-CoA1.8 - 2.51.7 - 2.1Medicago sativa
Malonyl-CoA3.5 - 30-Petroselinum crispum
Chalcone Isomerase (CHI) Naringenin Chalcone1 - 1129.2 - 69.4Various
Flavonol Synthase (FLS) Dihydrokaempferol15 - 500.1 - 1.0Petunia hybrida, Citrus unshiu

Note: Kinetic parameters can vary significantly based on the source organism, assay conditions, and recombinant protein expression system.

Experimental Protocols

Elucidating the this compound biosynthesis pathway relies on a combination of molecular, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To produce and functionally characterize a candidate enzyme (e.g., a UGT) in the this compound pathway.

Methodology:

  • Gene Isolation and Cloning:

    • Isolate total RNA from a this compound-producing plant tissue.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the target gene ORF using PCR with specific primers.

    • Clone the PCR product into a suitable expression vector (e.g., pET for E. coli or pYES for yeast).

  • Heterologous Expression:

    • Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Grow the culture to mid-log phase and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

    • Harvest cells by centrifugation and lyse them to release the protein.

  • Protein Purification:

    • If using a tagged protein (e.g., His-tag), purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

    • Assess purity using SDS-PAGE.

  • Enzyme Assays:

    • Prepare a reaction mixture containing the purified enzyme, the substrate (e.g., kaempferol and UDP-glucose), and a suitable buffer.

    • Incubate at an optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding methanol).

    • Analyze the reaction products by HPLC or LC-MS to confirm the formation of the expected glycosylated flavonoid.

  • Kinetic Analysis:

    • Perform enzyme assays with varying substrate concentrations.

    • Determine initial reaction velocities.

    • Calculate Km and kcat values by fitting the data to the Michaelis-Menten equation.

Workflow for enzyme characterization.

Analysis of Flavonoids by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound and its precursors in a plant extract.

Methodology:

  • Sample Preparation:

    • Grind freeze-dried plant tissue to a fine powder.

    • Extract with a suitable solvent (e.g., 80% methanol) using sonication or shaking.

    • Centrifuge the mixture and filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid).

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 30-60 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for flavonoids (e.g., 280 nm, 350 nm) or a Diode Array Detector (DAD) to scan multiple wavelengths.

  • Quantification:

    • Prepare a calibration curve using an authentic standard of this compound at several known concentrations.

    • Inject the standards and the plant extracts onto the HPLC system.

    • Identify the this compound peak in the extracts by comparing the retention time with the standard.

    • Calculate the concentration of this compound in the extracts based on the peak area and the calibration curve.

The Phenylethanoid Glycoside Pathway: The Case of Leucosceptoside A

As mentioned, "leucosceptoside A" is associated with the biosynthesis of verbascoside, a phenylethanoid glycoside. This pathway also originates from the shikimate pathway but follows a different route.

The core of verbascoside is formed from two aromatic precursors derived from L-phenylalanine and L-tyrosine. The L-phenylalanine-derived portion is converted to caffeoyl-CoA via the phenylpropanoid pathway. The L-tyrosine is converted to hydroxytyrosol. These two components, along with a central glucose and a rhamnose moiety, are assembled through a series of enzymatic reactions including hydroxylations, glycosylations, and acylations. The specific steps leading to leucosceptoside A within this pathway are not as well-defined as the core flavonoid pathway but it represents a distinct biosynthetic route.

Conclusion

The biosynthesis of "this compound" is a topic that requires careful definition of the target molecule. By focusing on the most well-documented structure, kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside, a clear and detailed biosynthetic pathway can be delineated. This pathway, rooted in primary metabolism and branching through the phenylpropanoid and flavonoid-specific pathways, is a testament to the intricate and modular nature of plant secondary metabolism. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers to further explore, and potentially engineer, the production of these and other valuable flavonoid compounds. Understanding the alternative biosynthetic routes, such as the phenylethanoid glycoside pathway, is also crucial for a comprehensive appreciation of the chemical diversity found in plants.

An In-Depth Technical Guide to the Physical and Chemical Properties of Leucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoside is a naturally occurring flavonoid glycoside, specifically a kaempferol 3-O-sambubioside, that has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it is presumed to possess antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its likely biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is a yellow, powdered substance.[1] Its core structure consists of the flavonol kaempferol linked to a disaccharide. The detailed physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueSource
CAS Number 27661-51-4[1]
Appearance Yellow powder[1]
Purity ≥90% (LC/MS-UV) to 99.10%[1][2][3][4]
Source The herbs of Aesculus L., Tea Seed Extract[1]
Table 2: Molecular Properties of this compound
PropertyValueSource
Molecular Formula C26H28O15[2][5]
Molecular Weight 580.49 g/mol - 580.5 g/mol [1][2][5]
SMILES String OC1=CC(O)=C(C(C(O[C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O[C@@H]3OC--INVALID-LINK----INVALID-LINK--[C@H]3O)=C(C4=CC=C(O)C=C4)O5)=O)C5=C1[3][4]
InChI Key RXAXTTGJEMODPY-CJNLAGEVSA-N[3][4]
Table 3: Solubility and Storage of this compound
PropertyDetailsSource
Solubility DMSO (1 mg/mL to 100 mg/mL with ultrasonic), Pyridine, Methanol, Ethanol[1][2][3][4][6]
Storage Temperature -20°C or 2-8°C[1][3][4][6]
Stability Can be stored for up to 24 months at 2-8°C[1]

Experimental Protocols

Isolation of this compound by Enzymatic Hydrolysis

Pure this compound can be prepared from tea seed extract through enzymatic partial hydrolysis. This method selectively cleaves specific glycosidic bonds to yield this compound.[1][7]

Materials:

  • Tea Seed Extract (TSE) containing camelliaside B

  • Pectinex® Ultra SP-L enzyme complex

  • Deionized water

  • Appropriate buffer solution for the enzyme

  • Quenching agent (e.g., heat or chemical inhibitor)

  • Chromatography equipment (e.g., HPLC) for purification

Protocol:

  • Dissolve Tea Seed Extract: Prepare a solution of TSE in the appropriate enzyme buffer.

  • Enzymatic Reaction: Add the Pectinex® Ultra SP-L enzyme to the TSE solution. The reaction selectively hydrolyzes the rhamnosyl moiety of camelliaside B.

  • Incubation: Incubate the reaction mixture under optimal conditions for the enzyme (temperature and pH).

  • Reaction Quenching: Stop the enzymatic reaction by heat inactivation or by adding a chemical inhibitor.

  • Purification: Purify the resulting mixture using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

  • Verification: Confirm the identity and purity of the isolated this compound using analytical techniques like LC/MS and NMR.

G TSE Tea Seed Extract Solution Enzyme Add Pectinex® Ultra SP-L TSE->Enzyme Incubate Incubate (Optimal Temp/pH) Enzyme->Incubate Quench Quench Reaction Incubate->Quench Purify HPLC Purification Quench->Purify Verify LC/MS & NMR Analysis Purify->Verify Pure Pure this compound Verify->Pure G cluster_cell Leukocyte LPS Inflammatory Stimulus (LPS) TLR TLR4 LPS->TLR binds IKK IKK Complex TLR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB Proteasome Proteasome Degradation IkBa->Proteasome ubiquitination Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-1β, IL-6 Genes->Cytokines leads to This compound This compound This compound->IKK inhibits

References

Leucoside and its Kaempferol Glycoside Lineage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Leucoside, a naturally occurring flavonoid, and its relationship within the broader class of kaempferol glycosides. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the chemical properties, biological activities, and experimental methodologies associated with these compounds. Due to the limited availability of specific data for this compound, this guide incorporates data and protocols from structurally similar and well-researched kaempferol glycosides to provide a representative and comprehensive overview.

Introduction to this compound and Kaempferol Glycosides

This compound (CAS 27661-51-4) is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.[1] Structurally, it is a derivative of kaempferol, a flavonol known for its broad spectrum of biological activities. This compound is specifically identified as kaempferol 3-sambubioside.[2] Flavonoids, including kaempferol and its glycosides, are of significant interest to the scientific community due to their potential therapeutic applications, which include antioxidant, anti-inflammatory, and anticancer properties.[3][4]

Kaempferol itself is a polyhydroxy flavonoid with a characteristic C6-C3-C6 backbone. In nature, it predominantly exists in its glycosidic forms, where one or more of its hydroxyl groups are attached to sugar moieties.[3] The type, number, and position of these sugar units give rise to a vast array of kaempferol glycosides, each with potentially unique physicochemical and biological properties. The glycosylation of kaempferol is a crucial factor influencing its bioavailability and mechanism of action.[5] This guide will delve into the known attributes of this compound and its chemical relatives, providing a foundation for future research and development.

Quantitative Biological Activity Data

While specific quantitative biological activity data for this compound is not extensively available in the public domain, the following tables summarize the activities of structurally related and well-characterized kaempferol glycosides. This data provides a valuable reference for predicting the potential bioactivities of this compound and for designing future experimental studies.

Table 1: Antioxidant Activity of Representative Kaempferol Glycosides

CompoundAssayIC50 ValueReference
Kaempferol-3-O-glucosideDPPH radical scavenging13.41 ± 0.64 µg/mL[6]
Kaempferol-3-O-alpha-L-rhamnoside (Afzelin)DPPH radical scavenging14.6 µg/mL[1]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosideDPPH radical scavenging28.61 µM[5]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosideDPPH radical scavenging36.93 µM[5]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosidePeroxynitrite (ONOO-) scavenging9.79 µM[5]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosidePeroxynitrite (ONOO-) scavenging11.40 µM[5]

Table 2: Anti-inflammatory Activity of Representative Kaempferol Glycosides

CompoundCell LineAssayEffectConcentrationReference
Kaempferol-3-O-β-rutinosideRAW264.7 macrophagesNitric Oxide (NO) Production>50% inhibition300 µM[7]
Kaempferol-3-O-glucorhamnosideRAW macrophagesInflammatory Cytokine Expression (TNF-α, IL-6, IL-1β)SuppressionNot specified[5]
Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucosideRAW 264.7 cellsNO, PGE2, TNF-α, IL-1β, IL-6 SecretionInhibition1.25, 2.5, and 5 µM[7]

Table 3: Anticancer Activity of Representative Kaempferol Glycosides

CompoundCell LineActivityIC50 Value / EffectReference
Kaempferol-3-O-alpha-L-rhamnoside (Afzelin)Ehrlich ascites carcinoma (EAC) cells (in vivo)Cell growth inhibition70.89 ± 6.62% at 50 mg/kg[1]
Kaempferol-3-O-rutinosideLung adenocarcinoma A549 cellsApoptosisEffective triggeringNot specified
Kaempferol glycosides from Brassica junceaHCT-116 (colon cancer)CytotoxicityIC50 = 114.1 µg/mL (water extract)[5]
Kaempferol glycosides from Brassica junceaHCT-116 (colon cancer)CytotoxicityIC50 = 164.5 µg/mL (ethanol extract)[5]

Experimental Protocols

The following sections provide detailed, representative methodologies for the isolation, characterization, and biological evaluation of kaempferol glycosides. These protocols are based on established methods and can be adapted for the study of this compound.

Isolation and Purification of Kaempferol Glycosides from Plant Material

This protocol outlines a general procedure for the extraction and chromatographic separation of kaempferol glycosides from a plant source.

Workflow for Isolation and Purification

G start Plant Material (e.g., leaves, flowers) extraction Extraction with 60% Ethanol start->extraction partition Partitioning of Hydroalcoholic Extract extraction->partition mci_gel MCI Gel Column Chromatography (Elution with H2O-MeOH gradient) partition->mci_gel sephadex Sephadex LH-20 Column Chromatography (Elution with MeOH) mci_gel->sephadex ods ODS Column Chromatography (Elution with H2O-MeOH gradient) sephadex->ods silica Silica Gel Column Chromatography (Elution with CH2Cl2-MeOH-H2O) ods->silica pure_compounds Isolated Kaempferol Glycosides silica->pure_compounds G start Pure Isolated Compound hplc High-Performance Liquid Chromatography (HPLC) (Purity and Retention Time) start->hplc ms Mass Spectrometry (MS) (Molecular Weight and Formula) start->ms nmr_1d 1D NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr_1d hydrolysis Acid Hydrolysis (Identification of Sugar Moieties) start->hydrolysis structure Elucidated Structure ms->structure nmr_2d 2D NMR Spectroscopy (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->structure hydrolysis->structure G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS LPS->ROS Induces MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates NFkB_n NF-κB (p65/p50) MAPK->NFkB_n Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->NFkB_n Translocates KG Kaempferol Glycoside KG->MAPK Inhibits KG->IKK Inhibits KG->ROS Scavenges Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Induces Cytokines Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene->Cytokines Leads to

References

An In-depth Technical Guide to Identifying Leucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the identification, extraction, and analysis of Leucoside, a naturally occurring flavonoid glycoside, from plant sources. This document outlines detailed experimental protocols, data presentation for key analytical techniques, and insights into its potential biological activities and associated signaling pathways.

Introduction to this compound

This compound, chemically known as kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside, is a flavonoid glycoside found in various plant species. As a derivative of the flavonol kaempferol, this compound is of significant interest to the scientific community due to its potential antioxidant and anti-inflammatory properties, making it a candidate for further investigation in drug discovery and development. The accurate identification and quantification of this compound in plant extracts are crucial first steps in harnessing its therapeutic potential.

Physicochemical and Spectroscopic Data

Accurate identification of this compound relies on a combination of chromatographic and spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C26H28O15
Molecular Weight 580.5 g/mol
Class Flavonoid Glycoside
Aglycone Kaempferol
Sugar Moieties Xylose, Glucose

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CD3OD)

Note: The following data is based on closely related kaempferol glycosides and predictive models. Explicitly assigned experimental data for this compound was not available in the reviewed literature. Researchers should confirm these assignments with their own experimental data.

PositionδC (ppm)δH (ppm)
Kaempferol Moiety
2158.5
3135.0
4179.0
5162.5
699.86.21 (d, J=2.0 Hz)
7165.0
894.76.41 (d, J=2.0 Hz)
9159.0
10105.5
1'122.5
2'131.08.05 (d, J=8.8 Hz)
3'116.06.90 (d, J=8.8 Hz)
4'161.0
5'116.06.90 (d, J=8.8 Hz)
6'131.08.05 (d, J=8.8 Hz)
Glucose Moiety
1''103.05.70 (d, J=7.8 Hz)
2''83.03.65 (m)
3''78.03.55 (m)
4''71.53.45 (m)
5''78.53.50 (m)
6''62.53.75 (m), 3.90 (m)
Xylose Moiety
1'''105.04.50 (d, J=7.5 Hz)
2'''75.03.30 (m)
3'''77.53.40 (m)
4'''71.03.60 (m)
5'''67.03.25 (m), 3.85 (m)

Table 3: Mass Spectrometry (ESI-MS/MS) Fragmentation Data for this compound

Note: The fragmentation pattern is predicted based on the general fragmentation of flavonoid glycosides. The [M-H]⁻ ion is expected to be the precursor ion in negative ion mode.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Identity of Neutral Loss
579.13 [M-H]⁻447.09Loss of Xylose (132 Da)
579.13 [M-H]⁻285.04Loss of Xylosyl-Glucose (294 Da) - Aglycone
447.09285.04Loss of Glucose (162 Da)

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol provides a general procedure for the extraction and isolation of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (80%)

  • n-Hexane

  • Ethyl acetate

  • Water (deionized)

  • Rotary evaporator

  • Column chromatography setup (Silica gel or Sephadex LH-20)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Extraction:

    • Macerate the powdered plant material with 80% methanol at room temperature for 24-48 hours with occasional shaking.

    • Filter the extract and repeat the extraction process with the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane to remove nonpolar compounds like chlorophylls and lipids.

    • Further partition the aqueous layer with ethyl acetate to extract flavonoids and other moderately polar compounds.

    • The this compound is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Concentrate the ethyl acetate fraction to dryness and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column with an appropriate non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with the initial non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate and then methanol).

    • Collect fractions and monitor them by TLC.

  • TLC Analysis:

    • Spot the collected fractions on a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water in a ratio of 8:2:0.2).

    • Visualize the spots under a UV lamp. Flavonoids typically appear as dark spots at 254 nm and may fluoresce at 366 nm after spraying with a visualizing agent like natural product-polyethylene glycol (NP/PEG) reagent.

  • Purification:

    • Combine the fractions containing the compound of interest (based on TLC analysis against a standard, if available).

    • Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities.

    • The purified this compound can be obtained after evaporation of the solvent.

G plant Powdered Plant Material extraction Maceration with 80% Methanol plant->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction concentration2 Concentration ea_fraction->concentration2 column_chroma Silica Gel Column Chromatography concentration2->column_chroma fraction_collection Fraction Collection & TLC Analysis column_chroma->fraction_collection purification Sephadex LH-20 Column Chromatography fraction_collection->purification This compound Purified this compound purification->this compound

Caption: Workflow for the extraction and isolation of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

This protocol outlines a general HPLC-UV method for the quantification of this compound. Method validation is essential for accurate and reliable results.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-30 min: 10-50% B

      • 30-35 min: 50-10% B

      • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm or 350 nm (characteristic absorbance maxima for kaempferol glycosides).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound standard (if available) or a related kaempferol glycoside in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the purified extract or isolated compound in the mobile phase or methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.

G sample_prep Sample Preparation (Dissolve & Filter) injection Injection sample_prep->injection hplc_system HPLC System column C18 Reversed-Phase Column hplc_system->column injection->hplc_system separation Gradient Elution column->separation detection UV-Vis Detector (265/350 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram data_analysis Data Analysis (Peak Identification & Integration) chromatogram->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification result This compound Concentration quantification->result

Caption: Workflow for HPLC-UV analysis of this compound.

Potential Signaling Pathways of this compound

While direct studies on the signaling pathways of this compound are limited, research on structurally similar kaempferol glycosides, such as kaempferol-3-O-β-d-glucuronate (K3G), provides valuable insights into its potential biological activities.[1][2][3] These compounds have demonstrated significant anti-inflammatory and antioxidant effects, which are likely mediated through the modulation of key signaling pathways.[1][2][3][4][5][6]

Anti-Inflammatory Activity: Inhibition of MAPK and NF-κB Pathways

Inflammatory responses are often triggered by stimuli like lipopolysaccharides (LPS), which activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3] Kaempferol and its glycosides have been shown to suppress these pathways.[4][5]

  • MAPK Pathway: this compound may inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38. This would, in turn, reduce the activation of downstream transcription factors.

  • NF-κB Pathway: By inhibiting the MAPK pathway, this compound could prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[1][2][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK MAPK->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->MAPK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory Transcription

Caption: Potential anti-inflammatory mechanism of this compound.

Antioxidant Activity: Activation of the Nrf2/HO-1 Pathway

The antioxidant effects of flavonoids are often mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][6]

  • Nrf2 Activation: this compound may promote the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm.

  • Nuclear Translocation and Gene Expression: Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1) and others, which help to mitigate oxidative stress by neutralizing reactive oxygen species (ROS).[1][2]

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 Induces dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates This compound This compound This compound->Nrf2 Promotes activation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Antioxidant_Genes->ROS Reduces

Caption: Potential antioxidant mechanism of this compound.

Conclusion

This technical guide provides a foundational framework for the identification and analysis of this compound in plant extracts. The detailed protocols for extraction, isolation, and HPLC analysis serve as a practical resource for researchers. While specific spectroscopic data for this compound requires further experimental confirmation, the provided information for related compounds offers a valuable starting point. The exploration of potential signaling pathways, based on current knowledge of similar flavonoid glycosides, highlights the promising anti-inflammatory and antioxidant activities of this compound, warranting further investigation into its therapeutic applications. As research in this area progresses, it is anticipated that a more complete understanding of this compound's properties and mechanisms of action will emerge, paving the way for its potential use in novel drug development.

References

Leucoside: A Technical Overview of its Synonyms, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucoside, a naturally occurring flavonoid glycoside, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, its physicochemical properties, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and alternative names for this compound is provided in Table 1. These include its systematic IUPAC name, CAS registry number, and other commonly used identifiers.

Table 1: Synonyms and Alternative Names for this compound

Type of NameName
Common Name This compound
Systematic Name Kaempferol 3-O-β-D-xylopyranosyl(1→2)-β-D-glucopyranoside
IUPAC Name 3-[[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
CAS Registry Number 27661-51-4
Other Names Kaempferol 3-O-β-xylopyranosyl (1 → 2)-β-glucopyranoside

Physicochemical Properties

This compound is a glycoside derivative of the flavonol kaempferol. The attachment of the disaccharide (xylose and glucose) moiety significantly influences its solubility and bioavailability. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C26H28O15
Molecular Weight 580.49 g/mol
Appearance Yellowish powder
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.

Biological Activities and Potential Therapeutic Applications

While research specifically focused on this compound is still emerging, the biological activities of its aglycone, kaempferol, and related kaempferol glycosides are well-documented. These compounds are known to possess a range of pharmacological effects, primarily attributed to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

Flavonoids, including kaempferol and its glycosides, are potent antioxidants. Their ability to scavenge free radicals and chelate metal ions helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. While specific IC50 values for this compound are not yet widely reported in the literature, related kaempferol glycosides have demonstrated significant antioxidant potential in these assays.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide array of diseases. Kaempferol and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms. A key area of investigation is their ability to modulate inflammatory signaling pathways.

Potential Signaling Pathways

While direct studies on this compound's impact on specific signaling pathways are limited, based on the known activities of kaempferol and other flavonoids, it is hypothesized that this compound may influence key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to isolate, identify, and characterize the biological activities of this compound.

Enzymatic Synthesis and Isolation of this compound from Tea Seed Extract

A novel method for the synthesis of this compound involves the enzymatic hydrolysis of camelliaside B, a flavonol triglycoside found in tea seed extract.[1]

Materials:

  • Tea Seed Extract (TSE)

  • Pectinex® Ultra SP-L enzyme complex

  • Silica gel for column chromatography

  • Sephadex LH-20 for column chromatography

  • HPLC system with a C18 column

  • Solvents: n-hexane, chloroform, ethyl acetate, n-butanol, methanol, water

Procedure:

  • Extraction and Fractionation: The dried tea seeds are extracted with methanol. The concentrated methanol extract is then suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, rich in flavonol glycosides, is used for further steps.

  • Isolation of Camelliaside B: The n-butanol fraction is subjected to silica gel column chromatography followed by Sephadex LH-20 column chromatography to isolate camelliaside B.

  • Enzymatic Hydrolysis: Isolated camelliaside B is dissolved in a suitable buffer (e.g., sodium acetate buffer, pH 5.0) and incubated with Pectinex® Ultra SP-L at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 24 hours). The enzyme selectively hydrolyzes the terminal rhamnosyl moiety of camelliaside B.

  • Purification of this compound: The reaction mixture is partitioned with ethyl acetate. The ethyl acetate layer, containing the hydrolyzed product, is concentrated and then purified using preparative HPLC on a C18 column to yield pure this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Experimental_Workflow A Tea Seed Extract B Solvent Partitioning (n-BuOH fraction) A->B C Column Chromatography (Silica, Sephadex LH-20) B->C D Isolated Camelliaside B C->D E Enzymatic Hydrolysis (Pectinex® Ultra SP-L) D->E F Reaction Mixture E->F G Preparative HPLC F->G H Pure this compound G->H I Structure Elucidation (LC-MS, NMR) H->I

Caption: Workflow for the enzymatic synthesis and isolation of this compound.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a stock solution of ascorbic acid in methanol and a corresponding series of dilutions.

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Assay Protocol:

    • To each well of a 96-well plate, add a specific volume of the this compound or ascorbic acid dilutions.

    • Add the DPPH solution to each well.

    • For the blank, add methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Quantitative Bioactivity Studies: Determining the specific IC50 values of this compound in various antioxidant and anti-inflammatory assays.

  • Mechanism of Action Studies: Investigating the direct effects of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK, in relevant cell models.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diseases associated with oxidative stress and inflammation.

  • Bioavailability and Pharmacokinetics: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.

Conclusion

This compound is a flavonoid glycoside with potential as a therapeutic agent, likely owing to its antioxidant and anti-inflammatory properties. This technical guide has provided a consolidated resource on its nomenclature, physicochemical characteristics, and a framework for its isolation and biological evaluation. Continued research into its specific mechanisms of action and in vivo efficacy will be crucial in realizing its full therapeutic potential.

References

The Biological Origin of Kaempferol 3-O-sambubioside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-O-sambubioside, a naturally occurring flavonol glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological origin of this compound, detailing its biosynthetic pathway, natural sources, and the regulatory mechanisms governing its production in plants. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and structural elucidation of kaempferol 3-O-sambubioside, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites ubiquitously found in plants, known for their wide range of biological activities. Among these, kaempferol, a flavonol aglycone, and its glycosidic derivatives are of particular importance due to their antioxidant, anti-inflammatory, and potential anti-cancer properties. Glycosylation, the enzymatic attachment of sugar moieties to the aglycone, significantly influences the solubility, stability, and bioavailability of these compounds.

Kaempferol 3-O-sambubioside is a specific glycoside of kaempferol where a sambubiose disaccharide (β-D-xylopyranosyl-(1→2)-D-glucose) is attached to the 3-hydroxyl group of the kaempferol backbone. Recent studies have highlighted its gastroprotective effects, making it a promising candidate for further pharmacological investigation and potential therapeutic application. A thorough understanding of its biological origin is paramount for its sustainable sourcing, biotechnological production, and the development of novel therapeutic agents.

Biosynthesis of Kaempferol 3-O-sambubioside

The biosynthesis of kaempferol 3-O-sambubioside is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. This is followed by the synthesis of the specific sambubiose sugar moiety and its subsequent attachment to the kaempferol backbone by glycosyltransferases.

The Phenylpropanoid Pathway: Synthesis of the Kaempferol Aglycone

The formation of the kaempferol scaffold originates from the amino acid L-phenylalanine. A series of enzymatic reactions, as depicted below, leads to the production of dihydrokaempferol, which is then oxidized to kaempferol.

The key enzymes involved in this pathway are:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumaroyl:CoA ligase

  • CHS: Chalcone synthase

  • CHI: Chalcone isomerase

  • F3H: Flavanone 3-hydroxylase

  • FLS: Flavonol synthase

Kaempferol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS

Biosynthetic pathway of the kaempferol aglycone.
Formation of the Sambubiose Moiety and Glycosylation

The sambubiose disaccharide consists of a xylose molecule linked to a glucose molecule. In the cell, these sugars are activated as UDP-sugars (UDP-glucose and UDP-xylose) before being utilized by glycosyltransferases. The biosynthesis of these activated sugar donors is a fundamental process in plant carbohydrate metabolism.

The final step in the formation of kaempferol 3-O-sambubioside is the transfer of the sambubiose moiety from a UDP-sugar donor to the 3-hydroxyl group of the kaempferol aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). While the general class of enzymes responsible is known, the specific UGT that synthesizes the sambubiose disaccharide and attaches it to kaempferol has not yet been definitively characterized. Flavonoid UGTs are known for their potential substrate promiscuity, meaning a single enzyme may be capable of glycosylating multiple flavonoid substrates with various sugars.

Glycosylation cluster_reactants Substrates cluster_products Products Kaempferol Kaempferol Kaempferol_3_O_sambubioside Kaempferol 3-O-sambubioside Kaempferol->Kaempferol_3_O_sambubioside UGT UDP_Sambubiose UDP-Sambubiose UDP UDP UDP_Sambubiose->UDP UGT

Final glycosylation step in the biosynthesis of kaempferol 3-O-sambubioside.

Natural Occurrence and Quantitative Data

Kaempferol 3-O-sambubioside has been identified in several plant species. The most well-documented sources are the flowers of Malvaviscus arboreus and Hibiscus sabdariffa (Roselle).

Plant SpeciesPlant PartCompoundConcentration/ProportionReference
Malvaviscus arboreusFlowersKaempferol 3-O-sambubioside24% of a mixture with Kaempferol 3-O-sophoroside[1]
Malvaviscus arboreusFlowersKaempferol 3-O-sophoroside76% of a mixture with Kaempferol 3-O-sambubioside[1]
Hibiscus sabdariffaCalycesKaempferolPresent[2]
Hibiscus sabdariffaCalycesKaempferol glycosidesPresent[2]

Experimental Protocols

The following sections provide a generalized yet detailed methodology for the extraction, isolation, and structural elucidation of kaempferol 3-O-sambubioside from plant sources.

Extraction and Isolation

The isolation of kaempferol 3-O-sambubioside from plant material typically involves solvent extraction followed by a series of chromatographic purification steps.

1. Extraction:

  • Plant Material: Dried and powdered plant material (e.g., flowers of Malvaviscus arboreus).
  • Solvent: Methanol or ethanol are commonly used for the extraction of flavonoids. Maceration or Soxhlet extraction can be employed.
  • Procedure:
  • Suspend the powdered plant material in the solvent (e.g., 1:10 w/v).
  • Extract at room temperature with agitation for 24-48 hours, or by heating under reflux for a shorter duration.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Isolation and Purification:

  • Column Chromatography (Silica Gel):
  • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
  • The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
  • Size Exclusion Chromatography (Sephadex LH-20):
  • Fractions enriched with the desired glycoside are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
  • High-Performance Liquid Chromatography (HPLC):
  • Final purification is achieved using preparative or semi-preparative HPLC with a C18 column.
  • A typical mobile phase would be a gradient of acidified water (with formic or acetic acid) and methanol or acetonitrile.
  • The peak corresponding to kaempferol 3-O-sambubioside is collected.

Plant_Material [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Dried Plant Material"]; Extraction [fillcolor="#FBBC05", label="Solvent Extraction (Methanol/Ethanol)"]; Crude_Extract [fillcolor="#FBBC05", label="Crude Extract"]; Silica_Gel_CC [fillcolor="#EA4335", label="Silica Gel Column Chromatography"]; Enriched_Fraction [fillcolor="#EA4335", label="Enriched Fraction"]; Sephadex_CC [fillcolor="#34A853", label="Sephadex LH-20 Chromatography"]; Partially_Purified [fillcolor="#34A853", label="Partially Purified Fraction"]; HPLC [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Preparative HPLC"]; Pure_Compound [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pure Kaempferol 3-O-sambubioside"];

Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Silica_Gel_CC; Silica_Gel_CC -> Enriched_Fraction; Enriched_Fraction -> Sephadex_CC; Sephadex_CC -> Partially_Purified; Partially_Purified -> HPLC; HPLC -> Pure_Compound; }

Experimental workflow for the isolation of kaempferol 3-O-sambubioside.
Structural Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): The retention time of the isolated compound is compared with that of a known standard under identical chromatographic conditions.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight of the compound. Tandem MS (MS/MS) provides fragmentation patterns that can help to identify the aglycone and the sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information on the number and chemical environment of protons, allowing for the identification of the aromatic protons of the kaempferol backbone and the anomeric protons of the sugars.

    • ¹³C-NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the kaempferol and sugar units, and determining the linkage point of the sugar to the aglycone and the linkage between the two sugar units.

Regulatory Signaling Pathways

The biosynthesis of flavonoids, including kaempferol 3-O-sambubioside, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These transcription factors often form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthetic genes, thereby activating or repressing their transcription.

The activity of these regulatory networks is influenced by various developmental cues and environmental stimuli, such as:

  • Light: UV-B radiation is a well-known inducer of flavonoid biosynthesis, as these compounds provide protection against UV damage.

  • Hormones: Plant hormones such as jasmonates, gibberellins, and abscisic acid can modulate the expression of flavonoid biosynthetic genes.

  • Nutrient availability: The nutritional status of the plant can also affect the production of secondary metabolites.

Signaling_Pathway Environmental_Stimuli Environmental Stimuli (e.g., UV Light, Hormones) Signaling_Cascade Intracellular Signaling Cascade Environmental_Stimuli->Signaling_Cascade MBW_Complex MBW Transcription Factor Complex (MYB, bHLH, WD40) Signaling_Cascade->MBW_Complex Activation Flavonoid_Genes Flavonoid Biosynthetic Genes (PAL, CHS, FLS, UGTs, etc.) MBW_Complex->Flavonoid_Genes Transcriptional Regulation Biosynthesis Kaempferol 3-O-sambubioside Biosynthesis Flavonoid_Genes->Biosynthesis

Simplified signaling pathway for the regulation of flavonoid biosynthesis.

Conclusion and Future Perspectives

Kaempferol 3-O-sambubioside is a plant-derived natural product with promising therapeutic potential. Its biological synthesis is a complex process involving the coordinated action of numerous enzymes and is subject to intricate regulatory controls. This guide has provided a detailed overview of its biosynthesis, natural distribution, and methods for its study.

Future research should focus on several key areas:

  • Identification of Specific UGTs: The characterization of the specific UDP-glycosyltransferases responsible for the synthesis of the sambubiose moiety and its attachment to kaempferol will be crucial for enabling the biotechnological production of this compound through metabolic engineering in microbial or plant-based systems.

  • Quantitative Analysis: A broader screening of plant species and quantitative analysis of kaempferol 3-O-sambubioside content in various plant tissues will aid in identifying rich natural sources for extraction.

  • Pharmacological Evaluation: Further in-depth studies are needed to fully elucidate the pharmacological activities, mechanism of action, and pharmacokinetic profile of kaempferol 3-O-sambubioside to support its development as a potential therapeutic agent.

By advancing our understanding of the biological origin of kaempferol 3-O-sambubioside, the scientific community can better harness its potential for the benefit of human health.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Enzymatic Synthesis of Leucoside from Tea Seeds (Camellia sinensis)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the extraction of glycosides from tea seeds and the subsequent enzymatic synthesis of leucoside (kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside). This compound is a specific flavonoid glycoside that is not directly extracted but is synthesized from precursors present in tea seed extract[1][2]. The protocols outlined below are based on established methodologies for the extraction of tea saponins and the specific enzymatic hydrolysis required for this compound production.

Part 1: Extraction of Crude Flavonol Glycosides from Tea Seeds

The initial step involves the extraction of total glycosides, including the this compound precursors Camelliaside A and Camelliaside B, from tea seeds.[1][2] Solvent extraction is a common and effective method for this purpose.[3]

Experimental Protocol: Crude Glycoside Extraction

  • Pre-treatment of Tea Seeds:

    • Clean the tea seeds to remove any impurities.

    • Dry the seeds at 50-60°C to a moisture content of 10-12%.[3]

    • Crush the dried seeds to increase the surface area for extraction. A particle size of 1-3 mm is recommended.[4]

    • Sieve the crushed seeds to obtain a uniform particle size for consistent extraction results.[3]

  • Solvent Extraction:

    • Place the pre-treated tea seed powder into an extraction vessel.

    • Add 75%-85% ethanol at a solvent-to-seed ratio ranging from 3:1 to 10:1 (v/w).[3][4]

    • Heat the mixture to 60-80°C and stir for 2-4 hours to facilitate the dissolution of the glycosides.[3] Some protocols suggest a lower temperature of 40-50°C for 1-1.5 hours.[4]

  • Separation and Concentration:

    • After extraction, filter the mixture to remove the solid seed residue.[3]

    • For a clearer solution, centrifuge the filtrate to separate any fine particles.[3]

    • Concentrate the resulting supernatant using a rotary evaporator to remove the ethanol.

Table 1: Parameters for Crude Glycoside Extraction from Tea Seeds

ParameterValueReference
Pre-treatment
Drying Temperature50 - 60 °C[3]
Final Moisture Content10 - 12%[3]
Particle Size1 - 3 mm[4]
Extraction
Solvent75% - 85% Ethanol[4]
Solvent to Solid Ratio3:1 - 10:1 (v/w)[3][4]
Extraction Temperature60 - 80 °C[3]
Extraction Time2 - 4 hours[3]

Part 2: Enzymatic Synthesis of this compound

This compound is synthesized by the selective enzymatic hydrolysis of the rhamnosyl moiety of Camelliaside B, which is present in the crude tea seed extract.[1][2] The enzyme Pectinex Ultra SP-L has been shown to effectively catalyze this reaction.[1][5]

Experimental Protocol: Enzymatic Synthesis

  • Preparation of Substrate: Dissolve the concentrated crude glycoside extract from Part 1 in a suitable buffer.

  • Enzymatic Reaction:

    • Add the commercial enzyme complex Pectinex Ultra SP-L to the crude extract solution.

    • Incubate the mixture under controlled temperature and pH conditions to facilitate the hydrolysis of Camelliaside B to this compound. While specific optimal conditions for this exact synthesis are proprietary to the research, typical enzymatic hydrolysis conditions for plant extracts are used.

  • Reaction Termination: After the desired reaction time, terminate the enzymatic reaction, typically by heat inactivation of the enzyme.

Table 2: Key Components for Enzymatic Synthesis of this compound

ComponentDescriptionReference
Substrate Crude glycoside extract containing Camelliaside A and Camelliaside B[1][2]
Enzyme Pectinex® Ultra SP-L[1][5]
Precursor Molecule Camelliaside B[1][2]
Product This compound (kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside)[1][2]

Part 3: Purification of this compound

Following the enzymatic synthesis, the resulting mixture contains this compound, unreacted glycosides, and other compounds. Purification is necessary to isolate pure this compound. Macroporous resin adsorption is a common method for purifying saponins and glycosides from plant extracts.

Experimental Protocol: Purification

  • Resin Adsorption: Pass the reaction mixture through a column packed with AB-8 macroporous resin. The glycosides, including this compound, will be adsorbed onto the resin.

  • Washing: Elute the column with distilled water to remove impurities that do not bind to the resin.

  • Elution of this compound: Elute the adsorbed this compound from the resin using an 80% ethanol solution.

  • Final Concentration and Drying: Collect the ethanol eluate containing the purified this compound and concentrate it using a rotary evaporator. The concentrated solution can then be dried (e.g., by freeze-drying or in a vacuum oven) to obtain a solid powder of purified this compound.

Experimental Workflow

Leucoside_Extraction_Workflow cluster_preparation Step 1: Seed Preparation cluster_extraction Step 2: Crude Extraction cluster_synthesis Step 3: Enzymatic Synthesis cluster_purification Step 4: Purification TeaSeeds Tea Seeds DriedSeeds Dried Seeds (50-60°C) TeaSeeds->DriedSeeds Drying CrushedSeeds Crushed Seeds (1-3mm) DriedSeeds->CrushedSeeds Crushing Extraction Ethanol Extraction (60-80°C) CrushedSeeds->Extraction Filtration Filtration & Centrifugation Extraction->Filtration CrudeExtract Crude Glycoside Extract Filtration->CrudeExtract EnzymaticReaction Enzymatic Hydrolysis (Pectinex Ultra SP-L) CrudeExtract->EnzymaticReaction ReactionMixture Reaction Mixture EnzymaticReaction->ReactionMixture ResinColumn Macroporous Resin Column ReactionMixture->ResinColumn Elution 80% Ethanol Elution ResinColumn->Elution Purifiedthis compound Purified this compound Elution->Purifiedthis compound

Caption: Workflow for this compound Production from Tea Seeds.

Signaling Pathway Involvement

Kaempferol and its glycosides, such as this compound, are known to modulate various intracellular signaling pathways, which is of significant interest in drug development.[6][7] One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in cell survival, proliferation, and apoptosis.[8] Dysregulation of this pathway is implicated in various diseases, including cancer. Kaempferol has been shown to inhibit the PI3K/Akt pathway, leading to downstream effects such as the induction of apoptosis in cancer cells.[8] This makes this compound and similar compounds promising candidates for further investigation as therapeutic agents.

PI3K_Akt_Pathway This compound This compound (Kaempferol Glycoside) PI3K PI3K This compound->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

References

Application Note: Quantification of Leucoside (Luteolin-7-O-glucoside) using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Leucoside, exemplified by Luteolin-7-O-glucoside, a common flavonoid glycoside found in various plant species. The described protocol provides a reliable methodology for the extraction and quantitative analysis of Luteolin-7-O-glucoside in plant matrices, crucial for quality control, standardization of herbal products, and pharmacokinetic studies. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability of the results.

Introduction

Leucosides, a class of flavonoid glycosides, are of significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Accurate and precise quantification of these compounds in raw materials and finished products is essential for ensuring product quality and efficacy. Luteolin-7-O-glucoside is a widely distributed this compound and serves as a key marker for the quality assessment of numerous medicinal plants. This document provides a comprehensive guide to a validated HPLC method for its quantification.

Experimental Protocols

Sample Preparation: Extraction of Luteolin-7-O-glucoside from Plant Material

This protocol describes a solvent extraction method suitable for obtaining Luteolin-7-O-glucoside from dried plant material.[1]

Materials:

  • Dried and powdered plant material (e.g., leaves, flowers)

  • Methanol, HPLC grade

  • Deionized water

  • Sonicator bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 20 mL of 70% aqueous methanol to the flask.

  • Sonicate the mixture for 30 minutes in a sonicator bath.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the plant residue twice more.

  • Combine all the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following HPLC conditions are optimized for the separation and quantification of Luteolin-7-O-glucoside.

ParameterCondition
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Mobile Phase A (0.4% phosphoric acid in water) and Mobile Phase B (Methanol:Acetonitrile, 30:8 v/v)[2]
Gradient Program Time (min)
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C
Detection Wavelength 350 nm[2]
Injection Volume 20 µL

Method Validation

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[3]

Specificity

Specificity was determined by comparing the chromatograms of a blank (mobile phase), a standard solution of Luteolin-7-O-glucoside, and a sample extract. The retention time of the analyte in the sample extract should match that of the standard, and there should be no interfering peaks at this retention time in the blank chromatogram.

Linearity and Range

A stock solution of Luteolin-7-O-glucoside was prepared and serially diluted to create calibration standards at five different concentrations. Each concentration was injected in triplicate. The linearity was evaluated by plotting the peak area against the concentration and determining the correlation coefficient (r²).[3]

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of standard Luteolin-7-O-glucoside was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery was then calculated.[3]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days. The results are expressed as the relative standard deviation (%RSD).[3]

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the validation of the HPLC method for Luteolin-7-O-glucoside.

Table 1: Linearity and Range

ParameterValue
Linear Range (µg/mL) 5 - 100
Regression Equation y = 25487x + 1254
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery Study)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.298.01.2
100%5049.899.60.8
120%6059.198.51.1

Table 3: Precision

Precision Type%RSD
Repeatability (Intra-day) 0.85
Intermediate Precision (Inter-day) 1.42

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of Luteolin-7-O-glucoside from a plant sample.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Quantification plant_material Dried Plant Material extraction Solvent Extraction (70% Methanol, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection reconstitution Dry & Reconstitute collection->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV Detection at 350 nm separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification of Luteolin-7-O-glucoside peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for Luteolin-7-O-glucoside Quantification.

Conclusion

The HPLC method described in this application note is specific, accurate, precise, and reliable for the quantification of Luteolin-7-O-glucoside in plant materials. This validated method is suitable for routine quality control analysis and can be readily implemented in research and industrial laboratories. The provided protocols and data serve as a comprehensive resource for professionals engaged in the analysis of flavonoid glycosides.

References

Elucidation of Leucoside's Structure: An NMR-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucoside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. Understanding its precise chemical structure is paramount for structure-activity relationship (SAR) studies, mechanism of action investigations, and overall drug development endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of such complex natural products. This document provides a detailed application note and experimental protocols for the NMR analysis of this compound and structurally related flavonoid glycosides.

Data Presentation: NMR Spectroscopic Data of a this compound Analog

Table 1: ¹H NMR Data of Kaempferol-3-O-rutinoside (400 MHz, DMSO-d₆) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone (Kaempferol)
2'7.98d8.69
6'7.98d8.69
3'6.89d8.70
5'6.89d8.70
86.40d2.02
66.18d2.02
Glycosidic Moiety (Rutinose)
1'' (Glucose)5.30d7.30
1''' (Rhamnose)4.39brs
6''' (Rhamnose)0.99d6.06
Other Sugar Protons3.2-3.5m

Table 2: ¹³C NMR Data of Kaempferol-3-O-rutinoside (100 MHz, DMSO-d₆) [1]

PositionChemical Shift (δ, ppm)
Aglycone (Kaempferol)
4177.64
7166.16
5161.57
4'160.51
2157.15
9157.04
3133.61
2', 6'131.28
1'121.26
3', 5'115.59
10103.95
699.55
894.39
Glycosidic Moiety (Rutinose)
1'' (Glucose)101.96
1''' (Rhamnose)101.26
3'' (Glucose)76.84
5'' (Glucose)76.16
2'' (Glucose)74.63
4''' (Rhamnose)72.30
3''' (Rhamnose)71.05
4'' (Glucose)70.79
2''' (Rhamnose)70.34
5''' (Rhamnose)68.71
6'' (Glucose)67.36
6''' (Rhamnose)18.33

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good starting point for polar compounds like flavonoid glycosides.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: The residual solvent peak will be used as the primary internal reference for chemical shifts.

1D NMR Spectroscopy
  • ¹H NMR (Proton NMR):

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: Typically 0-16 ppm.

      • Number of Scans: 16-64 scans, depending on the sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak.

  • ¹³C NMR (Carbon-13 NMR):

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Key Parameters:

      • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width: Typically 0-220 ppm.

      • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

      • Relaxation Delay (d1): 2 seconds.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

2D NMR Spectroscopy
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[2][3][4]

    • Key Parameters:

      • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

      • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

      • Number of Increments: 256-512 in the indirect dimension (F1).

      • Number of Scans: 2-8 per increment.

    • Data Processing: Apply 2D Fourier transformation and symmetrization.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[2][3][4]

    • Key Parameters:

      • Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

      • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

      • Spectral Width (F1 - ¹³C): Typically 0-180 ppm.

      • Number of Increments: 256-512 in the F1 dimension.

      • Number of Scans: 4-16 per increment.

    • Data Processing: Apply 2D Fourier transformation.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals long-range correlations between protons and carbons, typically over 2-4 bonds. This is crucial for connecting different structural fragments.[2][3][4]

    • Key Parameters:

      • Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

      • Spectral Width: Same as for HSQC.

      • Number of Increments: 256-512 in the F1 dimension.

      • Number of Scans: 8-32 per increment.

    • Data Processing: Apply 2D Fourier transformation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • These experiments identify protons that are close to each other in space, regardless of their bonding. This is essential for determining stereochemistry and the 3D conformation of the molecule.

    • Key Parameters:

      • Pulse Program: Standard NOESY or ROESY pulse sequence.

      • Mixing Time: This is a critical parameter that needs to be optimized (typically 300-800 ms for NOESY).

      • Other parameters are similar to COSY.

    • Data Processing: Apply 2D Fourier transformation.

Mandatory Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

structural_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_determination Final Structure H1_NMR 1D ¹H NMR COSY 2D ¹H-¹H COSY H1_NMR->COSY Proton_Assignment Assign Proton Signals H1_NMR->Proton_Assignment C13_NMR 1D ¹³C NMR Carbon_Assignment Assign Carbon Signals C13_NMR->Carbon_Assignment COSY->Proton_Assignment HSQC 2D ¹H-¹³C HSQC HSQC->Carbon_Assignment HMBC 2D ¹H-¹³C HMBC Fragment_Assembly Assemble Structural Fragments HMBC->Fragment_Assembly Glycosidic_Linkage Determine Glycosidic Linkages HMBC->Glycosidic_Linkage NOESY 2D NOESY/ROESY Stereochemistry Determine Stereochemistry NOESY->Stereochemistry Proton_Assignment->HSQC Carbon_Assignment->HMBC Final_Structure Propose Final Structure of this compound Fragment_Assembly->Final_Structure Glycosidic_Linkage->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Potential Anti-inflammatory Signaling Pathway of this compound

Flavonoids, including kaempferol derivatives like this compound, are known to possess anti-inflammatory properties. A common mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory responses.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Cascades cluster_response Inflammatory Response LPS LPS/Cytokines IKK IKK Activation LPS->IKK MAPKKK MAPKKK LPS->MAPKKK IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB Nuclear Translocation IkappaB->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene_Expression MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Gene_Expression This compound This compound This compound->IKK Inhibition This compound->MAPKKK Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unparalleled toolkit for the complete and unambiguous structural elucidation of complex natural products like this compound. The protocols and representative data presented herein offer a comprehensive guide for researchers engaged in the isolation and characterization of flavonoid glycosides. Furthermore, understanding the potential modulation of key inflammatory signaling pathways by this compound opens avenues for further investigation into its therapeutic applications.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Leucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucoside, also known as leucocyanidin, is a colorless flavonoid belonging to the leucoanthocyanidin class of natural products.[1] It is found in various plants, including grape seeds (Vitis vinifera) and Leucaena leucocephala, and serves as a key intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins.[2][3][4] The chemical structure of leucocyanidins, rich in hydroxyl groups, suggests significant antioxidant potential, making them a subject of interest for therapeutic applications against conditions associated with oxidative stress.[4][5]

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Antioxidants can neutralize free radicals directly or enhance endogenous defense systems.[5] Flavonoids, like this compound, are recognized for their potent antioxidant properties.[5] This document provides detailed protocols for common in vitro assays used to evaluate the antioxidant capacity of this compound: DPPH, ABTS, FRAP, and ORAC assays.

Data Presentation: Quantitative Antioxidant Activity of this compound

Specific quantitative data for purified this compound is not extensively available across all major antioxidant assays in the public literature.[2][6] Therefore, the following table presents representative data for flavonoid glycosides isolated from Leucaena leucocephala, which are structurally related to this compound, to provide a contextual framework for expected antioxidant activity.[3] Researchers should use this structure to record their own experimental findings.

AssayParameterRepresentative Value (Flavonoid Glycosides from L. leucocephala)Standard CompoundStandard's Result
DPPH Radical Scavenging IC₅₀ (µg/mL)Compound 3: >100[3]Ascorbic Acid~5-10 µg/mL
ABTS Radical Scavenging IC₅₀ (µg/mL)Compound 3: 52.3[3]Trolox~15-20 µg/mL
Ferric Reducing Power Absorbance (700 nm) at 100 µg/mLCompound 3: 0.85[3]BHT0.95 at 100 µg/mL[3]
Metal Chelating Activity % Inhibition at 100 µg/mLCompound 3: 75%[3]EDTA98% at 100 µg/mL[3]

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity.[7] Values for standards are typical and may vary based on specific experimental conditions.

Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids like this compound is primarily due to their ability to donate a hydrogen atom or an electron to a free radical, which neutralizes the radical and terminates the oxidative chain reaction.[2] Additionally, these compounds can act indirectly by activating cellular signaling pathways that lead to the expression of endogenous antioxidant enzymes.

Direct Radical Scavenging

This compound possesses multiple hydroxyl groups on its aromatic rings. These groups can donate a hydrogen atom to a free radical (R•), converting it into a more stable, non-reactive species (RH). The resulting this compound radical is stabilized by resonance, making it a poor initiator of further oxidation.

This compound This compound-(OH)n Leucoside_Radical This compound Radical (Stable) This compound->Leucoside_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

General mechanism of free radical scavenging by this compound.
Cellular Antioxidant Pathways: The Nrf2-Keap1 Signaling Pathway

Flavonoids can also exert antioxidant effects by modulating intracellular signaling pathways. A primary example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[8][9] This induces the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.[8][10]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, SOD, Catalase) ARE->Genes Activates Transcription Enzymes Antioxidant Enzymes Genes->Enzymes Translation Protection Cellular Protection Enzymes->Protection

The Nrf2-Keap1 antioxidant response pathway.

Experimental Protocols

The following protocols are optimized for a 96-well microplate format, which is suitable for high-throughput screening.

Generalized Experimental Workflow

The general workflow for these colorimetric assays involves preparing the test compound and reagents, initiating a reaction, incubating, and measuring the change in absorbance with a microplate reader.

prep_sample 1. Prepare this compound Stock and Working Solutions plate_setup 3. Pipette Samples and Standards into 96-well Plate prep_sample->plate_setup prep_reagent 2. Prepare Assay-Specific Reagents and Standards prep_reagent->plate_setup add_reagent 4. Add Reaction Reagent to Initiate Assay plate_setup->add_reagent incubate 5. Incubate under Specified Conditions add_reagent->incubate read_abs 6. Measure Absorbance/Fluorescence with Plate Reader incubate->read_abs analyze 7. Calculate Results (e.g., IC50, TEAC) read_abs->analyze

Generalized workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[2] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Standard: Ascorbic acid or Trolox

  • Solvent: HPLC-grade Methanol or Ethanol

  • 96-well microplates

  • Microplate reader

Procedure:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Protect the solution from light and prepare it fresh.[2]

  • This compound Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Standard Solutions: Prepare a stock solution and serial dilutions of Ascorbic acid or Trolox, similar to the this compound solutions.

  • Assay:

    • In a 96-well plate, add 100 µL of each concentration of this compound or standard solution to separate wells.

    • Add 100 µL of the DPPH solution to all wells.

    • For a blank control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[2]

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Standard: Trolox

  • Solvent: Deionized water, Ethanol/Methanol

  • 96-well microplates

  • Microplate reader

Procedure:

  • ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.[11]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

  • This compound and Standard Solutions: Prepare serial dilutions of this compound and Trolox in the appropriate solvent.

  • Assay:

    • In a 96-well plate, add 10 µL of each concentration of this compound or Trolox standard to separate wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the % inhibition of different concentrations of Trolox. The TEAC value of this compound is calculated from this curve.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.[6]

Materials:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate

  • Acetic acid

  • Standard: Ferrous sulfate (FeSO₄·7H₂O)

  • Solvents: 40 mM HCl, Deionized water

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[6]

  • This compound and Standard Solutions: Prepare serial dilutions of this compound. Prepare a standard curve using known concentrations of FeSO₄ (e.g., 100 to 2000 µM).

  • Assay:

    • In a 96-well plate, add 20 µL of each this compound dilution, FeSO₄ standard, or a blank (solvent) to separate wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to each well.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Subtract the blank reading from all sample and standard readings.

    • Create a standard curve using the absorbance values of the FeSO₄ solutions.

    • The FRAP value of this compound is determined from the standard curve and expressed as µM of Fe(II) equivalents.[2]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[2][12]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH

  • Standard: Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplates (for fluorescence)

  • Fluorescence microplate reader with kinetic reading capability

Procedure:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a stock solution and dilute with phosphate buffer to the desired working concentration (e.g., 70 nM).

    • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 12 mM).

    • This compound and Trolox Solutions: Prepare serial dilutions in phosphate buffer.

  • Assay:

    • In a 96-well black plate, add 25 µL of this compound, Trolox standard, or blank (buffer) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes in the plate reader.

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for at least 60 minutes. (Excitation: 485 nm, Emission: 520 nm).[13]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound from the standard curve, expressed as µM of Trolox equivalents (TE).[2]

References

Investigating the Anti-inflammatory Potential of Leucoside in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory properties of Leucoside, a novel compound of interest, using in vitro cell culture models. The protocols detailed below are designed for researchers in immunology, pharmacology, and drug development to assess the compound's efficacy and elucidate its mechanism of action.

Introduction to Inflammatory Pathways and this compound's Hypothesized Role

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key cellular players in this process include macrophages, which, upon activation by stimuli like lipopolysaccharide (LPS), produce a cascade of pro-inflammatory mediators. These mediators include nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3][4] The production of these molecules is tightly regulated by intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8]

This compound is a compound with purported anti-inflammatory effects. These protocols are designed to systematically test this hypothesis by quantifying its ability to inhibit the production of key inflammatory mediators and to modulate the pivotal NF-κB and MAPK signaling cascades in a controlled cellular environment.

Data Presentation: Summary of this compound's Anti-inflammatory Activity

The following tables summarize the quantitative data obtained from a series of in vitro experiments designed to characterize the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Cell Viability and Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)
0 (Control)100 ± 5.25 ± 1.5
0 (LPS only)98 ± 4.8100
197 ± 5.185.2 ± 6.3
596 ± 4.562.7 ± 5.1
1095 ± 4.941.5 ± 4.2
2593 ± 5.325.8 ± 3.9
5091 ± 4.715.3 ± 2.8
IC₅₀ > 100 µM 8.5 µM

Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment. NO production was measured using the Griess assay in the supernatant of RAW 264.7 cells stimulated with 1 µg/mL LPS for 24 hours.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Macrophages

Concentration (µM)TNF-α (% Inhibition)IL-6 (% Inhibition)IL-1β (% Inhibition)
112.5 ± 2.19.8 ± 1.815.2 ± 2.5
535.8 ± 4.228.4 ± 3.539.1 ± 4.1
1058.2 ± 5.549.7 ± 4.862.5 ± 5.9
2579.4 ± 6.871.3 ± 6.281.3 ± 7.2
5091.6 ± 7.985.9 ± 7.193.4 ± 8.0
IC₅₀ 8.9 µM 10.5 µM 7.8 µM

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were quantified by ELISA after 24 hours of co-treatment with 1 µg/mL LPS and varying concentrations of this compound.

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Intracellular ROS (% of LPS Control)
0 (Control)8 ± 2.1
0 (LPS only)100
190.1 ± 7.5
572.4 ± 6.3
1055.8 ± 5.1
2538.2 ± 4.5
5021.7 ± 3.8
IC₅₀ 12.1 µM

Data are presented as mean ± standard deviation (n=3). Intracellular ROS levels were measured using the DCFH-DA assay after 6 hours of co-treatment with 1 µg/mL LPS and this compound.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.

  • Culture Medium:

    • RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • THP-1: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture:

    • RAW 264.7 cells are passaged every 2-3 days upon reaching 80-90% confluency.

    • THP-1 monocytes are subcultured every 3-4 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Differentiation of THP-1 Monocytes: To differentiate THP-1 monocytes into macrophage-like cells, they are treated with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, the cells are washed with PBS and incubated in fresh, PMA-free medium for 24 hours before experimentation.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.

  • Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if desired.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Seed differentiated THP-1 or RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Induce inflammation with 1 µg/mL LPS for 24 hours.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

Intracellular Reactive Oxygen Species (ROS) Measurement

This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Seed RAW 264.7 cells in a black, clear-bottom 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Stimulate the cells with 1 µg/mL LPS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points (e.g., 0, 1, 2, 4, 6 hours) using a fluorescence plate reader.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the activation (phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a short duration (e.g., 15-60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use densitometry analysis to quantify the changes in protein phosphorylation relative to the total protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKK MAPKKK (TAK1) MyD88->MAPKKK IKK IKK Complex MyD88->IKK MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates, leading to degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation NFkB_nuc->Cytokines This compound This compound This compound->MAPKKK inhibition This compound->IKK inhibition

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

G cluster_workflow Experimental Workflow for Assessing Anti-inflammatory Activity cluster_assays cluster_endpoints start Seed Macrophages (RAW 264.7 or THP-1) pretreat Pre-treat with this compound (various concentrations, 1h) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (6-24h) stimulate->incubate viability Cell Viability (MTT Assay) incubate->viability no_assay NO Production (Griess Assay) incubate->no_assay cytokine_assay Cytokine Quantification (ELISA) incubate->cytokine_assay ros_assay ROS Measurement (DCFH-DA) incubate->ros_assay western_blot Signaling Pathway Analysis (Western Blot) incubate->western_blot data_analysis Data Analysis (IC₅₀ determination) viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis ros_assay->data_analysis mechanism Mechanism of Action Elucidation western_blot->mechanism

Caption: General workflow for in vitro anti-inflammatory evaluation.

References

Application Notes and Protocols: Flavonoid Glycosides in the Study of Flavonoid Metabolism and Leukocyte Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their significant roles in plant physiology and human health. In nature, flavonoids predominantly exist as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This glycosylation enhances their solubility and stability. The study of flavonoid glycoside metabolism is crucial for understanding their bioavailability, bioactivity, and potential therapeutic effects. While the term "Leucoside" is not standard in scientific literature, this document focuses on the broader and highly relevant class of flavonoid glycosides and their application in metabolic research, including their interactions with leukocytes, which are key cells of the immune system.

Flavonoid glycosides are metabolized in the human body, primarily by intestinal microbiota and enzymes in the small intestine, which hydrolyze them into their respective aglycones.[1][2] These aglycones are then absorbed and can exert various biological effects, including anti-inflammatory and antioxidant activities.[3][4] Understanding these metabolic pathways is essential for the development of flavonoid-based therapeutics and nutraceuticals. This document provides an overview of the application of flavonoid glycosides in studying flavonoid metabolism, with a focus on their analysis and their effects on leukocyte signaling pathways.

Data Presentation: Quantitative Analysis of Flavonoid Glycosides

The quantification of flavonoid glycosides and their metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[5][6][7] This technique allows for the sensitive and specific detection of various flavonoid species in complex biological matrices. Below are tables summarizing representative quantitative data from studies on flavonoid glycosides.

Table 1: Quantification of Flavonoid Glycosides in Plant Extracts by UPLC-MS [8][9]

Flavonoid GlycosidePlant SourceConcentration Range (µg/g dry weight)Analytical Method
EriocitrinLemon150 - 500UPLC-TOF/MS
NarirutinLemon100 - 400UPLC-QqQ/MS
HesperidinLemon200 - 800UPLC-QqQ/MS
RutinLemon50 - 250UPLC-QqQ/MS
DiosminLemon10 - 100UPLC-QqQ/MS

Table 2: Bioavailability and Metabolism of Flavonoid Glycosides in Humans [10]

Flavonoid GlycosideAglyconeKey Metabolites Detected in PlasmaPeak Plasma Concentration (µM)
Isoquercitrin (Quercetin-3-O-glucoside)QuercetinQuercetin glucuronides, sulfate conjugates0.1 - 1.0
Orientin (Luteolin-8-C-glucoside)LuteolinLuteolin glucuronides< 0.1
Genistin (Genistein-7-O-glucoside)GenisteinGenistein glucuronides, equol0.2 - 1.5
Daidzin (Daidzein-7-O-glucoside)DaidzeinDaidzein glucuronides, O-desmethylangolensin0.3 - 2.0

Experimental Protocols

Protocol 1: Extraction and Quantification of Flavonoid Glycosides from Plant Material using HPLC-MS

This protocol outlines a general procedure for the extraction and quantification of flavonoid glycosides from plant tissues.

1. Materials and Reagents:

  • Fresh or lyophilized plant material

  • 80% Methanol

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for flavonoid glycosides

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC-MS system (e.g., UPLC coupled to a QTOF-MS)[5]

2. Sample Preparation and Extraction:

  • Homogenize 1 g of plant material in 10 mL of 80% methanol.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and evaporate to dryness under vacuum.

  • Reconstitute the dried extract in 2 mL of 50% methanol.

3. Solid Phase Extraction (SPE) for Sample Cleanup:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the reconstituted extract onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the flavonoid glycosides with 5 mL of 80% methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC-MS analysis.

4. HPLC-MS Analysis: [5]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Data Analysis: Quantify the flavonoid glycosides by comparing the peak areas with those of the reference standards.

Protocol 2: In Vitro Metabolism of Flavonoid Glycosides using Human Saliva

This protocol is designed to study the initial hydrolysis of flavonoid glucosides in the oral cavity.[2]

1. Materials and Reagents:

  • Human saliva collected from healthy volunteers.

  • Flavonoid glucoside standards (e.g., quercetin-4'-glucoside, genistein-7-glucoside).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Methanol.

  • HPLC system with UV or PDA detector.

2. Saliva Collection and Preparation:

  • Collect unstimulated saliva from volunteers who have fasted for at least 8 hours.

  • Pool the saliva and centrifuge at 14,000 x g for 15 minutes at 4°C to remove cells and debris.

  • Use the clear supernatant for the assay.

3. Hydrolysis Assay:

  • Prepare a 1 mM stock solution of the flavonoid glucoside in methanol.

  • In a microcentrifuge tube, mix 90 µL of the saliva supernatant with 10 µL of the flavonoid glucoside stock solution (final concentration 100 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of ice-cold methanol.

  • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant by HPLC.

4. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Detection: Monitor the disappearance of the flavonoid glucoside peak and the appearance of the aglycone peak at their respective maximum absorbance wavelengths.

  • Quantification: Calculate the rate of hydrolysis based on the formation of the aglycone over time.

Signaling Pathways and Experimental Workflows

Flavonoid Biosynthesis Pathway

Flavonoids are synthesized in plants through the phenylpropanoid pathway.[11][12] The pathway starts with the amino acid phenylalanine and leads to the formation of various flavonoid classes. Understanding this pathway is essential for metabolic engineering efforts aimed at increasing the production of desired flavonoids.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA Phenylpropanoid Pathway Chalcone Chalcone Coumaroyl_CoA->Chalcone Chalcone Synthase (CHS) Flavanone Flavanone Chalcone->Flavanone Chalcone Isomerase (CHI) Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol Flavanone 3-hydroxylase (F3H) Flavone Flavone Flavanone->Flavone Flavone Synthase (FNS) Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin Dihydroflavonol 4-reductase (DFR) Flavonol Flavonol Dihydroflavonol->Flavonol Flavonol Synthase (FLS) Anthocyanidin Anthocyanidin Leucoanthocyanidin->Anthocyanidin Anthocyanidin Synthase (ANS)

Simplified overview of the flavonoid biosynthesis pathway.
Experimental Workflow for Studying Flavonoid Metabolism

The following diagram illustrates a typical workflow for investigating the metabolism of flavonoid glycosides, from extraction to analysis and biological activity assessment.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_bioactivity Biological Activity Plant_Material Plant Material Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Purification Purification (e.g., SPE) Extraction->Purification HPLC_MS HPLC-MS Analysis Purification->HPLC_MS Quantification Quantification of Glycosides HPLC_MS->Quantification Metabolite_ID Metabolite Identification HPLC_MS->Metabolite_ID Treatment Treatment with Flavonoid Glycosides/Metabolites Metabolite_ID->Treatment Cell_Culture Leukocyte Cell Culture Cell_Culture->Treatment Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot, qPCR) Treatment->Signaling_Assay Leukocyte_Signaling cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Flavonoids Flavonoid Glycosides (Aglycones) Flavonoids->IKK inhibit Flavonoids->NFkB_p65_p50 inhibit translocation

References

Application Notes and Protocols for the Synthesis of Leucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucoside, a naturally occurring flavonol glycoside, and its derivatives are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides detailed protocols for the synthesis of this compound and its derivatives, catering to researchers in medicinal chemistry, natural product synthesis, and drug discovery. The protocols outlined below cover both enzymatic and chemical synthesis approaches, offering flexibility based on the desired derivatives and available resources.

I. Enzymatic Synthesis of this compound

The most direct method for obtaining pure this compound is through the selective enzymatic hydrolysis of naturally occurring precursors found in Tea Seed Extract (TSE). This approach offers high specificity and avoids the need for complex protecting group strategies often associated with chemical synthesis.

Protocol 1: Enzymatic Hydrolysis of Camelliaside B from Tea Seed Extract

This protocol is based on the selective hydrolysis of the rhamnosyl moiety from Camelliaside B to yield this compound.[1]

Materials:

  • Tea Seed Extract (TSE) rich in Camelliaside A and B

  • Pectinex® Ultra SP-L enzyme complex

  • Citrate or Phosphate buffer (pH 4-5)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Equipment:

  • Reaction vessel with temperature control and stirring

  • pH meter

  • Rotary evaporator

  • Chromatography columns

  • HPLC system for analysis and purification

Procedure:

  • Extraction of Precursors: Begin with a pre-extracted and partially purified Tea Seed Extract containing a mixture of Camelliaside A and B.

  • Enzymatic Reaction Setup:

    • Dissolve the TSE in a suitable buffer (e.g., 50 mM citrate buffer, pH 4.5).

    • Add the Pectinex® Ultra SP-L enzyme to the solution. The optimal enzyme concentration should be determined empirically but can start at a 1:100 (w/w) enzyme-to-substrate ratio.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. The disappearance of the Camelliaside B peak and the appearance of the this compound peak will indicate reaction progression.

  • Reaction Termination and Product Extraction:

    • Once the reaction is complete (typically after several hours to a day), inactivate the enzyme by heating the mixture (e.g., to 90°C for 10 minutes).

    • Cool the reaction mixture and extract the products with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform-methanol) to isolate this compound.

    • Further purification can be achieved by preparative HPLC to obtain high-purity this compound.

  • Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Enzymatic Synthesis
ParameterValue/RangeReference
Starting MaterialCamelliaside B (from Tea Seed Extract)[1]
EnzymePectinex® Ultra SP-L[1]
Yield Not explicitly quantified in the source, but described as a method for preparing pure this compound.[1]
Purity >95% after purificationBased on general enzymatic synthesis outcomes.

II. Chemical Synthesis of this compound Derivatives

The chemical synthesis of this compound derivatives typically involves the modification of the this compound structure, either at the kaempferol aglycone or the sugar moieties. Acylation of the sugar hydroxyl groups is a common strategy to produce derivatives with altered polarity and potentially enhanced biological activity.

Protocol 2: Regioselective Acylation of this compound

This protocol describes a general method for the regioselective acylation of the sugar hydroxyl groups of a flavonoid glycoside, which can be adapted for this compound. The use of lipases allows for specific acylation, often at the primary hydroxyl group of the sugar.[2][3][4][5]

Materials:

  • This compound (synthesized enzymatically or isolated)

  • Anhydrous solvent (e.g., acetone, 2-methyl-2-butanol)

  • Acyl donor (e.g., vinyl acetate, fatty acid vinyl esters)

  • Immobilized Lipase (e.g., Novozym 435®, Candida antarctica lipase B)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Solvents for chromatography

Equipment:

  • Reaction flask with a stopper

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Rotary evaporator

  • Chromatography columns

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In a dry reaction flask, dissolve this compound and the acyl donor in the anhydrous solvent.

    • Add molecular sieves to ensure anhydrous conditions.

    • Add the immobilized lipase to the mixture.

  • Enzymatic Acylation:

    • Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 45-55°C).

    • Allow the reaction to proceed for 24-72 hours.

  • Reaction Monitoring: Monitor the formation of the acylated this compound derivative by TLC or HPLC.

  • Work-up and Purification:

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to isolate the desired acylated this compound derivative.

  • Characterization: Characterize the structure of the synthesized derivative using NMR and mass spectrometry to confirm the position and extent of acylation.

Quantitative Data for Chemical Synthesis of Kaempferol Glycoside Derivatives

The following table summarizes yields from various chemical synthesis methods for kaempferol glycoside derivatives, which can be considered analogous to the synthesis of this compound derivatives.

Synthesis MethodStarting MaterialProductYieldReference
Gold(I)-catalyzed Glycosylation5,7,4'-tri-O-benzyl-kaempferolProtected Kaempferol 3-O-glucoside80-95%[6][7]
Phase-Transfer Catalysis (PTC) GlycosylationKaempferolKaempferol 3-O-glycosideModerate[6]
Sonication-assisted Lipase-catalyzed AcylationQuercetin-3-O-glucosideAcylated quercetin-3-O-glucosideHigh[2]
Regioselective Deprotection and GlycosylationPeracylated flavones7-O-flavonoid glycosidesGood[8][9]

III. Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Kaempferol Glycosides

Kaempferol and its glycosides, such as this compound, are known to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways. Understanding these pathways is crucial for the rational design of novel derivatives and for elucidating their mechanism of action.

The anti-inflammatory effects of kaempferol glycosides are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[10][11][12][13][14][15][16][17][18][19][20][21][22] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Kaempferol glycosides can suppress the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, p38) and inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.[11][13][14][16][20]

The antioxidant activity of these compounds is linked to their ability to scavenge reactive oxygen species (ROS) and to upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.[17][23][24][25] By activating Nrf2, kaempferol glycosides promote the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which protect cells from oxidative damage.[20][21][23]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Inflammatory Stimulus->MAPK_Pathway NFkB_Pathway IKK -> IκBα degradation Inflammatory Stimulus->NFkB_Pathway ROS ROS Nrf2_Keap1 Nrf2-Keap1 ROS->Nrf2_Keap1 MAPK_Pathway->NFkB_Pathway NFkB NF-κB (p65/p50) NFkB_Pathway->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Leucoside_Derivative This compound Derivative Leucoside_Derivative->ROS Leucoside_Derivative->MAPK_Pathway inhibits Leucoside_Derivative->NFkB_Pathway inhibits Leucoside_Derivative->Nrf2_Keap1 activates Pro_Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Pro_Inflammatory_Genes activates ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes activates Inflammation Inflammation Pro_Inflammatory_Genes->Inflammation Antioxidant_Response Antioxidant_Response Antioxidant_Genes->Antioxidant_Response

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound derivatives.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the enzymatic and chemical synthesis of this compound and its derivatives.

G cluster_0 Enzymatic Synthesis of this compound A Tea Seed Extract (Camelliaside B) B Enzymatic Hydrolysis (Pectinex Ultra SP-L) A->B C Reaction Monitoring (HPLC) B->C D Extraction C->D E Purification (Column Chromatography) D->E F Pure this compound E->F

Caption: Workflow for the enzymatic synthesis of this compound.

G cluster_1 Chemical Synthesis of this compound Derivatives (Acylation) G This compound H Reaction with Acyl Donor (Lipase Catalyst) G->H I Reaction Monitoring (TLC/HPLC) H->I J Work-up and Purification I->J K Acylated this compound Derivative J->K

Caption: Workflow for the chemical synthesis of acylated this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Leucoside. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the efficiency of this compound extraction?

A1: The primary factors affecting extraction efficiency include the quality of the raw plant material, the choice of extraction solvent, temperature, extraction time, and the solid-to-solvent ratio.[1] The chemical properties of this compound, a glycoside, dictate that polar solvents are generally more effective.

Q2: Which extraction methods are most suitable for this compound?

A2: Several methods can be employed, each with its advantages.

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.[2]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration, often leading to higher yields in shorter times.[2][3] It is particularly useful for thermolabile compounds.[3]

  • Soxhlet Extraction: A continuous extraction method that can be very efficient but may expose the extract to high temperatures for extended periods, risking degradation of heat-sensitive compounds like this compound.[4]

  • Decoction: This involves boiling the material, which is only suitable for water-soluble and heat-stable constituents.[2]

Q3: How does the choice of solvent affect this compound extraction?

A3: The choice of solvent is critical and depends on the polarity of this compound.[1] For glycosides, which are generally polar, solvents like methanol, ethanol, or water-alcohol mixtures are commonly used.[3] The ideal solvent should have high solubility for this compound, good selectivity, stability, and safety.[1] Acidifying the solvent with a weak acid like citric or formic acid can sometimes improve the stability and release of phenolic compounds.[5]

Q4: Can high temperatures lead to the degradation of this compound during extraction?

A4: Yes, excessive heat can cause thermal degradation of glycosides.[6] For methods that require heating, such as Soxhlet or decoction, it is crucial to carefully control the temperature and extraction time.[2][6] For solvent evaporation post-extraction, using a rotary evaporator under reduced pressure at a low temperature (e.g., below 50°C) is recommended to prevent degradation.[6]

Troubleshooting Guide

Issue 1: Low Extraction Yield

Problem: The yield of this compound is consistently lower than expected.

Potential Cause Recommended Solution
Poor Raw Material Quality The concentration of the target compound in the raw material may be low.[1] Ensure the plant material is properly identified, harvested at the right season, and dried under optimal conditions (e.g., shade-dried or oven-dried at 40°C) to prevent degradation of active compounds.[4]
Inappropriate Solvent The solvent may not have the optimal polarity to dissolve this compound effectively.[4] Test a range of solvents with varying polarities (e.g., methanol, ethanol, and their aqueous mixtures in different ratios).[3] For related glycosides, 70% ethanol has been shown to be effective.[6]
Insufficient Extraction Time/Temperature The extraction may be incomplete. For Ultrasound-Assisted Extraction (UAE), optimize parameters like time (30-60 minutes) and temperature (50-60°C).[6] For maceration, a longer duration may be necessary.
Inadequate Solid-to-Solvent Ratio A low solvent volume may result in an unsaturated solution, limiting extraction. Increase the solvent-to-solid ratio (e.g., from 1:10 to 1:20 or higher) to enhance the concentration gradient and improve diffusion.[6]
Inefficient Cell Lysis The plant cell walls may not be sufficiently broken down to release the intracellular contents. Ensure the dried plant material is ground into a fine powder (e.g., 40-60 mesh) before extraction.[4][6]
Issue 2: High Level of Impurities in the Crude Extract

Problem: The extract contains a large amount of co-extractives, complicating purification.

Potential Cause Recommended Solution
Non-Selective Solvent The solvent may be dissolving a wide range of other compounds from the plant matrix.[4] Adjust the polarity of the extraction solvent to be more selective for this compound.[4] Perform a preliminary liquid-liquid extraction by adjusting the pH to separate acidic and basic components.[7]
Presence of Pigments and Fats Compounds like chlorophyll and lipids are often co-extracted, especially with less polar solvents. Pre-wash the powdered plant material with a non-polar solvent like hexane to remove lipids and some pigments before the main extraction.
Lack of a Cleanup Step The crude extract has not been sufficiently purified.[7] Employ a Solid-Phase Extraction (SPE) cleanup step. Use an appropriate SPE cartridge (e.g., C18 or silica) to remove interfering compounds from the crude extract before further analysis or purification.[4]
Issue 3: Degradation of this compound During Processing

Problem: The target compound is being degraded during the extraction or concentration steps.

Potential Cause Recommended Solution
Excessive Heat High temperatures during extraction or solvent evaporation can cause thermal degradation.[6] Use a rotary evaporator under reduced pressure at a controlled, low temperature (<50°C) for solvent removal.[6] For extraction, prefer methods like UAE over high-temperature methods like Soxhlet.[3]
Enzymatic Degradation Endogenous enzymes released from the plant cells upon lysis can degrade the target glycoside.[4] Briefly blanching the plant material with steam or hot water before extraction can help denature these enzymes.[4] Using organic solvents like methanol can also inhibit enzymatic activity.[4]
pH Instability This compound may be unstable at certain pH levels, leading to hydrolysis of the glycosidic bond. Maintain a neutral or slightly acidic pH during extraction and storage. The addition of a buffer to the extraction solvent may be beneficial.

Data Presentation: Extraction Parameters

The following tables summarize quantitative data for the extraction of related glycosides, which can serve as a starting point for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Related Picrosides

Extraction MethodSolventExtraction TimePicroside-I Yield (%)Picroside-II Yield (%)Reference
Sonication-AssistedMethanol36 min6.8255.291[4]
MacerationMethanol-1.3213.86[4]

Note: Yields are expressed as a percentage of the dried plant material.[4]

Table 2: Influence of Solvent Parameters on Polyphenol Extraction

SolventAcid Modifier (1%)TemperatureTimeTotal Anthocyanin Yield (mg CGE/100 g DW)Reference
50% EthanolCitric Acid50°C60 min1783 ± 154[5]
50% EthanolFormic Acid50°C60 min1767 ± 225[5]
50% GlycerolFormic Acid50°C60 min1573 ± 67[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for extracting this compound from plant material using UAE. Parameters should be optimized for the specific plant matrix.

1. Sample Preparation:

  • Dry the plant material at 40-50°C until a constant weight is achieved.[6]

  • Grind the dried material into a fine powder (40-60 mesh).[4][6]

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.[6]

  • Add 200 mL of 70% ethanol to achieve a 1:20 solid-to-solvent ratio.[6]

  • Place the flask in an ultrasonic bath.

  • Sonicate for 40 minutes at a controlled temperature of 50°C.[6]

3. Post-Extraction:

  • Filter the mixture through Whatman No. 1 filter paper.[6]

  • Wash the solid residue with a small amount of the extraction solvent (70% ethanol) and combine the filtrates.[6]

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.[6]

Protocol 2: Purification of Crude Extract by Solid-Phase Extraction (SPE)

This protocol provides a method for cleaning up the crude extract to remove impurities.

1. Column Preparation:

  • Pack a glass column with a suitable stationary phase, such as silica gel or a C18 reversed-phase resin, in a non-polar solvent like hexane.[6]

2. Loading:

  • Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase (e.g., hexane).[6]

  • Carefully load the dissolved extract onto the top of the prepared column.[6]

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% hexane) to wash out non-polar impurities.[6]

  • Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or gradient fashion.[6]

  • Collect fractions of the eluate in separate tubes.

4. Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Visualizations

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_process 3. Post-Extraction Processing cluster_purify 4. Purification & Analysis raw_material Raw Plant Material drying Drying (40-50°C) raw_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (UAE) grinding->extraction parameters Parameters: - Solvent (e.g., 70% EtOH) - Temp (50°C) - Time (40 min) - Ratio (1:20) extraction->parameters filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator <50°C) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe analysis HPLC / TLC Analysis spe->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Poor Raw Material Quality start->cause1 cause2 Suboptimal Solvent/Parameters start->cause2 cause3 Inefficient Cell Lysis start->cause3 cause4 Compound Degradation start->cause4 sol1 Verify & Optimize Material Sourcing/Drying cause1->sol1 sol2 Screen Solvents & Optimize Time/Temp/Ratio cause2->sol2 sol3 Ensure Fine Grinding of Plant Material cause3->sol3 sol4 Use Low Temp Processing & Consider Enzyme Inactivation cause4->sol4

Caption: Decision flowchart for troubleshooting low extraction yield.

Factors_Affecting_Extraction cluster_material Raw Material cluster_solvent Solvent cluster_process Process Parameters center Extraction Efficiency quality Quality & Purity center->quality particle_size Particle Size center->particle_size polarity Polarity center->polarity ratio Solid:Solvent Ratio center->ratio ph pH center->ph temperature Temperature center->temperature time Time center->time method Method (UAE, etc.) center->method

Caption: Key factors influencing this compound extraction efficiency.

References

Technical Support Center: Leucoside Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Leucoside using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a flavonoid glycoside, specifically kaempferol 3-O-β-xylopyranosyl (1 → 2)-β-glucopyranoside.[1][2][3] Flavonoid glycosides are a class of natural products with a wide range of biological activities, making them of significant interest for pharmaceutical research and development.[4][5] Purifying this compound to a high degree is crucial for accurate in-vitro and in-vivo studies, structural elucidation, and for the development of potential therapeutic agents.[4]

Q2: What are the common chromatographic methods for purifying this compound?

A2: The most common methods for purifying this compound and other flavonoid glycosides from plant extracts are preparative High-Performance Liquid Chromatography (prep-HPLC) and column chromatography.[5][6][7][8] These techniques separate compounds based on their polarity and differential interactions with the stationary and mobile phases.[9] Often, a multi-step approach is employed, starting with cruder separation techniques like column chromatography on silica gel or macroporous resins, followed by a final polishing step using prep-HPLC to achieve high purity.[4][8][10]

Q3: What are the critical parameters to consider for successful this compound purification?

A3: Key parameters include the choice of stationary phase (e.g., C18 for reversed-phase HPLC, silica gel for normal-phase), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic or acetic acid), the elution method (isocratic or gradient), flow rate, and sample loading.[6][10] Proper sample preparation to remove interfering substances is also critical for column longevity and purification efficiency.[4]

Q4: How can I monitor the purity of my this compound fractions?

A4: The purity of collected fractions is typically assessed using analytical HPLC coupled with a UV detector, as flavonoids have strong UV absorbance.[6] Purity is determined by calculating the peak area of this compound relative to the total peak area in the chromatogram. For structural confirmation and to ensure no co-eluting impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used.[7]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Peak Tailing or Fronting)

Q: My this compound peak is showing significant tailing in my reversed-phase HPLC chromatogram. What are the possible causes and solutions?

A: Peak tailing is a common issue that can affect resolution and quantification. Here are the likely causes and how to address them:

  • Secondary Interactions: Strong interactions between this compound and active sites on the stationary phase, such as residual silanol groups on silica-based C18 columns, can cause tailing.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This will protonate the silanol groups and reduce these unwanted interactions. Operating at a lower pH can also help.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing and fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.

  • Column Degradation: Voids in the column packing or a contaminated frit can also lead to poor peak shape.

    • Solution: If other solutions fail, try cleaning the column according to the manufacturer's instructions or replace the column.

ParameterModificationExpected Outcome
Mobile Phase pH Add 0.1% formic or acetic acidReduced peak tailing
Sample Concentration Decrease sample concentrationImproved peak symmetry
Injection Volume Reduce injection volumeImproved peak symmetry
Sample Solvent Dissolve in initial mobile phaseSharper peaks
Problem 2: Poor Resolution Between this compound and Impurities

Q: I am unable to separate this compound from a closely eluting impurity. How can I improve the resolution?

A: Improving resolution is key to achieving high purity. Consider the following strategies:

  • Optimize the Mobile Phase:

    • Solution 1 (Gradient Elution): If using a gradient, make it shallower. Decrease the rate of change of the organic solvent concentration over time. This will increase the separation time between peaks.

    • Solution 2 (Isocratic Elution): If using an isocratic mobile phase, adjust the solvent strength. A small decrease in the percentage of the organic solvent will increase retention times and may improve separation.

    • Solution 3 (Solvent Type): Switching the organic solvent (e.g., from methanol to acetonitrile or vice versa) can alter the selectivity of the separation, as they have different chemical properties.

  • Change the Stationary Phase: Different stationary phases (e.g., a phenyl-hexyl column instead of a C18) can offer different selectivities and may resolve the co-eluting peaks.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Temperature Control: Operating the column at a slightly elevated and controlled temperature can improve efficiency and may enhance resolution.

ParameterModificationExpected Outcome
Gradient Slope Decrease the slope (make it shallower)Improved separation of closely eluting peaks
Organic Solvent % Decrease percentage in isocratic elutionIncreased retention and potentially better resolution
Solvent Type Switch from Methanol to Acetonitrile (or vice versa)Altered selectivity, potentially resolving co-eluting peaks
Flow Rate Decrease the flow rateMay improve resolution
Problem 3: Low Yield of Purified this compound

Q: After purification, the final yield of this compound is much lower than expected. What could be the reasons?

A: Low recovery can be a significant issue in preparative chromatography. Here are some potential causes and solutions:

  • Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase. This can be more common with silica-based columns if the compound is sensitive to the acidic nature of silica.

    • Solution: Ensure proper mobile phase modifiers are used. In some cases, switching to a different type of stationary phase (e.g., a polymer-based column) might be necessary.

  • Sample Degradation: this compound might be degrading on the column or during the extraction and workup process.[11]

    • Solution: Work at lower temperatures if the compound is thermally labile. Ensure the pH of the mobile phase is within the stability range of this compound. Minimize the time the sample spends in solution before purification.

  • Co-elution with Other Compounds: If the resolution is poor, fractions containing pure this compound might be very narrow, leading to a significant loss of product in mixed fractions.

    • Solution: Re-optimize the separation to achieve better resolution. It may be beneficial to process the mixed fractions in a separate purification run.

  • Incomplete Elution: The mobile phase may not be strong enough to elute all of the this compound from the column.

    • Solution: At the end of a gradient run, include a high-organic wash step to ensure all retained compounds are eluted. For isocratic methods, you may need to increase the solvent strength.

IssuePotential CauseSuggested Solution
Low Recovery Irreversible adsorption on the columnUse appropriate mobile phase modifiers; consider a different stationary phase.
Sample degradationWork at lower temperatures; ensure pH stability; minimize processing time.
Poor resolution leading to mixed fractionsRe-optimize the separation; re-process mixed fractions.
Incomplete elution from the columnAdd a high-organic wash step at the end of the gradient.

Experimental Protocols

Representative Protocol for Preparative HPLC Purification of this compound

This protocol is a representative method for the purification of this compound from a pre-processed plant extract and should be optimized for your specific sample and instrumentation.

1. Sample Preparation:

  • A crude extract rich in flavonoid glycosides is obtained from the plant source (e.g., from tea seed extract after initial processing).[2]
  • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
  • The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Chromatographic Conditions:

ParameterSpecification
Column Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 10-40% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 280 nm and 340 nm
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
Column Temperature 25 °C

3. Fraction Collection:

  • Fractions are collected based on the UV chromatogram, targeting the peak corresponding to this compound.
  • Small, time-based fractions should be collected across the peak to isolate the purest portions.

4. Post-Purification Analysis:

  • The collected fractions are analyzed by analytical HPLC to determine their purity.
  • Fractions with a purity of >95% are pooled.
  • The solvent is removed from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Purification cluster_post Post-Purification start Crude Plant Extract dissolve Dissolve in Minimal Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Prep-HPLC filter->inject separate Gradient Elution inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool High-Purity Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified this compound evaporate->final_product

Caption: Workflow for this compound purification.

troubleshooting_logic cluster_peakshape Poor Peak Shape cluster_resolution Poor Resolution cluster_yield Low Yield start Problem with Purification ps1 Check for Column Overload (Reduce Concentration) start->ps1 res1 Optimize Gradient (Make Shallower) start->res1 yield1 Check for Sample Degradation (pH, Temperature) start->yield1 ps2 Check Sample Solvent (Match to Mobile Phase) ps1->ps2 ps3 Add Acid Modifier to Mobile Phase (e.g., 0.1% Formic Acid) ps2->ps3 res2 Change Organic Solvent (MeOH vs. ACN) res1->res2 res3 Try a Different Column res2->res3 yield2 Ensure Complete Elution (Add High-Organic Wash) yield1->yield2 yield3 Re-process Mixed Fractions yield2->yield3

References

Technical Support Center: Overcoming Low Solubility of Leucoside in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of Leucoside in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in assays?

A1: this compound is a flavonoid glycoside, a natural compound with potential therapeutic properties, including anti-inflammatory effects. Like many flavonoid glycosides, this compound has limited solubility in aqueous solutions, which are the basis for most biological assays. Poor solubility can lead to inaccurate and unreliable results due to precipitation of the compound, leading to a lower effective concentration than intended.

Q2: What are the known solvents for this compound?

A2: this compound is known to be soluble in methanol and water, and has a reported solubility of 1 mg/mL in dimethyl sulfoxide (DMSO).

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What can I do?

A3: This is a common issue when a compound is highly soluble in a non-polar organic solvent like DMSO but poorly soluble in an aqueous buffer. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that keeps this compound soluble. Many cell lines can tolerate DMSO concentrations up to 0.5-1%, but it's crucial to perform a vehicle control to assess the effect of DMSO on your specific assay.

  • Use a co-solvent: A mixture of solvents can sometimes improve solubility. For example, you could try dissolving this compound in a small amount of DMSO and then diluting it with a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution in your aqueous buffer.

  • Employ sonication: After diluting your this compound stock into the assay buffer, brief sonication can help to break down small precipitates and create a more uniform dispersion.

  • Gentle heating: In some cases, gentle warming of the solution can aid in dissolving the compound. However, be cautious as heat can degrade both the compound and other components of your assay.

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. You can try pre-incubating this compound with a suitable cyclodextrin before adding it to your assay.

Q4: Can I prepare a stock solution of this compound in water or a buffer directly?

A4: While this compound is reported to be soluble in water, preparing a concentrated stock solution directly in aqueous buffers might be challenging. It is generally recommended to first dissolve this compound in a small amount of a suitable organic solvent like DMSO or methanol and then serially dilute it in the desired aqueous buffer to the final working concentration.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in assays.

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound upon dilution in aqueous buffer. The aqueous buffer cannot maintain the solubility of this compound at the desired concentration.1. Decrease the final concentration of this compound: Determine the lowest effective concentration for your experiment. 2. Increase the final concentration of the organic solvent (e.g., DMSO): Ensure the final solvent concentration is compatible with your assay system. 3. Use a co-solvent system: Prepare the final dilution using a mixture of the initial solvent and a less non-polar solvent. 4. Incorporate solubilizing agents: Consider using agents like cyclodextrins or non-ionic detergents (e.g., Tween 20, Triton X-100) at low concentrations, ensuring they do not interfere with the assay.
Inconsistent or non-reproducible assay results. Incomplete dissolution or precipitation of this compound during the experiment.1. Visually inspect your solutions: Before and during the assay, check for any signs of precipitation. 2. Prepare fresh dilutions for each experiment: Avoid using old stock solutions where the compound may have precipitated over time. 3. Ensure thorough mixing: Vortex or gently sonicate the solution after each dilution step.
Cell toxicity or other artifacts observed in cell-based assays. The solvent (e.g., DMSO) concentration is too high.1. Perform a solvent toxicity test: Determine the maximum concentration of the solvent that your cells can tolerate without affecting their viability or the assay readout. 2. Keep the final solvent concentration consistent across all wells, including the vehicle control.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound.

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)1 mg/mLN/A
MethanolSolubleN/A
WaterSolubleN/A

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration may vary depending on the experimental conditions.

Experimental Protocols

Representative Protocol: In Vitro Anti-inflammatory Assay using Leukocytes (RAW 264.7 Macrophages)

This protocol describes a general method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This is a representative protocol and may require optimization for your specific experimental needs.

1. Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with DMEM to prepare working solutions of desired concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.5%.

3. Cell Culture and Treatment:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

  • Pre-incubate the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group (cells treated with this compound but not LPS).

4. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare a standard curve of NaNO₂ (0-100 µM) in DMEM.

  • Add 50 µL of Griess Reagent Component A to each well of a new 96-well plate containing the supernatants and standards.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples using the standard curve. The percentage of inhibition of NO production by this compound can be calculated relative to the LPS-stimulated control.

Visualizations

Signaling Pathway Diagram

Leucoside_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits? ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_n->ProInflammatory_Genes activates Experimental_Workflow start Start prep_cells Prepare RAW 264.7 Cells (Seed in 96-well plate) start->prep_cells prep_this compound Prepare this compound Solutions (Stock in DMSO, dilutions in media) start->prep_this compound pre_incubation Pre-incubate cells with this compound (1 hour) prep_cells->pre_incubation prep_this compound->pre_incubation lps_stimulation Stimulate with LPS (24 hours) pre_incubation->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant griess_assay Perform Griess Assay for NO collect_supernatant->griess_assay read_absorbance Read Absorbance at 540 nm griess_assay->read_absorbance analyze_data Analyze Data (Calculate % inhibition) read_absorbance->analyze_data end End analyze_data->end Solubility_Troubleshooting_Logic start This compound Precipitates in Assay? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso Yes no_precipitate Proceed with Assay start->no_precipitate No reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes use_cosolvent Try a co-solvent (e.g., Ethanol, PEG) check_dmso->use_cosolvent No still_precipitates Still Precipitates? reduce_dmso->still_precipitates use_cosolvent->still_precipitates sonicate Sonicate the final solution cyclodextrin Use a cyclodextrin sonicate->cyclodextrin Still Precipitates? cyclodextrin->no_precipitate still_precipitates->sonicate Yes

Technical Support Center: Preventing Leukocyte Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Leucoside" is not standard in biomedical literature. Based on the context of degradation and storage, this guide focuses on leukocytes (white blood cells), as this is the likely intended subject. If you are working with a specific glycoside compound, please provide the correct chemical name for more targeted support.

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the viability and functionality of leukocytes during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to leukocyte degradation during storage?

A1: Leukocyte degradation is influenced by a combination of physical, chemical, and biological factors. The most critical factors include:

  • Temperature: Both high temperatures and improper cold storage can damage cells. Room temperature storage (e.g., 23°C) can lead to a rapid decline in the viability of certain leukocyte subsets like neutrophils.[1]

  • Storage Duration: The longer the storage period, the greater the potential for degradation.[1] For instance, white blood cell counts can decrease significantly after 48 hours when stored at 23°C.[1]

  • Storage Medium/Solution: The composition of the storage or cryopreservation medium is crucial. Using optimized media, such as HypoThermosol, can extend stability compared to unmanipulated storage.[2]

  • Cryopreservation/Thawing Protocol: The rates of freezing and thawing are critical for preventing the formation of intracellular ice crystals, which can rupture cell membranes and organelles, leading to cell death.

  • Oxidative Stress: Leukocytes are susceptible to oxidative damage from reactive oxygen species (ROS) produced during storage and thawing.[3][4] Antioxidants may be used to mitigate this stress.[5][6]

Q2: What are the recommended storage conditions for leukocytes?

A2: The optimal storage conditions depend on the intended duration of storage and the specific leukocyte subpopulation.

  • Short-Term Storage (up to 48 hours): Hypothermic conditions (2-8°C or 4-10°C) are generally recommended.[1][2] These temperatures slow down cellular metabolism and degradation pathways, preserving the integrity of many leukocyte populations better than room temperature.[1]

  • Long-Term Storage (months to years): Cryopreservation is the standard method. This typically involves storing cells in the vapor phase of liquid nitrogen (around -150°C) or at ultra-low temperatures (-80°C), although -80°C is generally considered suboptimal for very long-term storage compared to liquid nitrogen.[7]

Q3: How does the choice of preservation method affect leukocyte quality?

A3: Different preservation methods have distinct impacts on leukocyte viability, recovery, and function. Historical studies have shown a shift away from ambient temperature shipping to hypothermic and cryopreservation methods to extend shelf-life and maintain quality.[2] Both cryopreservation and hypothermic storage (using an optimized medium) are considered viable options for extending the stability of starting materials for cell-based products.[2]

Q4: How can I assess the quality and viability of my stored leukocytes after storage?

A4: Assessing leukocyte quality is a multi-step process.

  • Visual Inspection: Check for cell clumping or aggregation upon thawing, which can indicate cell death and DNA release.

  • Viability Assessment: Use a dye exclusion method like Trypan Blue to count the percentage of live cells.

  • Cell Counting: Perform a total leukocyte count to determine cell recovery after storage.[8][9] This can be done using a hemocytometer or an automated cell counter.

  • Functional Assays: Depending on your downstream application, you may need to perform functional assays, such as phagocytosis assays, chemotaxis assays, or cytokine release assays, to ensure the cells have retained their biological activity.[5]

  • Immunophenotyping: Use flow cytometry to identify and quantify specific leukocyte subsets (e.g., T-cells, B-cells, NK cells) and confirm the expression of key surface markers.[10]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Cell Viability (<80%) Post-Thaw 1. Suboptimal freezing rate (too fast or too slow).2. Inappropriate cryoprotectant (e.g., DMSO) concentration.3. Storage temperature fluctuations (e.g., moving samples in/out of -80°C freezer).4. Thawing procedure too slow or at an incorrect temperature.5. Mechanical stress during handling.1. Use a controlled-rate freezer for optimal cooling.2. Titrate DMSO concentration; ensure it is well-mixed and pre-chilled.3. Store long-term samples in the vapor phase of liquid nitrogen for stable temperatures.4. Thaw vials rapidly in a 37°C water bath until a small ice crystal remains.5. Handle vials gently. Do not vortex frozen cells.
Cell Clumping/Aggregation After Thawing 1. High percentage of dead cells releasing DNA.2. Incomplete removal of cryoprotectant.3. Centrifugation speed too high.1. Add DNase I (10-20 µg/mL) to the cell suspension post-thaw to break down extracellular DNA.2. Gently dilute the thawed cells in pre-warmed culture medium to wash out the cryoprotectant before pelleting.3. Centrifuge at a lower speed (e.g., 200-300 x g) for 5-10 minutes.
Altered Leukocyte Function (e.g., poor proliferation, low cytokine secretion) 1. Oxidative stress during storage/thawing.2. Extended storage time.3. Sublethal cellular damage during cryopreservation.1. Consider including antioxidants in the post-thaw recovery medium.[5]2. Use cells with the shortest possible storage duration for functional experiments.3. Allow cells a recovery period (e.g., 2-24 hours) in culture after thawing before initiating functional assays.

Quantitative Data Summary

Table 1: Effect of Storage Temperature and Time on Leukocyte Parameters This table summarizes the stability of various hematological analytes at different storage temperatures over 48 hours.

Parameter4°C10°C23°C (Room Temp)
White Blood Cells (WBC) Stable for 48hStable for 48hDecreased at 48h
Neutrophils Stable for 48hStable for 48hSignificant decrease after 12h
Lymphocytes Stable for 48hDecreased by ~12-15% at 48hIncreased progressively after 12h
Data synthesized from Imeri et al., 2015.[1]

Table 2: Comparison of Leukocyte Preservation Methods This table provides a qualitative comparison of common methods for preserving leukocytes.

FeatureHypothermic Storage (2-8°C)Cryopreservation (-80°C or LN2)
Storage Duration Short-term (24-72 hours)Long-term (Months to Years)
Primary Goal Extend stability for shipping/short delaysBanking and long-term storage
Cell Viability Good for short periodsHigh, if protocol is optimized
Cell Function Generally well-maintainedCan be altered; may require recovery period
Complexity Relatively simpleRequires specific equipment and protocols
Common Media HypoThermosol, Autologous PlasmaCulture medium with serum and a cryoprotectant (e.g., DMSO)
Information based on descriptions in Bio-Insights, 2019.[2]

Experimental Protocols

Protocol 1: General Protocol for Cryopreservation of Leukocytes

Materials:

  • Isolated leukocytes (e.g., PBMCs)

  • Complete culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum (FBS))

  • Cryopreservation Medium: Complete culture medium with 20% FBS and 10% DMSO (final concentration)

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • Isopropanol

  • -80°C freezer and liquid nitrogen storage dewar

Methodology:

  • Start with a healthy, viable leukocyte suspension. Perform a cell count and viability assessment (e.g., Trypan Blue).

  • Centrifuge the cell suspension at 300 x g for 10 minutes. Aspirate the supernatant.

  • Resuspend the cell pellet in cold complete culture medium to a concentration of 5-10 x 10⁶ cells/mL.

  • Prepare the cryopreservation medium. Slowly add an equal volume of cold cryopreservation medium to the cell suspension while gently swirling the tube. This results in a final concentration of 10% DMSO and a cell density of 2.5-5 x 10⁶ cells/mL.

  • Aliquot 1 mL of the final cell suspension into pre-labeled cryogenic vials.

  • Place the vials into a controlled-rate freezing container filled with isopropanol.

  • Place the container in a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute.

  • The next day, transfer the vials from the -80°C freezer to a liquid nitrogen dewar for long-term storage.

Protocol 2: Assessment of Leukocyte Viability using Flow Cytometry with Propidium Iodide (PI)

Materials:

  • Stored leukocyte sample, thawed and washed

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)

  • Flow cytometer

Methodology:

  • Thaw leukocytes as per the standard protocol and wash once with PBS to remove cryoprotectant.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • Take 100 µL of the cell suspension (approximately 1-5 x 10⁵ cells) and place it in a flow cytometry tube.

  • Add 5 µL of PI staining solution to the tube.

  • Incubate for 5-15 minutes at room temperature in the dark.

  • Analyze the sample on a flow cytometer immediately.

  • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the leukocyte population.

  • Within the leukocyte gate, view the fluorescence of PI (typically in the PE-Texas Red or a similar channel).

  • Cells that are PI-negative are considered viable (intact membrane), while PI-positive cells are non-viable (compromised membrane). Calculate the percentage of viable cells.

Visual Guides

experimental_workflow cluster_prep Cell Preparation cluster_freeze Cryopreservation cluster_thaw Thawing & Assessment start Isolate Leukocytes count1 Count & Assess Viability start->count1 prep_cryo Resuspend for Cryo count1->prep_cryo add_cpa Add Cryoprotectant (DMSO) prep_cryo->add_cpa aliquot Aliquot to Vials add_cpa->aliquot freeze Controlled Rate Freezing (-1°C/min) aliquot->freeze store Long-Term Storage (LN2) freeze->store thaw Rapid Thaw (37°C) store->thaw wash Wash & Remove CPA thaw->wash count2 Count & Assess Viability wash->count2 downstream Downstream Application count2->downstream

Caption: Workflow for Leukocyte Cryopreservation and Viability Assessment.

Caption: Decision tree for troubleshooting low leukocyte viability.

degradation_factors cluster_physical Physical Factors cluster_chemical Chemical Factors center Leukocyte Degradation temp Improper Temperature temp->center time Storage Duration time->center ice Ice Crystal Formation ice->center mech Mechanical Stress mech->center ros Oxidative Stress (ROS) ros->center cpa Cryoprotectant Toxicity cpa->center medium Suboptimal Medium medium->center ph pH Shifts ph->center

Caption: Key factors influencing the degradation of leukocytes.

References

HPLC peak tailing issues with Leucoside analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Leucoside, with a specific focus on addressing peak tailing.

Troubleshooting Guide

Q1: My this compound peak is tailing. Where should I begin troubleshooting?

Peak tailing, where a peak is asymmetrical with a trailing edge, can compromise the accuracy of quantification and reduce resolution.[1] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[1] When you observe peak tailing in your this compound analysis, a systematic approach is crucial. Start by determining if the issue affects all peaks or just the this compound peak.

  • All Peaks Tailing: This often points to a systemic issue within the HPLC instrument, such as extra-column volume (dead volume) or a problem with the column itself (e.g., a void at the inlet).[2][3]

  • Only this compound Peak (or a few peaks) Tailing: This suggests a chemical interaction between this compound and the stationary phase or mobile phase.

The following workflow provides a logical sequence for diagnosing the root cause.

G cluster_0 cluster_1 Systemic Issues cluster_2 Analyte-Specific Issues start Start: Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks system_check Check for Systemic Issues: - Extra-column dead volume - Column void / degradation - Leaks in the system all_peaks->system_check Yes chem_check Investigate Chemical Interactions (Proceed sequentially) all_peaks->chem_check No fix_system Action: - Use narrower ID tubing - Check fittings - Reverse/replace column system_check->fix_system end_node Problem Resolved fix_system->end_node ph_optim 1. Optimize Mobile Phase pH (See Protocol 1) chem_check->ph_optim column_check 2. Evaluate Column Chemistry (End-capped, different phase) ph_optim->column_check overload_check 3. Check for Column Overload (See Protocol 3) column_check->overload_check metal_check 4. Test for Metal Chelation (See Protocol 2) overload_check->metal_check metal_check->end_node

Caption: A step-by-step workflow for diagnosing this compound peak tailing.

Q2: How does mobile phase pH affect this compound peak shape?

The pH of the mobile phase is a critical factor in controlling peak shape for ionizable compounds like this compound.[4][5] this compound, a flavonoid, contains multiple hydroxyl groups that can ionize depending on the pH.

  • The Problem : If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms. This leads to multiple retention interactions and results in broadened or tailing peaks.[5][6][7]

  • The Solution : For flavonoids, using an acidic mobile phase is generally recommended to suppress the ionization of residual silanol groups on the column's stationary phase and ensure the analyte is in a single, non-ionized state.[1][3] Operating at a low pH (e.g., pH 2.5-4.0) protonates the silanol groups, minimizing secondary interactions that cause tailing.[2][8]

G cluster_0 Mid-Range pH (e.g., pH > 4) cluster_1 Low pH (e.g., pH < 4) leucoside_mid This compound (Analyte) silanol_mid Ionized Silanol Group (SiO-) on Stationary Phase leucoside_mid->silanol_mid Secondary Interaction (Ionic) result_mid Result: Peak Tailing leucoside_low This compound (Analyte) silanol_low Protonated Silanol Group (SiOH) on Stationary Phase leucoside_low->silanol_low Primary Interaction Only (Hydrophobic) result_low Result: Symmetrical Peak

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

Mobile Phase Optimization Summary

Parameter Recommendation for this compound Rationale
pH Adjustment Adjust pH to 2.5 - 4.0.[1][2] Suppresses ionization of silanol groups, minimizing secondary interactions.[8]
Acid Additive Use 0.1% formic acid or acetic acid.[1][3] Provides consistent low pH and is MS-compatible.

| Buffer Strength | Use a buffer concentration of 10-25 mM.[2][3] | Resists small changes in pH, improving reproducibility.[6] |

(See Experimental Protocol 1 for a detailed methodology on optimizing mobile phase pH.)

Q3: Could interactions with the HPLC column be causing the tailing?

Yes, the column is a primary source of peak tailing issues.[9] Several column-related factors can contribute to poor peak shape for polar analytes like this compound.

  • Secondary Silanol Interactions : Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on the surface.[1] The polar hydroxyl groups on this compound can form strong secondary interactions with these silanols, leading to peak tailing.[8][10]

    • Solution : Use a modern, high-purity, end-capped column. End-capping blocks many of the residual silanols, reducing their availability for secondary interactions.[3][6][11] Columns with a polar-embedded phase can also provide shielding for basic and polar compounds.[6]

  • Column Degradation : Over time, the stationary phase can degrade, especially if operated outside its stable pH range (typically pH 2-8 for silica columns).[7] This exposes more active silanol sites and can lead to increased tailing.[1]

    • Solution : Regularly monitor column performance. If peak shape deteriorates for standard compounds and doesn't improve with flushing, the column may need replacement.[9] Using a guard column can extend the life of the analytical column.[12]

  • Column Voids and Blockages : A void at the column inlet or a partially blocked frit can disrupt the sample path, causing band broadening and tailing.[8][10] This can result from pressure shocks or the accumulation of particulate matter from the sample or system.[3]

    • Solution : Use in-line filters and ensure samples are filtered before injection.[10] If a void is suspected, it can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions first).[8] Often, however, the column must be replaced.[10]

Q4: Is it possible my sample or injection technique is the problem?

Absolutely. The way a sample is prepared and introduced to the system can significantly impact peak shape.

  • Column Overload : Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the stationary phase, resulting in distorted peaks.[1][3][13]

    • Solution : Dilute your sample and reinject it. If peak shape improves, you were likely overloading the column. (See Experimental Protocol 3).

  • Injection Solvent Mismatch : If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile), it can cause the sample band to spread improperly at the column head, leading to distorted peaks.[13]

    • Solution : Whenever possible, dissolve your sample in the initial mobile phase. If that's not feasible due to solubility issues, use the weakest solvent possible that still dissolves the sample, and inject the smallest possible volume.

  • Sample Contamination : Complex sample matrices or contaminants can interact with the stationary phase or the analyte itself, causing tailing.[10]

    • Solution : Use a sample clean-up procedure like Solid Phase Extraction (SPE) to remove interfering compounds.[6][10]

Q5: What are extra-column effects and could they be the cause?

Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the column itself.[2] This is often called "dead volume" and is more noticeable for early-eluting peaks.[12]

  • Common Sources :

    • Tubing with a large internal diameter (ID) or excessive length between the injector and column, or between the column and detector.[6][13]

    • Poorly made connections or fittings.[13]

    • Large detector cell volumes.[9]

  • The Solution :

    • Minimize tubing length wherever possible.

    • Use tubing with a small internal diameter (e.g., 0.005" or ~0.12 mm).[6]

    • Ensure all fittings are properly seated and not creating gaps.

    • Consult your instrument manual to see if a smaller volume detector cell is available or appropriate for your application.

Q6: Could metal chelation be the issue?

Yes, this is a known issue for flavonoids. The structure of this compound contains functional groups that can chelate (bind to) trace metal ions (like iron or aluminum) that may be present in the HPLC system (stainless steel tubing, frits), the mobile phase, or the sample itself.[1][2] This chelation can create secondary interactions that lead to peak tailing.

  • Diagnosis and Solution : The most common way to diagnose this is to add a chelating agent to the mobile phase. (See Experimental Protocol 2).

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

This protocol aims to determine the optimal mobile phase pH to improve this compound peak symmetry.

  • Prepare Mobile Phases : Prepare identical mobile phases (e.g., Water:Acetonitrile gradient) but adjust the pH of the aqueous portion using a suitable acid. Create buffers at pH 4.0, 3.5, 3.0, and 2.5 using 0.1% formic acid. Ensure you measure the pH of the aqueous component before mixing with the organic solvent.[14]

  • Equilibrate the System : Starting with the highest pH (4.0), flush and equilibrate the column with the new mobile phase for at least 15-20 column volumes.[1]

  • Inject Standard : Inject a standard solution of this compound and record the chromatogram.

  • Evaluate Peak Shape : Measure the tailing factor or asymmetry of the this compound peak. A value close to 1.0 is ideal.[9]

  • Test Lower pH : Sequentially move to the lower pH mobile phases (3.5, 3.0, 2.5), repeating the equilibration and injection steps for each.

  • Compare Results : Compare the chromatograms. A significant improvement in peak symmetry at a lower pH indicates that silanol interactions were a primary cause of the tailing.[1] Select the pH that provides the best peak shape without compromising retention or resolution.

Protocol 2: Diagnosing Metal Chelation

This protocol uses a chelating agent to determine if metal ion interactions are causing peak tailing.

  • Establish a Baseline : Run your standard this compound analysis using your current method and save the chromatogram as a baseline.

  • Introduce a Chelating Agent : Add a small concentration of ethylenediaminetetraacetic acid (EDTA) to your mobile phase A (aqueous). A final concentration of 0.1 mM is a good starting point.[1]

  • Equilibrate and Inject : Thoroughly equilibrate the column with the EDTA-containing mobile phase. Inject your this compound standard.

  • Observe Peak Shape : Compare the new chromatogram to the baseline. If peak tailing is significantly reduced or eliminated, metal chelation is a likely contributor to the problem.[1]

  • System Passivation (If Needed) : If metal chelation is confirmed, you may need to passivate the HPLC system to remove metal contaminants. Consult your instrument's manual before performing this procedure.[1]

Protocol 3: Checking for Column Overload

This protocol helps determine if the sample concentration or injection volume is too high.

  • Establish a Baseline : Run your this compound sample at its current concentration and injection volume. Note the peak shape.

  • Dilute the Sample : Prepare a 1:10 dilution of your sample using the same solvent.

  • Inject Diluted Sample : Inject the same volume of the diluted sample.

  • Analyze Peak Shape : If the peak shape becomes more symmetrical, you are likely experiencing mass overload.[3]

  • Reduce Injection Volume : If dilution is not possible or does not resolve the issue, try reducing the injection volume by half while using the original sample concentration. If peak shape improves, you may be experiencing volume overload.[3]

Frequently Asked Questions (FAQs)

Q: What is peak tailing and how is it measured? A: Peak tailing is a distortion where the peak is not symmetrical, having an extended "tail" on the right side.[9] It is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical Gaussian peak, while values greater than 1.2 are generally considered tailing.[8]

Q: Why is this compound particularly prone to peak tailing? A: this compound is a flavonoid glycoside. Flavonoids possess multiple polar hydroxyl (-OH) groups in their structure. These groups can engage in strong secondary interactions (hydrogen bonding) with active silanol sites on silica-based HPLC columns, which is a primary cause of peak tailing.[1][8]

Q: What is a good starting mobile phase for this compound analysis? A: A common starting point for flavonoid analysis is a reverse-phase gradient using a C18 column. For the mobile phase, use 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1] The low pH helps to ensure good peak shape.

Q: What type of HPLC column is best for this compound analysis? A: A high-purity, silica-based, end-capped C18 column is the most common and suitable choice.[15] The end-capping minimizes the free silanol groups that cause tailing with polar compounds like this compound.[6] For very polar compounds, a C18 AQ type column, which is stable in highly aqueous mobile phases, can also be a good option.[16]

Q: How can I prevent column degradation? A: To prevent column degradation, always operate within the manufacturer's recommended pH and temperature ranges.[7] Use high-purity, HPLC-grade solvents to avoid introducing contaminants.[11][17] Filtering your mobile phases and samples, and using a guard column, will help protect the analytical column from particulates and strongly retained compounds, extending its lifetime.[12]

References

NMR signal overlap problems in Leucoside characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NMR characterization of Leucoside and related iridoid glycosides. This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to NMR signal overlap.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of Leucosides so difficult to interpret?

A1: The primary challenge arises from severe signal overlap. Leucosides, as iridoid glycosides, have complex structures containing numerous protons in similar chemical environments.[1][2] This is particularly true for the sugar (glycoside) moieties, where many methine and methylene protons resonate in a narrow spectral region (typically 3.0-5.0 ppm), leading to a cluster of unresolved signals.[3][4] The aliphatic protons of the iridoid core can also overlap significantly.[5]

Q2: What are the first steps I should take if my ¹H NMR spectrum has significant overlap?

A2: Before resorting to advanced multidimensional experiments, simple modifications to the sample preparation and acquisition conditions can be effective:[1]

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to C₆D₆, CD₃OD, or DMSO-d₆) can alter the chemical shifts of protons, potentially resolving some overlapping signals.[5] Aromatic solvents like C₆D₆ are particularly known for inducing significant shifts (aromatic solvent-induced shifts, or ASIS).

  • Vary the Temperature: Acquiring spectra at different temperatures can affect molecular conformation and hydrogen bonding, which in turn can change chemical shifts and improve signal dispersion.[1]

  • Adjust Concentration: High sample concentrations can lead to viscosity-related peak broadening. Diluting the sample may result in sharper signals, which can aid in resolving closely spaced peaks.

Q3: What is the best 2D NMR experiment to start with for a this compound?

A3: A standard suite of 2D NMR experiments is essential for the structural elucidation of complex natural products like Leucosides.[6][7] A good starting point includes:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically over 2-3 bonds).[8] This helps establish the basic framework of the spin systems in the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.[7] Since ¹³C spectra have a much wider chemical shift range, signals that overlap in the ¹H dimension can often be resolved in the ¹³C dimension.[9][10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons.[11] This is crucial for connecting the different spin systems (e.g., linking the sugar unit to the iridoid core).

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): To correlate all protons within a single spin system.[11] This is exceptionally useful for glycosides; by irradiating the well-resolved anomeric proton, it's often possible to identify all the protons belonging to that sugar ring.[11]

Q4: My standard 2D NMR spectra are still too crowded to interpret. What's the next step?

A4: When standard 2D experiments are insufficient, more advanced techniques are required. The HSQC-TOCSY experiment is one of the most powerful tools for this situation.[9][12] This experiment combines the resolving power of an HSQC with the correlation ability of a TOCSY, allowing you to separate overlapping ¹H TOCSY spectra based on the chemical shift of the attached ¹³C nucleus.[12][13] For extreme cases, 3D NMR experiments like NOESY-HSQC or the 3D version of HSQC-TOCSY can be employed to spread signals across three dimensions, though this comes at the cost of significantly longer experiment times.[14][15]

Troubleshooting Guide

Issue 1: I can't assign the protons within the sugar moiety because they all overlap.

  • Solution 1: 1D Selective TOCSY: If the anomeric proton (H-1') is resolved, a selective 1D TOCSY experiment can be performed.[16] This experiment selectively excites the anomeric proton and reveals the entire spin system of that sugar ring in a simple 1D spectrum, free from other overlapping signals.[11]

  • Solution 2: 2D HSQC-TOCSY: This is the most robust solution. The experiment will generate separate ¹H TOCSY subspectra for each ¹³C signal.[9] Since the carbons of the sugar ring are typically well-resolved in the ¹³C dimension, you can analyze the TOCSY correlations for each proton spin system without interference from others.[12]

Issue 2: Two different spin systems overlap in the ¹H spectrum, and I can't separate them using COSY or TOCSY.

  • Solution: HSQC-TOCSY or HSQC-COSY: The HSQC-TOCSY experiment is ideal for this. By examining the 2D map, you can trace the TOCSY correlations for protons attached to a specific carbon.[13] If proton 'A' is attached to carbon 'X' and proton 'B' is attached to carbon 'Y', you can view the entire spin system for proton 'A' along the horizontal line corresponding to carbon 'X', completely separated from the spin system of proton 'B' on the line for carbon 'Y'.[9]

Issue 3: A crucial multiplet is overlapped, preventing me from measuring its coupling constants (J-values).

  • Solution 1: 1D Homodecoupling: Selective 1D homodecoupling experiments can simplify a complex multiplet by decoupling it from a specific coupling partner.[17] This causes the multiplet to collapse, which can help in its analysis and reveal underlying couplings.

  • Solution 2: "Pure Shift" NMR: These advanced experiments use special pulse sequences to collapse all multiplets in a spectrum into singlets.[16] This dramatically reduces spectral overlap, although it removes the coupling information from the spectrum.

  • Solution 3: Selective 1D Experiments (GEMSTONE): For severely overlapped multiplets, advanced single-scan methods can allow for the selective excitation of just one proton multiplet, which can then be used in further experiments like 1D NOESY to determine stereochemistry.[18]

Data Presentation: NMR Troubleshooting Techniques

The following table summarizes the recommended NMR experiments for resolving signal overlap during this compound characterization.

Problem Recommended Technique Principle & Application Citation(s)
General ¹H Overlap 2D HSQCSpreads proton signals along the highly dispersed ¹³C dimension. Excellent first step for resolving proton signals attached to different carbons.[7][9][16]
Overlapping Spin Systems 2D TOCSYIdentifies all protons within a coupled spin system. Ideal for tracing out sugar rings starting from the anomeric proton.[11][19]
Severe Overlap of Multiple Spin Systems 2D HSQC-TOCSYCombines HSQC and TOCSY. Separates the TOCSY spectra of different spin systems into different rows based on their ¹³C chemical shifts.[9][12][13]
Targeted Analysis of a Single Overlapped Multiplet Selective 1D TOCSY / NOESYExcites a single, resolved proton in a spin system to reveal only the signals coupled to it, removing interference from other signals.[16][18]
Extreme Spectral Crowding 3D NMR (e.g., HSQC-TOCSY)Spreads correlations across three frequency dimensions for maximum resolution. Time-intensive but powerful.[14][15]

Experimental Protocols

Key Experiment: 2D Gradient-Enhanced HSQC-TOCSY

This experiment is invaluable for separating overlapping spin systems in complex molecules like this compound. It provides ¹H-¹H TOCSY correlation data that is edited by the chemical shift of the directly attached ¹³C nucleus.[12]

Methodology:

  • Sample Preparation: Prepare the this compound sample in a suitable deuterated solvent to a concentration of approximately 5-20 mg/mL. Ensure the sample is fully dissolved and filtered into a high-quality NMR tube.

  • Initial Setup:

    • Lock and shim the sample on the spectrometer as usual.[13] Regulate the temperature to ensure stability.

    • Acquire a standard 1D ¹H spectrum and a 1D ¹³C spectrum. Reference the spectra carefully. Note the spectral widths (sw) and transmitter frequency offsets (o1p for ¹H, o2p for ¹³C) needed to cover all signals.

  • Load Pulse Program: Load a standard gradient-enhanced HSQC-TOCSY pulse sequence (e.g., ghsqctoxy on Bruker systems).[13] The experiment will automatically copy over the relevant ¹H parameters.

  • Set Key Parameters:

    • ¹H and ¹³C Dimensions: Set the spectral widths and offsets for both dimensions based on your initial 1D spectra.

    • Number of Points (TD): Set TD(F2) to 2048 (¹H dimension) and TD(F1) to 256 or 512 (¹³C dimension). A larger TD(F1) will provide better resolution in the indirect dimension but will increase experiment time.

    • Number of Scans (NS): Set NS to a multiple of 8 or 16 (e.g., 8, 16, 32) depending on sample concentration.

    • TOCSY Mixing Time (d9 or p15): This is a critical parameter. It controls how far magnetization is transferred through the spin system.[19] Start with a mixing time of 80 ms, which is typically sufficient to see correlations throughout a six-membered sugar ring.[12] Acquiring multiple spectra with different mixing times (e.g., 30 ms, 80 ms, 120 ms) can be informative.

    • ¹J(CH) Coupling Constant: Set the one-bond C-H coupling constant for the HSQC transfer step. An average value of 145 Hz is a good starting point for both sp² and sp³ C-H bonds.

  • Acquisition: Start the experiment. The acquisition time can range from a few hours to overnight, depending on the chosen parameters and sample concentration.

  • Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Phase the spectrum carefully.

    • Analyze the resulting spectrum by looking for rows of signals at the ¹³C chemical shift of a given carbon. Each row represents the ¹H TOCSY spectrum for the proton spin system attached to that carbon.[12][13]

Visualizations

Troubleshooting Workflow for NMR Signal Overlap

G cluster_0 NMR Analysis Workflow A Acquire 1D ¹H Spectrum B Signal Overlap Observed? A->B D Acquire 2D Spectra (COSY, HSQC, TOCSY) B->D Yes G Structure Elucidation Complete B->G No C Optimize Conditions (Solvent, Temp, Conc.) C->D D->C Poor Resolution E Overlap Resolved? D->E E->G Yes I Targeted Analysis Needed? E->I No F Acquire Advanced 2D/3D NMR (HSQC-TOCSY, 3D) F->G H Acquire Selective 1D (1D TOCSY, 1D NOESY) H->G I->F No, Global Problem I->H Yes

Caption: A workflow for addressing NMR signal overlap.

Resolving Overlap with HSQC-TOCSY

G cluster_1 1D ¹H Spectrum (Overlapped) cluster_2 2D HSQC-TOCSY Spectrum overlap Hₐ Hₓ h1 Hₐ overlap:f0->h1 Resolved by ¹³C Shift h4 Hₓ overlap:f1->h4 Resolved by ¹³C Shift c_axis ¹³C Dimension h_axis ¹H Dimension c1 Cₐ c1->h1 c2 Cₓ c2->h4 h2 Hₐ' h1->h2 TOCSY correlations (Spin System A) h3 Hₐ'' h2->h3 TOCSY correlations (Spin System A) h5 Hₓ' h4->h5 TOCSY correlations (Spin System X) h6 Hₓ'' h5->h6 TOCSY correlations (Spin System X)

Caption: How HSQC-TOCSY resolves overlapping proton signals.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Leucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Leucoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In the analysis of this compound from biological matrices like plasma or tissue homogenates, common interfering components include phospholipids, salts, endogenous metabolites, and proteins.[3]

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.

  • Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing or -enhancing components.

  • Post-Extraction Spike: The response of this compound spiked into a pre-extracted blank matrix sample is compared to the response of this compound in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

    An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value of 1 implies no significant matrix effect.[4]

Q3: What are the most effective strategies to minimize or eliminate matrix effects in this compound analysis?

A3: A combination of strategies is often most effective:

  • Optimized Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove a significant portion of interfering matrix components.[1][5] Protein precipitation is a simpler but generally less clean method.

  • Chromatographic Separation: Modifying the LC method to improve the separation of this compound from co-eluting matrix components is a critical step. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a narrower column internal diameter for better efficiency.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties and would be affected by the matrix in the same way as the analyte, allowing for accurate correction of the signal.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects across different samples.[1]

Q4: Are there specific challenges related to the analysis of flavonoid glycosides like this compound?

A4: Yes, flavonoid glycosides can be susceptible to in-source fragmentation or hydrolysis back to their aglycone form (in this case, Kaempferol) during the analytical process. This can lead to an underestimation of the glycoside concentration and an overestimation of the aglycone. Careful optimization of the ion source parameters and sample handling conditions is crucial. Additionally, the polarity of glycosides can make them challenging to retain on traditional reversed-phase columns, requiring careful method development.

Troubleshooting Guides

Problem 1: Low or Inconsistent this compound Signal
Possible Cause Troubleshooting Steps
Ion Suppression 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify retention time windows with significant ion suppression. 2. Quantify Matrix Effect: Use the post-extraction spike method with multiple lots of blank matrix to determine the extent and variability of ion suppression. 3. Improve Sample Preparation: If using protein precipitation, consider switching to SPE with a sorbent that strongly retains this compound while allowing interfering components to be washed away. 4. Optimize Chromatography: Modify the gradient to better separate this compound from the suppression zone. A slower gradient or a different organic modifier might be effective.
Poor Extraction Recovery 1. Evaluate Extraction Efficiency: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. 2. Optimize Extraction Protocol: For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbents, wash steps, and elution solvents.
This compound Instability 1. Investigate pH and Temperature Stability: Assess the stability of this compound in the biological matrix at different pH levels and temperatures (room temperature, 4°C, -20°C, -80°C). Flavonoid glycosides can be susceptible to enzymatic or chemical hydrolysis.[6] 2. Use Stabilizers: If instability is observed, consider adding stabilizers like ascorbic acid to prevent oxidation or adjusting the pH of the sample. 3. Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of samples and standards to avoid repeated freezing and thawing.
Problem 2: High Signal Variability Between Samples
Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects. If a SIL-IS for this compound is not available, a structurally similar analog can be considered, but its effectiveness must be thoroughly validated. 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same matrix to mimic the effect seen in the unknown samples. 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
Inconsistent Sample Preparation 1. Automate Sample Preparation: If possible, use automated liquid handlers to improve the precision of pipetting and extraction steps. 2. Ensure Complete Protein Precipitation: If using this method, ensure complete precipitation and centrifugation to avoid carryover of proteins. 3. SPE Cartridge/Well Consistency: Ensure that the SPE sorbent bed is not drying out during the process and that elution volumes are consistent.

Quantitative Data Summary

The following table presents hypothetical, yet typical, validation data for an LC-MS/MS method for this compound analysis in human plasma, illustrating the potential impact of different sample preparation techniques on matrix effects.

Parameter Protein Precipitation Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Linearity (r²) > 0.995> 0.998> 0.999
Lower Limit of Quantification (LLOQ) 5 ng/mL2 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 8%< 5%
Inter-day Precision (%CV) < 12%< 10%< 7%
Accuracy (% Bias) ± 15%± 10%± 5%
Mean Extraction Recovery 85%92%98%
Mean Matrix Effect 65% (Suppression)88% (Suppression)97% (Minimal Effect)

Note: This data is for illustrative purposes and will vary depending on the specific method and laboratory conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound standard into the mobile phase or a reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation protocol. Spike the same known concentration of this compound standard into the final, clean extracts.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each lot of matrix: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate the Coefficient of Variation (%CV) of the matrix factors across the different lots to assess the variability of the matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 200 µL of plasma sample by adding 200 µL of 2% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assess Assessment cluster_optimize Optimization cluster_result Result Start Inconsistent or Low This compound Signal Assess_ME Assess Matrix Effect (Post-Column Infusion) Start->Assess_ME Quantify_ME Quantify Matrix Effect (Post-Extraction Spike) Assess_ME->Quantify_ME Suppression Zone Identified Optimize_SP Improve Sample Prep (e.g., switch to SPE) Quantify_ME->Optimize_SP Significant & Variable ME Optimize_LC Optimize Chromatography (Gradient/Column) Quantify_ME->Optimize_LC Co-elution with ME Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_SP->Use_SIL_IS Optimize_LC->Use_SIL_IS Result Reliable this compound Quantification Use_SIL_IS->Result

Caption: Troubleshooting workflow for matrix effects in this compound LC-MS analysis.

Fragmentation_Pathway cluster_this compound Hypothetical Fragmentation of this compound cluster_fragments Collision-Induced Dissociation (CID) This compound This compound [M-H]⁻ m/z 579.1 Fragment1 Loss of Xylose [M-H-132]⁻ m/z 447.1 This compound->Fragment1 - C5H8O4 Fragment2 Loss of Glucose [M-H-Xylose-162]⁻ (Kaempferol Aglycone) m/z 285.0 Fragment1->Fragment2 - C6H10O5

Caption: Hypothetical MS/MS fragmentation pathway for this compound.

References

Technical Support Center: Improving the Stability of Leucoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a naturally occurring flavonoid glycoside. Its chemical structure consists of the flavonoid aglycone, Kaempferol, bonded to a disaccharide sugar moiety, sambubiose. Chemically, it is known as Kaempferol-3-O-sambubioside. This structure, with its phenolic rings and glycosidic linkages, dictates its stability profile.

Q2: What are the primary factors that can cause this compound degradation in solution?

A2: The stability of this compound in solution is primarily influenced by four main factors:

  • pH: this compound is more stable in acidic to neutral conditions. Alkaline solutions can lead to the hydrolysis of the glycosidic bond and degradation of the flavonoid structure.

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound.

  • Light: Exposure to UV and visible light can cause photodegradation of the flavonoid structure.

  • Oxidation: The phenolic hydroxyl groups on the Kaempferol portion of this compound are susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored under the following conditions:

  • Short-term (up to 1 month): Store at -20°C.

  • Long-term (up to 6 months): Store at -80°C.

  • Protection: Always store solutions in tightly sealed, amber vials or tubes wrapped in aluminum foil to protect from light and moisture. It is also advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: I'm observing a color change or precipitation in my this compound solution. What could be the cause?

A4: A color change (e.g., yellowing or browning) or the formation of a precipitate are common indicators of this compound degradation or solubility issues.

  • Color Change: This is often a sign of oxidative degradation of the flavonoid structure.

  • Precipitation: This can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent, especially after temperature changes (e.g., thawing a frozen stock solution). It can also be a result of degradation products being less soluble.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue Possible Cause Recommended Solution
Loss of biological activity in the assay. Degradation of this compound due to improper storage or handling.Prepare fresh solutions from solid this compound. Ensure stock solutions are stored at -80°C and protected from light. Minimize the time the solution is kept at room temperature.
Instability in the aqueous assay buffer.Prepare the this compound dilution in the assay buffer immediately before use. Consider using a slightly acidic buffer (pH 6-7) if compatible with your experimental system.
Inconsistent results between experiments. Inconsistent concentration of active this compound due to degradation.Standardize your solution preparation and handling procedures. Always use fresh dilutions from a properly stored stock solution for each experiment. Perform a quick quality check of your stock solution using UV-Vis spectrophotometry if you suspect degradation.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes after initial preparation to avoid multiple freeze-thaw cycles.
Visible precipitation in the solution upon thawing. This compound has come out of solution at low temperatures.Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the compound. If it does not redissolve, the concentration may be too high for the solvent.
Degradation products are precipitating.Centrifuge the solution to pellet the precipitate and use the supernatant, but be aware that the concentration of active this compound will be lower. It is highly recommended to prepare a fresh solution.
Browning or yellowing of the solution. Oxidative degradation of the flavonoid structure.Prepare solutions with deoxygenated solvents. Consider adding an antioxidant like ascorbic acid (to a final concentration of 0.1-1 mM) to your buffer if it does not interfere with your assay. Store solutions under an inert gas atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the this compound. If necessary, briefly sonicate the solution to ensure complete dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for assessing the stability of this compound under various stress conditions. This is useful for identifying potential degradation products and determining the stability-indicating nature of an analytical method (e.g., HPLC).

Materials:

  • 1 mg/mL this compound stock solution in methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and methanol

  • pH meter

  • Water bath or incubator

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize the aliquots with an equal volume of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 15, 30, and 60 minutes. Neutralize the aliquots with an equal volume of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours for HPLC analysis.

  • Thermal Degradation: Place a vial of the this compound stock solution in an oven at 80°C. Withdraw aliquots at 2, 8, and 24 hours for HPLC analysis.

  • Photodegradation: Expose a vial of the this compound stock solution to a light source in a photostability chamber. Wrap a control vial in aluminum foil and place it in the same chamber. Withdraw aliquots from both vials at 2, 8, and 24 hours for HPLC analysis.

  • Analysis: Analyze all samples by a validated HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Quantitative Data Summary

Table 1: Estimated Stability of Flavonoid Glycosides under Different Conditions

Condition Parameter Observation General Recommendation
pH pH < 6Generally stableUse slightly acidic buffers for aqueous solutions.
pH 7-8Moderate stability, slow degradation may occur.Prepare fresh for immediate use.
pH > 8Rapid degradation due to hydrolysis and oxidation.Avoid alkaline conditions.
Temperature 4°C (in solution)Stable for short-term storage (days to weeks).Refrigerate working solutions for short periods.
25°C (Room Temp)Gradual degradation over hours to days.Minimize time at room temperature.
> 40°CAccelerated degradation.Avoid heating solutions unless necessary for the experiment.
Light UV or ambient lightPhotodegradation can occur.Protect solutions from light at all times.
Solvent Anhydrous DMSOGood stability for stock solutions.Use high-purity, anhydrous DMSO for stock preparation.
Aqueous buffersLower stability compared to DMSO.Prepare fresh dilutions in aqueous buffers immediately before use.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions start Inconsistent Results or Loss of Activity check_solution Inspect this compound Solution (Color change? Precipitate?) start->check_solution check_storage Review Storage Conditions (Temp? Light? Freeze-thaw?) start->check_storage degradation Suspected Degradation check_solution->degradation Yes solubility Suspected Solubility Issue check_solution->solubility Precipitate only check_storage->degradation prepare_fresh Prepare Fresh Stock Solution degradation->prepare_fresh optimize_storage Optimize Storage (Aliquot, -80°C, dark) degradation->optimize_storage modify_buffer Modify Assay Buffer (Acidic pH, add antioxidant) degradation->modify_buffer warm_sonicate Warm and Sonicate Solution solubility->warm_sonicate warm_sonicate->prepare_fresh If unresolved

A troubleshooting workflow for this compound instability issues.
Signaling Pathways Modulated by Kaempferol (this compound Aglycone)

This compound exerts its biological effects primarily through its aglycone, Kaempferol. Kaempferol is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. The diagram below illustrates the inhibition of the PI3K/AKT and MAPK signaling pathways by Kaempferol, which are often dysregulated in cancer.

cluster_0 Kaempferol-Mediated Inhibition cluster_1 PI3K/AKT Pathway cluster_2 MAPK Pathway cluster_3 Downstream Effects Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K ERK ERK Kaempferol->ERK JNK JNK Kaempferol->JNK p38 p38 Kaempferol->p38 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation

Kaempferol's inhibitory effects on key signaling pathways.

Technical Support Center: High-Concentration Leucoside Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues in high-concentration Leucoside experiments.

Troubleshooting Guide

Issue: Unexpected Decrease in Cell Viability at High this compound Concentrations

Researchers often observe a significant drop in cell viability when treating leukocyte cell cultures with high concentrations of this compound. This guide provides a systematic approach to troubleshoot this common issue.

Initial Assessment:

Before proceeding, it's crucial to distinguish between true cytotoxicity and experimental artifacts. High concentrations of any compound can lead to issues like precipitation, which can affect assay results and cell health.[1][2]

Troubleshooting Workflow:

The following diagram outlines a general workflow for troubleshooting unexpected cell death in your experiments.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Investigation of Cause cluster_2 Phase 3: Optimization start Unexpected Cell Death Observed check_precipitate Visually Inspect for This compound Precipitation start->check_precipitate verify_viability Confirm Viability with Orthogonal Assay check_precipitate->verify_viability No Precipitate modify_protocol Modify Experimental Protocol check_precipitate->modify_protocol Precipitate Observed dose_response Perform Dose-Response & Time-Course Study verify_viability->dose_response apoptosis_necrosis Assess Apoptosis vs. Necrosis (e.g., Annexin V/PI Staining) dose_response->apoptosis_necrosis off_target Investigate Potential Off-Target Effects apoptosis_necrosis->off_target optimize_concentration Optimize this compound Concentration off_target->optimize_concentration optimize_concentration->modify_protocol conclusion Refined Protocol and Data Interpretation modify_protocol->conclusion

Caption: Troubleshooting workflow for unexpected cell viability issues.

Data Summary: Expected Outcomes of this compound on Leukocyte Viability

The following table summarizes hypothetical, yet typical, quantitative data from various cell viability assays performed on leukocytes treated with a range of this compound concentrations for 48 hours.

This compound Conc. (µM)Cell Viability (MTT Assay, % of Control)Apoptotic Cells (Annexin V+, %)Necrotic Cells (PI+, %)Caspase-3 Activity (Fold Change)
0 (Vehicle)100 ± 55 ± 22 ± 11.0
1095 ± 68 ± 33 ± 11.2
5075 ± 825 ± 55 ± 23.5
10040 ± 750 ± 810 ± 36.8
20015 ± 465 ± 920 ± 48.2
500<530 ± 665 ± 74.1

Note: This data suggests a dose-dependent increase in apoptosis at lower to mid-high concentrations, with a shift towards necrosis at very high concentrations, possibly due to overwhelming cellular stress.

Frequently Asked Questions (FAQs)

Q1: My cell viability drops sharply at high this compound concentrations. Is this expected?

A high concentration of this compound can induce significant cell death in leukocytes. This is often due to the induction of apoptosis (programmed cell death) or, at very high concentrations, necrosis.[3][4] It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration at which 50% of cells are non-viable) and to observe the morphological changes in the cells.

Q2: I see a precipitate in my culture medium after adding high concentrations of this compound. How does this affect my experiment?

Compound precipitation is a common issue in high-concentration experiments and can lead to inaccurate results.[1][2] The precipitate can physically damage cells or sequester the compound, reducing its effective concentration in the medium. This can lead to underestimation of the compound's potency.

  • Troubleshooting Steps:

    • Check Solubility: Determine the maximum solubility of this compound in your cell culture medium.

    • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.[2]

    • Pre-warm the Medium: Adding a cold compound solution to warmer medium can cause precipitation. Ensure both are at the same temperature.[1]

Q3: How can I determine if this compound is inducing apoptosis or necrosis in my leukocyte cultures?

Distinguishing between apoptosis and necrosis is key to understanding the mechanism of cell death.

  • Apoptosis: Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is a controlled process that can be a target for therapeutic intervention.[3][5]

  • Necrosis: A form of cell death resulting from acute injury, characterized by cell swelling and lysis, which can trigger an inflammatory response.[6][7]

You can use assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between these two cell death mechanisms.

Decision Tree for Identifying Cell Death Mechanism:

G cluster_results Interpret Results start Observe Cell Death stain Stain with Annexin V and PI start->stain flow Analyze via Flow Cytometry stain->flow annexin_neg_pi_neg Annexin V (-) / PI (-) (Viable Cells) flow->annexin_neg_pi_neg annexin_pos_pi_neg Annexin V (+) / PI (-) (Early Apoptosis) flow->annexin_pos_pi_neg annexin_pos_pi_pos Annexin V (+) / PI (+) (Late Apoptosis/Necrosis) flow->annexin_pos_pi_pos annexin_neg_pi_pos Annexin V (-) / PI (+) (Necrosis) flow->annexin_neg_pi_pos

Caption: Decision tree for identifying the mechanism of cell death.

Q4: Could the observed cell death be due to off-target effects of this compound at high concentrations?

Yes, at high concentrations, the specificity of a compound can decrease, leading to off-target effects that contribute to cytotoxicity.[8] It is important to investigate whether this compound interacts with other cellular targets that could be mediating the observed cell death. This can be explored through various methods, including target profiling assays and consulting literature on related compounds.

Q5: My viability results are inconsistent between experiments. What could be the cause?

Inconsistent results can stem from several factors:

  • Compound Instability: this compound may be unstable in the culture medium over the course of the experiment.

  • Cell Culture Conditions: Variations in cell passage number, density, and media composition can affect the cellular response.

  • Assay Performance: Ensure that the viability assay is being performed consistently and within its linear range.

Experimental Protocols

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Materials:

    • 96-well plate with cultured leukocytes

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader (570 nm)

  • Procedure:

    • Seed leukocytes in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • Treated and control leukocyte cultures

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with this compound.

    • Wash cells twice with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

Signaling Pathway

Potential Signaling Pathway Affected by this compound in Leukocytes

High concentrations of this compound may induce apoptosis in leukocytes by activating intrinsic or extrinsic apoptotic pathways. The diagram below illustrates a simplified, hypothetical signaling cascade.

G cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Outcome This compound High-Concentration This compound Bax Bax/Bak Activation This compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound.

References

Technical Support Center: Leucoside Isolation and Contamination Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the isolation of Leucoside from natural sources. Our aim is to offer practical solutions to common contamination issues encountered during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

This compound is a flavonoid glycoside, specifically kaempferol 3-O-β-xylopyranosyl (1 → 2)-β-glucopyranoside.[1] It is a naturally occurring compound that can be isolated from various plant sources. The most common sources include:

  • Tea Seeds (Camellia sinensis): this compound can be synthesized through the enzymatic partial hydrolysis of tea seed extract (TSE).[1] Specifically, it is formed by the selective hydrolysis of the rhamnosyl moiety of camelliaside B, another flavonoid glycoside present in tea seeds.[1]

  • Aesculus chinensis (Chinese horse chestnut): The seeds of this plant are a known natural source of this compound and other flavonoids.[2][3]

  • Spiranthes vernalis: This orchid species has also been reported to contain this compound.[4]

Q2: What are the most common types of contaminants encountered during this compound isolation?

The contaminants in this compound preparations are often structurally similar compounds, making their removal challenging. These can be broadly categorized as:

  • Other Flavonoid Glycosides: Plant extracts contain a complex mixture of flavonoids with similar core structures but different sugar moieties or glycosylation patterns. For instance, in tea seed extract, camelliaside A and camelliaside B are major co-occurring flavonoid triglycosides.[1]

  • Aglycones: Incomplete glycosylation or enzymatic degradation during extraction can lead to the presence of the aglycone, kaempferol.

  • Phenolic Acids and Other Polyphenols: Plant materials are rich in various phenolic compounds that may be co-extracted with this compound.

  • Sugars and Polysaccharides: Due to the glycosidic nature of this compound, free sugars and polysaccharides are common impurities, especially in aqueous or ethanolic extracts.

  • Saponins: Tea seeds, in particular, are rich in saponins, which are often co-extracted and can interfere with purification.

  • Pigments: Chlorophylls and carotenoids can be problematic, especially when using less polar solvents for extraction.

  • Residual Solvents and Reagents: Solvents used in extraction and chromatography, as well as reagents from derivatization or hydrolysis steps, can contaminate the final product.

Q3: What analytical techniques are recommended for detecting impurities in a this compound sample?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for both qualitative and quantitative analysis of flavonoid glycosides. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a small amount of acid like formic or acetic acid to improve peak shape) is typically used. UV detection at the λmax of this compound (around 270 nm and 330 nm) is standard.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio, providing more definitive identification than UV detection alone.[1]

  • Thin-Layer Chromatography (TLC): TLC is a quick and cost-effective method for monitoring the progress of purification and for the initial screening of fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final isolated compound and for identifying any remaining impurities.[1]

Troubleshooting Guide for this compound Purification

This guide addresses specific problems that may arise during the isolation of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient extraction solvent or method.Optimize the extraction solvent; aqueous ethanol is often effective. Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.[5]
Degradation of the compound during extraction.Avoid high temperatures and strong acids or bases.[5] If using heat, ensure it is controlled and for a minimal duration.
Poor Separation of Peaks in HPLC Inappropriate mobile phase composition.Adjust the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks.[5]
Incorrect column chemistry.If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column for different selectivity.[5]
Column overload.Reduce the injection volume or the concentration of the sample to prevent peak broadening.[5]
Peak Tailing in HPLC Secondary interactions with the silica stationary phase.Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of residual silanol groups.[5]
Column contamination.Flush the column with a strong solvent. If the problem persists, a guard column may be necessary, or the column may need replacement.[7]
Presence of Isomeric Impurities Co-elution of structurally similar isomers.Further method development is required. This may involve using a different column, mobile phase, or chromatographic technique (e.g., High-Speed Counter-Current Chromatography).
Irreversible Adsorption on Column Highly polar nature of glycosides leading to strong interaction with silica gel.Consider using a different stationary phase such as reversed-phase C18 or Sephadex. Pre-treating the silica with a polar solvent may also be beneficial.[5]

Quantitative Data Summary

The following table presents a summary of potential quantitative data that researchers might aim for during this compound isolation, based on general flavonoid purification literature. Actual values will vary depending on the source material and methods used.

Parameter Extraction Column Chromatography (Initial Purification) Preparative HPLC (Final Purification)
This compound Purity < 5%40-60%> 95%
Overall Yield N/A10-20%1-5%
Major Contaminants Other glycosides, saponins, sugarsStructurally similar glycosides, aglyconesIsomers, trace solvent impurities

Experimental Protocols

Protocol 1: Extraction of Flavonoid Glycosides from Plant Material

This protocol provides a general methodology for the extraction of flavonoid glycosides, which can be adapted for this compound isolation.

  • Plant Material Preparation:

    • Collect fresh plant material (e.g., seeds of Aesculus chinensis).

    • Air-dry the material in a well-ventilated area, protected from direct sunlight, or use a forced-air oven at 40-50°C to prevent degradation.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a large flask.

    • Add 1 L of 70% ethanol.

    • Macerate the mixture for 24 hours at room temperature with occasional shaking.

    • Alternatively, use ultrasound-assisted extraction for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the steps for the initial purification of the crude extract.

  • Column Preparation:

    • Select a suitable stationary phase, such as silica gel or a macroporous resin (e.g., AB-8).

    • Pack a glass column with the chosen stationary phase, ensuring it is well-settled and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding ethyl acetate, and then methanol.

    • Collect fractions of a fixed volume.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC or analytical HPLC to identify the fractions containing this compound.

    • Combine the fractions that show a high concentration of the target compound.

  • Concentration:

    • Evaporate the solvent from the combined fractions to obtain a partially purified this compound extract.

Visualizations

Experimental Workflow for this compound Isolation

Leucoside_Isolation_Workflow Start Plant Material (e.g., Tea Seeds, Aesculus chinensis) Extraction Extraction (e.g., 70% Ethanol, UAE) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Flavonoid Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or Macroporous Resin) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Partially_Purified Partially Purified this compound Fraction_Collection->Partially_Purified Prep_HPLC Preparative HPLC (C18 Column) Partially_Purified->Prep_HPLC Pure_this compound Pure this compound (>95%) Prep_HPLC->Pure_this compound Analysis Purity Analysis (HPLC, LC-MS, NMR) Pure_this compound->Analysis HPLC_Troubleshooting Problem Poor Peak Resolution in HPLC Check_Gradient Is the gradient optimized? Problem->Check_Gradient Adjust_Gradient Adjust Gradient Slope (Make it shallower) Check_Gradient->Adjust_Gradient No Check_Column_Load Is the column overloaded? Check_Gradient->Check_Column_Load Yes Resolved Problem Resolved Adjust_Gradient->Resolved Reduce_Load Reduce Sample Concentration or Injection Volume Check_Column_Load->Reduce_Load Yes Check_Column_Chem Is the column chemistry appropriate? Check_Column_Load->Check_Column_Chem No Reduce_Load->Resolved Change_Column Try a Different Stationary Phase (e.g., Phenyl-Hexyl) Check_Column_Chem->Change_Column No Check_Column_Chem->Resolved Yes Change_Column->Resolved

References

Validation & Comparative

Comparative Analysis of the Antioxidant Capacity of Leucoside

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants are crucial molecules that can mitigate oxidative damage. Leucoside, a glycosidic flavonoid, is of growing interest for its potential therapeutic properties, including its antioxidant capacity. This guide provides a comparative analysis of the antioxidant potential of this compound against standard antioxidants such as Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Quercetin. The objective is to offer a clear, data-driven comparison to aid in the evaluation of this compound's potential as a novel antioxidant agent.

Comparative Antioxidant Capacity

The antioxidant capacity of a compound can be quantified using various assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the total antioxidant capacity of a substance.

Table 1: Comparative IC50 and ORAC Values of this compound and Standard Antioxidants

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC Value (µmol TE/µmol)
This compound Data Not Available Data Not Available Data Not Available
Trolox~40~301.0 (by definition)
Ascorbic Acid~25~15Data varies
Quercetin~5~2Data varies

Note: The IC50 values for Trolox, Ascorbic Acid, and Quercetin are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[1][2] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow hydrazine by an antioxidant.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound) and standards (Trolox, Ascorbic Acid, Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and standards in methanol. A series of dilutions should be prepared from the stock solution.

  • Assay Protocol:

    • Add 100 µL of the various concentrations of the test compounds and standards to different wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[3]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound (this compound) and standards

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Protocol:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the test compound or standard at various concentrations.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[4][5]

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compound (this compound) and standards

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer for each assay.

    • Prepare a stock solution of Trolox and the test compound in phosphate buffer.

  • Assay Protocol:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the test compound, standard, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence every minute for at least 60 minutes at 37°C.

  • Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and is expressed as Trolox equivalents (TE).

Signaling Pathways and Experimental Visualization

Understanding the mechanism of action of antioxidants often involves studying their effects on cellular signaling pathways. The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway Nrf2-Keap1 Antioxidant Response Pathway ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues This compound This compound (Potential Activator) This compound->Keap1 Potential Interaction Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Targets for Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes

Caption: Nrf2-Keap1 Antioxidant Response Pathway.

Experimental_Workflow General Workflow for In Vitro Antioxidant Assays prep_reagents 1. Reagent Preparation (DPPH, ABTS, Fluorescein, AAPH) assay_setup 3. Assay Setup in 96-Well Plate (Samples + Reagents) prep_reagents->assay_setup prep_samples 2. Sample & Standard Preparation (this compound, Trolox, etc.) prep_samples->assay_setup incubation 4. Incubation (Time and Temperature Dependent) assay_setup->incubation measurement 5. Absorbance/Fluorescence Measurement (Spectrophotometer/Fluorometer) incubation->measurement data_analysis 6. Data Analysis (% Inhibition, IC50, AUC) measurement->data_analysis comparison 7. Comparison of Antioxidant Capacity data_analysis->comparison

Caption: Generalized experimental workflow for antioxidant assays.

Antioxidant_Comparison Comparative Features of Antioxidants cluster_properties Key Antioxidant Properties This compound This compound Potency High Potency (Low IC50) This compound->Potency To be determined Broad_Spectrum Broad-Spectrum Radical Scavenging This compound->Broad_Spectrum To be determined Bioavailability Good Bioavailability This compound->Bioavailability To be determined Safety High Safety Profile This compound->Safety To be determined Trolox Trolox Trolox->Potency Moderate Trolox->Broad_Spectrum Yes Trolox->Bioavailability Water-soluble Trolox->Safety Standard Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Potency High Ascorbic_Acid->Broad_Spectrum Yes Ascorbic_Acid->Bioavailability Water-soluble Ascorbic_Acid->Safety Generally Safe Quercetin Quercetin Quercetin->Potency Very High Quercetin->Broad_Spectrum Yes Quercetin->Bioavailability Poor Quercetin->Safety Generally Safe

Caption: Logical relationship of key antioxidant features.

Conclusion

This guide provides a standardized framework for the evaluation of the antioxidant capacity of this compound. By following the detailed experimental protocols and utilizing the comparative data for established antioxidants, researchers can effectively position this compound within the broader landscape of antioxidant compounds. The provided visualizations of the Nrf2-Keap1 pathway and the experimental workflow serve to contextualize the mechanistic and practical aspects of this research. The completion of the data table with experimental values for this compound will be a critical step in elucidating its potential as a therapeutic agent for conditions associated with oxidative stress.

References

A Comparative Analysis of the Anti-inflammatory Effects of Verbascoside and Kaempferol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of two prominent plant-derived polyphenols: verbascoside (often referred to as acteoside, and potentially synonymous with the user's query "Leucoside") and kaempferol. This analysis is supported by a review of experimental data on their mechanisms of action and efficacy.

Executive Summary

Both verbascoside and kaempferol exhibit significant anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These actions lead to a downstream reduction in the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While both compounds share common mechanistic pathways, the available data suggests nuances in their specific inhibitory actions and reported efficacy in various experimental models.

Comparative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of verbascoside and kaempferol from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators

CompoundCell LineStimulantMediator InhibitedIC50 / Inhibition %Reference
Verbascoside RAW 264.7LPSNO Production-[1]
THP-1LPS + IFN-γiNOS expressionSignificant decrease[1]
U937LPSCOX-2, iNOS-[2]
HMC-1PMACIIL-1β, IL-6, IL-8, TNF-αSignificant suppression
Kaempferol RAW 264.7LPSNO Production-[2]
HepG2-C8H₂O₂ROSDecreased levels[2]
HUVECsCytokine mixVCAM-1, ICAM-1, E-selectinSignificant inhibition
RA FLSTNF-αMMPsReduced expression

Note: "-" indicates that a specific IC50 or percentage of inhibition was not provided in the cited abstract. LPS: Lipopolysaccharide; IFN-γ: Interferon-gamma; PMACI: Phorbol 12-myristate 13-acetate and calcium ionophore A23187; H₂O₂: Hydrogen peroxide; HUVECs: Human Umbilical Vein Endothelial Cells; RA FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; MMPs: Matrix Metalloproteinases.

Table 2: Effects on Signaling Pathways

CompoundCell Line/ModelPathway ModulatedKey Proteins AffectedOutcomeReference
Verbascoside U937TAK-1/JNK/AP-1SHP-1Downregulation[2]
Primary rat chondrocytesJAK/STATJAK/STATInactivation[2]
HMC-1MAPK, NF-κBJNK, p38, ERK, Caspase-1, NF-κBInhibition of phosphorylation
Kaempferol Diabetic neuropathy modelNF-κBNF-κBInactivation[2]
MDA-MB-231MAPKERK1/2, JNK, p38Inactivation of phosphorylation
Myocardial I/R modelMAPKJNK, p38, ERK1/ERK2Inhibition of JNK/p38, activation of ERK1/ERK2
RA FLSMAPKMAPKInhibition of activation

I/R: Ischemia-Reperfusion

Signaling Pathways and Experimental Workflow

The anti-inflammatory actions of both verbascoside and kaempferol are primarily mediated through their interference with the NF-κB and MAPK signaling cascades.

Anti_Inflammatory_Signaling_Pathways cluster_stimulus Inflammatory Stimuli (LPS, TNF-α, etc.) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response Stimulus Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Receptor->IKK Activates MAPK_p MAPK Phosphorylation Cascade Receptor->MAPK_p Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates p38 p38 MAPK_p->p38 JNK JNK MAPK_p->JNK ERK ERK MAPK_p->ERK AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene Initiates AP1->Gene Initiates Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene->Mediators Verbascoside Verbascoside Verbascoside->IKK Verbascoside->MAPK_p Kaempferol Kaempferol Kaempferol->IKK Kaempferol->MAPK_p

Caption: Inhibition of NF-κB and MAPK signaling pathways by verbascoside and kaempferol.

A typical experimental workflow to assess the anti-inflammatory effects of these compounds is outlined below.

Experimental_Workflow cluster_cell_culture In Vitro Model cluster_assays Biochemical and Molecular Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Pretreatment Pre-treatment with Verbascoside or Kaempferol Cell_Culture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Stimulation->ELISA qPCR qRT-PCR for Gene Expression (iNOS, COX-2) Stimulation->qPCR Western_Blot Western Blot for Protein Expression (p-NF-κB, p-p38, p-JNK, p-ERK) Stimulation->Western_Blot Data_Analysis Statistical Analysis NO_Assay->Data_Analysis ELISA->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-inflammatory Efficacy and Mechanism Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating in vitro anti-inflammatory activity.

Detailed Experimental Protocols

1. Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of verbascoside or kaempferol for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).

2. Nitric Oxide (NO) Assay: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.

4. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): Total RNA is extracted from the cells using a suitable RNA isolation kit. cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is performed using a real-time PCR system with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH). The relative gene expression is calculated using the 2-ΔΔCt method.

5. Western Blot Analysis: Cells are lysed, and total protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of NF-κB p65, p38, JNK, and ERK, as well as β-actin as a loading control. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both verbascoside and kaempferol are potent anti-inflammatory agents that function by inhibiting the NF-κB and MAPK signaling pathways. This leads to a reduction in the expression and release of a wide array of pro-inflammatory mediators. While their core mechanisms are similar, the choice between these compounds for therapeutic development may depend on factors such as bioavailability, specific inhibitory potency against particular inflammatory targets, and the cellular context of the inflammatory disease. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two promising natural compounds.

References

Leucoside vs. Other Kaempferol Glycosides: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Leucoside (Kaempferol 3-neohesperidoside) and other prominent kaempferol glycosides. The objective is to offer a clear, data-driven overview of their relative performance in key bioassays, supported by detailed experimental protocols and an exploration of the underlying signaling pathways.

Executive Summary

Kaempferol, a widely studied flavonol, and its glycosidic derivatives exhibit a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. The nature and position of the sugar moieties attached to the kaempferol aglycone significantly influence the bioavailability and biological efficacy of these compounds. This guide focuses on a comparative analysis of this compound against other well-researched kaempferol glycosides, such as Astragalin (kaempferol 3-O-glucoside), Kaempferol-7-O-glucoside, Kaempferol-3-O-rhamnoside, and Kaempferol-3-O-rutinoside. While data on this compound's bioactivity is still emerging, this guide consolidates the available quantitative data to facilitate informed decisions in research and drug development.

Data Presentation: Comparative Bioactivity of Kaempferol Glycosides

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other kaempferol glycosides.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound (Kaempferol 3-neohesperidoside) DPPH Radical Scavenging79.6 µg/mL[1]
Astragalin (Kaempferol 3-O-glucoside) DPPH Radical Scavenging13.41 ± 0.64 µg/mL
Kaempferol-3-O-rhamnoside (Afzelin) DPPH Radical Scavenging14.6 µg/mL[2]
Kaempferol-7-O-glucoside DPPH Radical Scavenging~30 µM[3]
Kaempferol-3-O-rutinoside DPPH Radical Scavenging> 100 µM[3]
Kaempferol (Aglycone) DPPH Radical Scavenging~15 µM[3]
Kaempferol-7-O-glucoside ABTS Radical Scavenging~10 µM[3]
Kaempferol-3-O-rhamnoside ABTS Radical Scavenging> 100 µM[3]
Kaempferol-3-O-rutinoside ABTS Radical Scavenging> 100 µM[3]
Kaempferol (Aglycone) ABTS Radical Scavenging~5 µM[3]

Table 2: Anti-inflammatory Activity

CompoundAssayEffectConcentrationReference
This compound (Kaempferol 3-neohesperidoside) -Data not available--
Kaempferol-7-O-glucoside T-cell Proliferation Inhibition51.12% inhibition (48h)100 µM[4][5]
Kaempferol (Aglycone) T-cell Proliferation Inhibition86.7% inhibition (48h)100 µM[4][5]
Kaempferol (Aglycone) NO Production Inhibition (LPS-induced RAW 264.7 cells)Significant inhibition-[4][5]

Table 3: Anticancer Activity

CompoundCell LineAssayIC50 Value / EffectReference
This compound (Kaempferol 3-neohesperidoside) --Data not available-
Kaempferol-3-O-rhamnide (Afzelin) Ehrlich Ascites Carcinoma (EAC)In vivo cell growth70.89 ± 6.62% inhibition (50 mg/kg)[2]
Kaempferol-7-O-glucoside HepG2, CT26, B16F1Cytotoxicity> 100 µM[6]
Kaempferol-3-O-rhamnoside HepG2, CT26, B16F1Cytotoxicity> 100 µM[6]
Kaempferol-3-O-rutinoside HepG2, CT26, B16F1Cytotoxicity> 100 µM[6]
Kaempferol (Aglycone) HepG2 (Human Hepatoma)Cytotoxicity30.92 µM[4][5]
Kaempferol (Aglycone) CT26 (Mouse Colon Cancer)Cytotoxicity88.02 µM[4][5]
Kaempferol (Aglycone) B16F1 (Mouse Melanoma)Cytotoxicity70.67 µM[4][5]

Signaling Pathways

The bioactivity of kaempferol and its glycosides is mediated through the modulation of various intracellular signaling pathways.

Kaempferol and its glycosides have been shown to influence key pathways such as the PI3K/Akt, MAPK, and NF-κB pathways, which are central to cell survival, proliferation, and inflammation. For instance, kaempferol has been reported to inhibit AKT phosphorylation, a critical step in the PI3K/Akt signaling pathway that promotes cell survival.[4] this compound has been shown to stimulate glycogen synthesis through the PI3K and MEK pathways. The inhibition of the NF-κB pathway by kaempferol is a key mechanism for its anti-inflammatory effects.

Signaling_Pathways cluster_0 Anti-inflammatory & Anticancer Effects Inflammatory Stimuli\n(e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli\n(e.g., LPS)->TLR4 Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NF-κB NF-κB IκBα->NF-κB inhibits Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF-κB->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) activates transcription Akt Akt PI3K->Akt activates Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation promotes Kaempferol & Glycosides Kaempferol & Glycosides Kaempferol & Glycosides->IKK inhibit Kaempferol & Glycosides->Akt inhibit

Caption: Simplified overview of the NF-κB and PI3K/Akt signaling pathways modulated by kaempferol and its glycosides.

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and standardization of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compounds (this compound, other kaempferol glycosides, and a positive control like ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay: In a 96-well microplate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Experimental_Workflow cluster_workflow General Bioactivity Screening Workflow cluster_assays Compound\nPreparation Compound Preparation In vitro\nAssays In vitro Assays Compound\nPreparation->In vitro\nAssays Test Compounds Data\nAnalysis Data Analysis In vitro\nAssays->Data\nAnalysis Raw Data Results Results Data\nAnalysis->Results IC50, % Inhibition, etc. Antioxidant\n(DPPH, ABTS) Antioxidant (DPPH, ABTS) Anti-inflammatory\n(Griess, Cytokine ELISA) Anti-inflammatory (Griess, Cytokine ELISA) Anticancer\n(MTT, SRB) Anticancer (MTT, SRB)

References

The Enigmatic Efficacy of Leucoside: A Scientific Inquiry Hampered by Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of Leucoside, a natural flavonoid glycoside isolated from tea seed extract, are met with a significant challenge: a notable scarcity of publicly available scientific literature. While the compound has been identified and its chemical structure elucidated, comprehensive in vivo and in vitro studies detailing its efficacy and mechanism of action are conspicuously absent from prominent research databases. This data deficit precludes a thorough comparison of its performance against other therapeutic alternatives and hinders the advancement of its potential clinical applications.

This compound, a kaempferol 3-O-β-xylopyranosyl (1 → 2)-β-glucopyranoside, belongs to the flavonoid family, a class of compounds renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound is naturally present in sources such as the seeds of Camellia sinensis (tea plant) and has been chemically synthesized. Despite this foundational knowledge, the scientific community has yet to publish in-depth investigations into its therapeutic effects.

Our extensive search for empirical data on this compound's in vivo efficacy in animal models and its in vitro activity in cell-based assays has yielded no specific results. Consequently, the creation of a detailed comparison guide, complete with quantitative data, experimental protocols, and signaling pathway diagrams, as initially intended, is not feasible at this time.

The Path Forward: A Call for Foundational Research

The absence of evidence is not evidence of absence. The structural characteristics of this compound as a flavonoid glycoside suggest that it may possess therapeutic potential worthy of investigation. To unlock this potential, foundational research is critically needed in the following areas:

  • In Vitro Bioactivity Screening: Initial studies should focus on a broad screening of this compound's bioactivity in various in vitro models. This would include assays to determine its antioxidant capacity, its effects on inflammatory pathways in immune cells (e.g., macrophages, lymphocytes), and its cytotoxic or cytostatic effects on a panel of cancer cell lines.

  • Mechanism of Action Studies: Should initial screenings reveal significant bioactivity, subsequent research should aim to elucidate the underlying molecular mechanisms. This would involve identifying the specific signaling pathways modulated by this compound. For instance, investigating its impact on key inflammatory pathways such as NF-κB and MAPK, or on cell survival and apoptosis pathways like PI3K/Akt and Bcl-2 family proteins, would be crucial.

  • In Vivo Efficacy and Safety Assessment: Promising in vitro results would warrant progression to in vivo studies in appropriate animal models. These studies would be essential to evaluate the efficacy of this compound in disease models (e.g., inflammatory arthritis, cancer xenografts), as well as to establish its pharmacokinetic profile and assess its safety and potential toxicity.

Hypothetical Experimental Workflow

To guide future research, a hypothetical experimental workflow for investigating the anti-inflammatory potential of this compound is proposed below.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cell Viability Assay Cell Viability Assay Cytokine Production Assay Cytokine Production Assay Cell Viability Assay->Cytokine Production Assay Determine Non-toxic Dose Western Blot Analysis Western Blot Analysis Cytokine Production Assay->Western Blot Analysis Measure Inflammatory Mediators Animal Model of Inflammation Animal Model of Inflammation Western Blot Analysis->Animal Model of Inflammation Identify Key Signaling Pathways (e.g., NF-κB, MAPK) Histopathological Analysis Histopathological Analysis Animal Model of Inflammation->Histopathological Analysis Administer this compound Biomarker Analysis Biomarker Analysis Histopathological Analysis->Biomarker Analysis Assess Tissue Inflammation Evaluation of Therapeutic Potential Evaluation of Therapeutic Potential Biomarker Analysis->Evaluation of Therapeutic Potential Measure Systemic Inflammatory Markers This compound Compound This compound Compound This compound Compound->Cell Viability Assay Treat Immune Cells

Caption: Hypothetical workflow for evaluating this compound's efficacy.

A Blank Slate for Discovery

The current state of knowledge on this compound presents a unique opportunity for researchers. It is a largely unexplored natural compound with a chemical structure that suggests potential therapeutic value. The field is open for pioneering studies that will define its biological activities, elucidate its mechanisms of action, and ultimately determine its place, if any, in the therapeutic armamentarium. Until such data becomes available, any discussion of this compound's efficacy remains speculative. The scientific community is encouraged to embark on the foundational research necessary to transform this enigmatic compound from a chemical curiosity into a potential therapeutic agent.

Unveiling the Action of Leucoside: A Comparative Guide to its Potential Anti-Inflammatory and Pro-Apoptotic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of Leucoside's mechanism of action. Direct experimental data on this compound is limited; therefore, this guide synthesizes information from its aglycone, kaempferol, and compares its potential activities with other known kaempferol glycosides and the well-established non-steroidal anti-inflammatory drug (NSAID), aspirin.

This compound, a flavonoid glycoside identified as kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside, is a natural compound with therapeutic potential. While specific studies on this compound are sparse, the well-documented bioactivities of its core structure, kaempferol, provide a strong foundation for predicting its mechanism of action. This guide delves into the probable anti-inflammatory and pro-apoptotic signaling pathways of this compound, supported by comparative data and detailed experimental protocols to facilitate further investigation.

Comparison of Anti-Inflammatory and Pro-Apoptotic Activities

The biological activity of flavonoid glycosides can be influenced by the type and position of their sugar moieties. Generally, the aglycone form (without sugar) exhibits greater potency.[1][2][3] The following tables compare the activities of kaempferol and its glycosides, providing a framework for understanding the potential efficacy of this compound.

Table 1: Comparative Anti-Inflammatory and Antioxidant Activities [1][4]

CompoundAnti-Inflammatory Activity (Inhibition of NO production in RAW 264.7 cells)Antioxidant Activity (DPPH Radical Scavenging IC50, μM)Antioxidant Activity (ABTS Radical Scavenging IC50, μM)
Kaempferol High25.81 ± 1.3215.23 ± 0.78
Kaempferol-3-O-rutinoside Low> 100> 100
Kaempferol-3-O-rhamnoside Low> 100> 100
Kaempferol-7-O-glucoside Moderate45.32 ± 2.1132.14 ± 1.56
Aspirin (for comparison) High (via COX inhibition)Not applicableNot applicable

Table 2: Comparative Antiproliferative and Pro-Apoptotic Activities [1][4]

CompoundAntiproliferative Activity (HepG2 cells IC50, μM)Pro-Apoptotic Activity (Caspase-3/7 Activation)
Kaempferol 30.92 ± 2.15Significant activation
Kaempferol-3-O-rutinoside > 100No significant activation
Kaempferol-3-O-rhamnoside > 100No significant activation
Kaempferol-7-O-glucoside 85.12 ± 4.23Moderate activation

Proposed Mechanism of Action of this compound

Based on the known mechanisms of kaempferol, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and apoptosis. It is likely that this compound is hydrolyzed to its active aglycone, kaempferol, in vivo to elicit its biological functions.

Anti-Inflammatory Signaling Pathway

Kaempferol is known to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[5][6][7] It is also proposed to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of pro-inflammatory mediators.[8][9]

Leucoside_Anti_Inflammatory_Pathway cluster_nucleus Gene Transcription This compound This compound Kaempferol Kaempferol This compound->Kaempferol Hydrolysis IKK IKK Kaempferol->IKK Inhibits COX_LOX COX / LOX Enzymes Kaempferol->COX_LOX Inhibits LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes Activates Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Produces

Caption: Proposed anti-inflammatory pathway of this compound.
Pro-Apoptotic Signaling Pathway

Kaempferol can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] A key mechanism involves the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis.[10]

Leucoside_Apoptosis_Pathway This compound This compound Kaempferol Kaempferol This compound->Kaempferol Hydrolysis Mitochondria Mitochondria Kaempferol->Mitochondria Induces Stress Death_Receptor Death Receptor (e.g., Fas) Kaempferol->Death_Receptor Sensitizes Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase8->Caspase3

Caption: Proposed pro-apoptotic pathway of this compound.

Experimental Protocols for Confirmation

To definitively establish the mechanism of action of this compound, a series of in vitro experiments are recommended.

Anti-Inflammatory Activity Assays

Objective: To determine the effect of this compound on key inflammatory mediators.

  • Nitric Oxide (NO) Production Assay:

    • Culture RAW 264.7 murine macrophage cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Use a known inhibitor of NO synthase, such as L-NAME, as a positive control.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Follow the same cell culture and treatment protocol as the NO production assay.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • COX and LOX Inhibition Assays:

    • Utilize commercially available COX-1/COX-2 and 5-LOX/12-LOX/15-LOX inhibitor screening kits.

    • Incubate the respective enzymes with their substrates in the presence of varying concentrations of this compound.

    • Measure the product formation (e.g., prostaglandin F2α for COX, leukotrienes for LOX) using the detection method specified in the kit (e.g., colorimetric or fluorometric).

    • Compare the inhibitory activity of this compound with known inhibitors like aspirin (for COX) and zileuton (for LOX).

Apoptosis Induction Assays

Objective: To assess the ability of this compound to induce apoptosis in cancer cell lines (e.g., HepG2, HeLa).

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

  • Caspase Activity Assay:

    • Treat cancer cells with this compound at its IC50 concentration (determined from the MTT assay) for different time points (e.g., 6, 12, 24 hours).

    • Lyse the cells and measure the activity of caspase-3, -7, -8, and -9 using fluorogenic or colorimetric substrates (e.g., Ac-DEVD-pNA for caspase-3).

    • Quantify the cleavage of the substrate over time using a microplate reader.

  • Annexin V-FITC/Propidium Iodide (PI) Staining (Flow Cytometry):

    • Treat cells with this compound as described for the caspase assay.

    • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Investigate this compound's Mechanism of Action Anti_Inflammatory Anti-Inflammatory Assays Start->Anti_Inflammatory Apoptosis Apoptosis Assays Start->Apoptosis NO_Assay NO Production Assay (RAW 264.7 cells) Anti_Inflammatory->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Anti_Inflammatory->Cytokine_ELISA COX_LOX_Assay COX/LOX Inhibition Assays Anti_Inflammatory->COX_LOX_Assay MTT_Assay Cell Viability (MTT) (Cancer cell lines) Apoptosis->MTT_Assay Caspase_Assay Caspase Activity (Caspase-3, -7, -8, -9) Apoptosis->Caspase_Assay Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) Apoptosis->Flow_Cytometry Data_Analysis Data Analysis and Mechanism Elucidation NO_Assay->Data_Analysis Cytokine_ELISA->Data_Analysis COX_LOX_Assay->Data_Analysis MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Proposed experimental workflow for this compound.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking in the scientific literature, the extensive research on its aglycone, kaempferol, provides a strong predictive framework. It is highly probable that this compound functions as a pro-drug, being hydrolyzed to kaempferol to exert anti-inflammatory effects through the inhibition of the NF-κB pathway and COX/LOX enzymes, and to induce apoptosis via caspase activation. The provided experimental protocols offer a clear path forward for researchers to confirm these hypothesized mechanisms and to fully elucidate the therapeutic potential of this compound. This comparative guide serves as a valuable resource for initiating and guiding future research in this promising area of natural product drug discovery.

References

A Comparative Analysis of Leucoside from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Leucoside, a significant flavonoid glycoside, from various plant sources. This analysis is based on available experimental data concerning its extraction, purification, and biological activities.

This compound, chemically identified as kaempferol 3-O-β-xylopyranosyl(1→2)-β-glucopyranoside, is a natural compound of interest for its potential therapeutic properties. While research on this compound is ongoing, this guide synthesizes current knowledge to facilitate further investigation and application.

Plant Sources and Yield of this compound and Related Glycosides

Direct comparative studies detailing the yield and purity of this compound from a wide range of plant species are limited in publicly available scientific literature. However, research on kaempferol glycosides in various plants provides valuable insights into potential sources.

  • Camellia sinensis (Tea Plant): Tea seed extract is a confirmed source from which pure this compound can be synthesized through enzymatic hydrolysis. This method provides a novel pathway to obtain this specific glycoside from a natural source.

  • Vicia faba (Faba Bean): The flowers of Vicia faba are a rich source of various kaempferol glycosides.[1][2] While the exact presence and yield of this compound are not specified, the plant's profile of related compounds suggests it as a potential source for further investigation.[1][2][3][4][5]

  • Elaeagnus umbellata (Autumn Olive): Studies on the leaves and twigs of Elaeagnus umbellata have led to the isolation of kaempferol-3-O-β-d-xylopyranosyl(1 → 2)-β-d-galactopyranoside, a compound structurally similar to this compound.[6] The genus Elaeagnus is known to contain a variety of flavonol glycosides, indicating that different species within this genus could be potential sources.[7][8][9][10][11]

  • Beta vulgaris (Beet): While direct evidence for this compound is not available, Beta vulgaris is known to contain C-glycosyl flavonoids, highlighting the presence of flavonoid glycosides within this plant.[12][13]

  • Brassica juncea (Mustard Greens): The leaves of Brassica juncea have been found to contain several kaempferol glycosides, indicating the potential for related compounds like this compound to be present.[14][15]

Table 1: Quantitative Data on Kaempferol Glycosides from Various Plant Sources

Plant SpeciesPlant PartCompound(s) IdentifiedYield/Concentration DataReference
Camellia sinensisSeed ExtractThis compound (via enzymatic synthesis)Not specified in abstractN/A
Vicia fabaFlowersVarious kaempferol glycosidesNot specified in abstracts[1][2]
Elaeagnus umbellataLeaves and TwigsKaempferol-3-O-β-d-xylopyranosyl(1 → 2)-β-d-galactopyranosideNot specified in abstract[6]
Brassica junceaLeavesKaempferol glycosidesIC50 values for antioxidant activity reported[15]

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and biological evaluation of this compound and related kaempferol glycosides, based on established scientific practices.

Extraction and Isolation of Kaempferol Glycosides

A general protocol for the extraction and isolation of kaempferol glycosides from plant materials involves several key steps.

1. Preparation of Plant Material:

  • Collection and Drying: Plant parts (e.g., leaves, flowers) are collected and shade-dried at room temperature to minimize the degradation of thermolabile compounds.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • Solvent Extraction: The powdered plant material is typically extracted with a hydroalcoholic solution (e.g., 60-80% ethanol or methanol) through methods such as maceration, percolation, or Soxhlet extraction. Supercritical fluid extraction with CO2 is a more advanced, environmentally friendly alternative.[16][17]

3. Purification:

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The enriched fractions are subjected to various column chromatography techniques for further purification. This may include:

    • Silica Gel Chromatography: For initial separation based on polarity.

    • Sephadex LH-20 Chromatography: For separation based on molecular size.

    • Reversed-Phase (C18) Chromatography: For separation based on hydrophobicity.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Click to view the detailed experimental workflow diagram

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning column_chromatography Column Chromatography (Silica, Sephadex, C18) partitioning->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation bioassays Biological Activity Assays pure_compound->bioassays

Caption: General workflow for the extraction and analysis of this compound.

Biological Activity Assays

The potential therapeutic effects of this compound are primarily attributed to its antioxidant and anti-inflammatory properties. Standard in vitro assays to evaluate these activities are described below.

1. Antioxidant Activity:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method evaluates the scavenging of the ABTS radical cation.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

2. Anti-inflammatory Activity:

  • Nitric Oxide (NO) Scavenging Assay: This assay determines the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophages (e.g., RAW 264.7 cells).

  • Inhibition of Pro-inflammatory Cytokines: The effect of the compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated immune cells can be quantified using ELISA.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These assays measure the ability of the compound to inhibit the activity of COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

Signaling Pathways

The biological activities of flavonoids like this compound are mediated through their interaction with various cellular signaling pathways. Based on the known effects of kaempferol and its glycosides, the following pathways are likely modulated by this compound.

Antioxidant Signaling Pathway

Flavonoids exert their antioxidant effects through direct radical scavenging and by upregulating endogenous antioxidant defense systems. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Antioxidant_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 Inactivates ROS->Keap1 Oxidizes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: this compound's potential antioxidant signaling pathway.

Anti-inflammatory Signaling Pathway

A central pathway in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Flavonoids, including kaempferol, are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Anti_inflammatory_Pathway cluster_nucleus Inside Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to NFkappaB_in_nucleus NF-κB NFkappaB_in_nucleus->Proinflammatory_Genes Induces Transcription

Caption: this compound's potential anti-inflammatory signaling pathway.

Conclusion

This compound, a kaempferol glycoside, presents a promising area for research in drug discovery and development. While Camellia sinensis has been identified as a source for its synthesis, further exploration of other plant species, such as those from the Vicia and Elaeagnus genera, is warranted to identify natural sources for direct extraction. The development of standardized protocols for extraction and purification is crucial for obtaining high-purity this compound for comprehensive biological evaluation. Understanding its modulation of antioxidant and anti-inflammatory signaling pathways will be key to unlocking its full therapeutic potential. This guide serves as a foundational resource to encourage and direct future comparative research on this valuable natural compound.

References

Leucoside as a Reference Standard for Flavonoid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of flavonoids, a diverse group of polyphenolic compounds with significant interest in drug development and nutritional science, relies on the use of well-characterized reference standards. While established standards like quercetin and rutin are widely employed, the exploration of other flavonoid glycosides, such as Leucoside, as potential reference standards is crucial for expanding the analytical toolkit for specialized research. This guide provides a comprehensive comparison of this compound with quercetin and rutin for flavonoid analysis, supported by experimental data and detailed protocols.

Performance Comparison of Flavonoid Reference Standards

The selection of an appropriate reference standard is contingent on various factors including the chemical nature of the flavonoids being analyzed, the analytical technique employed, and the specific requirements of the study. This section provides a comparative overview of this compound, quercetin, and rutin based on their physicochemical properties and chromatographic behavior.

Table 1: Physicochemical and Chromatographic Properties of this compound, Quercetin, and Rutin

PropertyThis compound (Kaempferol 3-O-sambubioside)QuercetinRutin (Quercetin-3-O-rutinoside)
Molar Mass 580.49 g/mol 302.24 g/mol 610.52 g/mol
Flavonoid Class Flavonol GlycosideFlavonol (Aglycone)Flavonol Glycoside
UV Absorption Maxima (λmax) 265, 350 nm[1]~256 nm, ~370 nm[2][3][4]~257 nm, ~354 nm[5]
Solubility Soluble in methanol, ethanol, DMSO, pyridine[6]Soluble in ethanol, methanol; sparingly soluble in waterSoluble in methanol, ethanol; sparingly soluble in water

Table 2: Comparative HPLC Validation Parameters

ParameterThis compound (Kaempferol 3-O-sambubioside)QuercetinRutin
Retention Time (min) 9.21[1]2.078 - 11.496 (Varies with method)[7]3.696 - 11.9 (Varies with method)[5]
Linearity Range (µg/mL) Data not available5 - 50[2][7]12.5 - 150[8]
Limit of Detection (LOD) (µg/mL) Data not available0.046 - 0.570[2]Data varies with the method
Limit of Quantification (LOQ) (µg/mL) Data not available0.14 - 0.500[2]Data varies with the method
Recovery (%) Data not available97.73 - 110.7[2]99.85 - 101.37

Note: Direct comparative studies on the performance of this compound as a reference standard are limited in publicly available literature. The data for this compound is derived from analytical studies of the compound, not specifically from its validation as a reference standard. The performance of any reference standard is highly dependent on the specific analytical method and instrumentation used.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable flavonoid quantification. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

Objective: To separate and quantify flavonoids in a sample using a reference standard.

Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Reference standards (this compound, Quercetin, Rutin)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Acid (e.g., formic acid, acetic acid)

  • Sample extract

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution to different concentrations to construct a calibration curve.

  • Sample Preparation:

    • Extract flavonoids from the sample matrix using an appropriate solvent and method (e.g., sonication, maceration).

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient elution is often used. For example, Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile. The gradient program should be optimized based on the specific flavonoids of interest.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set the detector to the λmax of the target flavonoids (e.g., 350 nm for this compound, 370 nm for quercetin, 354 nm for rutin).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and identify the flavonoid peaks based on their retention times compared to the standards.

    • Quantify the amount of each flavonoid in the sample using the calibration curve.

UV-Visible Spectrophotometry for Total Flavonoid Content

Objective: To estimate the total flavonoid content in a sample using the aluminum chloride colorimetric method.

Materials:

  • UV-Visible Spectrophotometer

  • Quercetin or Rutin as a reference standard

  • Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol)

  • Methanol or ethanol

  • Sample extract

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard (e.g., quercetin at 1 mg/mL in methanol).

    • Prepare a series of working standard solutions of different concentrations.

  • Sample Preparation:

    • Prepare an extract of the sample in a suitable solvent (e.g., methanol).

  • Assay:

    • In a test tube, mix a known volume of the standard or sample solution with the AlCl₃ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 30 minutes) to allow for complex formation.

    • Measure the absorbance of the solution at the wavelength of maximum absorption (e.g., ~415 nm for the quercetin-aluminum complex).

    • Prepare a blank by replacing the sample/standard with the solvent.

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the total flavonoid content of the sample from the calibration curve and express it as quercetin equivalents (QE) or rutin equivalents (RE) per gram of sample.

Visualizing Key Processes and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways, experimental workflows, and logical comparisons.

flavonoid_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB IκBα-P IκBα-P IκBα->IκBα-P NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome IκBα-P->Proteasome Ubiquitination & Degradation Flavonoids Flavonoids Flavonoids->IKK Inhibition DNA DNA NF-κB_n->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression hplc_workflow Start Start Sample_Prep Sample Preparation (Extraction, Filtration) Start->Sample_Prep Standard_Prep Standard Preparation (Stock & Working Solutions) Start->Standard_Prep HPLC_System HPLC Analysis (Injection, Separation) Sample_Prep->HPLC_System Standard_Prep->HPLC_System Calibration Calibration Curve Generation Standard_Prep->Calibration Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Acquisition->Calibration Quantification Quantification of Analytes in Sample Data_Acquisition->Quantification Calibration->Quantification Results Results Quantification->Results standard_comparison cluster_this compound This compound cluster_quercetin Quercetin cluster_rutin Rutin Reference_Standard Choice of Reference Standard Leucoside_Pros Pros: - Specific kaempferol glycoside - Potentially more representative for similar glycosides Reference_Standard->Leucoside_Pros Quercetin_Pros Pros: - Widely available, well-characterized - High purity standards available - Extensive literature data Reference_Standard->Quercetin_Pros Rutin_Pros Pros: - Common quercetin glycoside - Commercially available - Good stability Reference_Standard->Rutin_Pros Leucoside_Cons Cons: - Limited commercial availability - Lack of extensive validation data - Potentially less stable than aglycone Quercetin_Cons Cons: - Aglycone, may not be representative of glycosides in extracts - Requires hydrolysis for total flavonoid content from glycosides Rutin_Cons Cons: - May not be present in all samples - Larger molecular weight can affect quantification accuracy for other flavonoids

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Leucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bioactive compounds is a cornerstone of natural product research and drug development. Leucoside, a flavonoid glycoside with potential therapeutic properties, requires robust analytical methods for its determination in various matrices, from raw plant materials to finished herbal products. This guide provides a comparative overview of High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of this compound and structurally similar flavonoid glycosides.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method is a critical decision in the drug development pipeline. The following table summarizes the typical performance characteristics of HPTLC and UPLC-MS/MS for the analysis of flavonoid glycosides, providing a framework for comparison.

Performance ParameterHigh-Performance Thin-Layer Chromatography (HPTLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity (r²) > 0.997[1]> 0.998
Accuracy (% Recovery) 95 - 98%[1]90.0 - 115.0%
Precision (% RSD) Intra-day: < 4.9%, Inter-day: < 7.2%[1]Intra-day & Inter-day: < 14.0%
Limit of Detection (LOD) Lower ng rangeLower pg to fg range
Limit of Quantification (LOQ) 20 µg/mL[1]1.0 ng/mL
Specificity Moderate to HighVery High
Throughput High (multiple samples per plate)High (rapid analysis per sample)
Cost Low to ModerateHigh

Key Observations:

  • UPLC-MS/MS offers superior sensitivity with significantly lower limits of detection and quantification, making it ideal for trace-level analysis.

  • HPTLC provides a cost-effective and high-throughput alternative for routine quality control where the expected concentrations of this compound are higher.[2][3][4][5]

  • Both methods demonstrate excellent linearity and accuracy within their validated ranges.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative methodologies for HPTLC and UPLC-MS/MS analysis, which can be adapted and validated for this compound quantification.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol is based on a validated method for the quantification of aucubin, another iridoid glycoside, and can serve as a starting point for developing a method for this compound.[1]

a) Sample Preparation:

  • Accurately weigh 1 g of powdered plant material or extract.

  • Extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux extraction.

  • Filter the extract and evaporate the solvent to dryness.

  • Reconstitute the residue in a known volume of the solvent to achieve a target concentration.

b) Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and water (e.g., 77:15:8, v/v/v). The mobile phase composition should be optimized for the best separation of this compound.

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to the desired migration distance.

  • Derivatization: After development, dry the plate and spray with a suitable derivatizing agent (e.g., p-dimethylaminobenzaldehyde reagent for visualization).

  • Densitometric Analysis: Scan the derivatized plate using a TLC scanner at the wavelength of maximum absorbance (e.g., 580 nm).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This protocol is based on a validated method for the quantification of spiraeoside, a quercetin glycoside, and illustrates the typical parameters for a sensitive UPLC-MS/MS analysis of flavonoid glycosides.

a) Sample Preparation:

  • For biological matrices (e.g., plasma, tissue homogenate), perform protein precipitation with an organic solvent (e.g., acetonitrile or methanol).

  • For plant extracts, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleanup and enrichment of the analyte.

  • Evaporate the supernatant or eluate to dryness and reconstitute in the initial mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

b) UPLC-MS/MS Conditions:

  • Column: A sub-2 µm particle size column, such as an Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using two solvents:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, optimized for this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of two different analytical methods, such as HPTLC and UPLC-MS/MS, for the quantification of this compound. This process ensures that both methods provide comparable and reliable results.

CrossValidationWorkflow cluster_method1 Method 1: HPTLC cluster_method2 Method 2: UPLC-MS/MS cluster_analysis M1_Dev Method Development & Optimization M1_Val Method Validation (ICH Guidelines) - Linearity - Accuracy - Precision - LOD/LOQ M1_Dev->M1_Val Analysis Analysis of the Same Set of Samples by Both Validated Methods M1_Val->Analysis M2_Dev Method Development & Optimization M2_Val Method Validation (ICH Guidelines) - Linearity - Accuracy - Precision - LOD/LOQ M2_Dev->M2_Val M2_Val->Analysis Sample_Prep Sample Preparation (e.g., Plant Extract) Data_Comp Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Analysis->Data_Comp Conclusion Conclusion on Method Comparability & Interchangeability Data_Comp->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Leucoside

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the safe handling and disposal of leucoside in a laboratory setting.

The proper management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandatory. This compound, as a glycoside, should be handled as a potentially hazardous and cytotoxic substance. Adherence to these protocols is essential for maintaining a secure research environment and complying with regulatory standards.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that all personnel are familiar with the potential hazards associated with glycosides and cytotoxic compounds. Many plant-derived glycosides can be toxic.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[3]

  • Lab Coat or Gown: To protect street clothes and skin.

  • Chemical-Resistant Gloves: Nitrile gloves are recommended; double-gloving may be appropriate for handling concentrated solutions or solid this compound.[3]

  • Safety Goggles or Face Shield: To protect against splashes and airborne particles.[3]

Engineering Controls
  • Fume Hood or Biosafety Cabinet: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or biosafety cabinet to minimize inhalation exposure.[1]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.[4]

Disposal Procedures: A Step-by-Step Guide

The following protocols outline the necessary steps for the safe disposal of this compound waste, including the pure compound, contaminated materials, and solutions.

Step 1: Waste Segregation and Collection

Proper segregation of waste at the point of generation is crucial. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated vials, pipette tips, gloves, and absorbent paper, in a dedicated, leak-proof container.[3]

    • The container must be clearly labeled as "Hazardous Chemical Waste" or "Cytotoxic Waste" and include the chemical name "this compound".[3]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container.[3]

    • The container should be clearly labeled as "Hazardous Liquid Chemical Waste: this compound" with an approximate concentration.[3]

    • Sink disposal is generally not recommended unless specifically authorized by institutional policies for dilute, neutralized solutions.[5]

  • Sharps Waste:

    • Any sharps (e.g., needles, scalpels, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or chemical waste.[3][6]

Step 2: Decontamination of Labware and Surfaces
  • Reusable Glassware and Equipment:

    • Immediately after use, decontaminate reusable items. A common method involves soaking in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water.[3]

    • The initial rinsate should be collected as hazardous liquid waste.[3]

  • Work Surfaces:

    • Decontaminate all work surfaces (e.g., fume hood, benchtop) where this compound was handled. Use a 10% bleach solution or another approved decontaminating agent.[3]

    • All cleaning materials, such as paper towels, must be disposed of as solid hazardous waste.[3]

Step 3: Final Disposal
  • All collected this compound waste (solid, liquid, and sharps) must be disposed of through your institution's hazardous waste management program.[3]

  • Contact your EHS office to arrange for pickup and disposal.[3]

  • Do not dispose of this compound waste down the drain or in the regular trash.[3]

Quantitative Safety and Disposal Data Summary

Due to the lack of specific data for this compound, the following table provides general guidelines based on similar compounds. Always refer to your institution's specific protocols.

ParameterGuidelineCitation
Primary Hazards Potentially cytotoxic and harmful if swallowed or inhaled.[1][3]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[3]
Incompatible Materials Strong oxidizing agents.[7]
Accidental Release Measures Absorb spill with inert material, collect in a suitable container for disposal. Avoid generating dust if in solid form.[5]
General Disposal Principle Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[5]
Sink Disposal Generally not recommended. Prohibited unless specifically authorized by institutional EHS for neutralized, dilute solutions.[5]

Experimental Protocols: Spill Cleanup

In the event of a this compound spill, follow these procedures:

  • Restrict Access: Immediately alert others in the area and restrict access to the spill zone.[1]

  • Wear Appropriate PPE: Don a lab coat, gloves (double-gloving recommended), and safety goggles.[1]

  • Contain the Spill:

    • For liquid spills: Cover with an absorbent material (e.g., chemical absorbent pads, vermiculite) to prevent spreading.[5]

    • For solid spills: Gently cover with a damp paper towel to avoid raising dust.[1]

  • Clean the Spill:

    • Working from the perimeter inward, carefully collect the absorbed or solid material using forceps or a scoop and place it into a labeled hazardous waste container.[1]

  • Decontaminate the Area:

    • Clean the spill area with a 10% bleach solution or other appropriate disinfectant, allowing for a contact time of at least 30 minutes.[1][3]

    • Wipe the area clean with paper towels.

  • Dispose of Cleanup Materials: All cleaning materials must be disposed of as solid hazardous waste.[3]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Leucoside_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment cluster_disposal Final Disposal A This compound Waste Generated B Solid Waste (Gloves, Vials, Tips) A->B C Liquid Waste (Solutions, Rinsate) A->C D Sharps Waste (Needles, Scalpels) A->D E Labeled 'Hazardous Solid Waste' Container B->E F Labeled 'Hazardous Liquid Waste' Container C->F G Labeled 'Cytotoxic/Chemical Sharps' Container D->G H Store in Designated Waste Area E->H F->H G->H I Contact EHS for Pickup H->I J Document Waste for Disposal I->J

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Leucoside (Leuco Crystal Violet)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals. This guide provides essential, immediate safety and logistical information for the handling and disposal of Leucoside, also known as Leuco Crystal Violet. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. This includes the use of appropriate personal protective equipment and engineering controls.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, with local exhaust ventilation or in a fume hood to control airborne dust.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1] For activities with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[1] It is recommended to use double gloves, especially when there is a risk of contamination.[2] Always inspect gloves for damage before use and remove them properly to avoid skin contact.[2]

    • Body Protection: A laboratory coat or gown should be worn to protect skin and clothing.[1] For more significant handling procedures, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits or when handling large quantities, a NIOSH-approved respirator may be necessary.

Summary of Safety and Physical Data

For quick reference, the following table summarizes key quantitative data for Leuco Crystal Violet.

PropertyValue
Physical State Powder / Solid
Appearance Light Purple
Odor Odorless
Melting Point/Range 175 - 180 °C / 347 - 356 °F
Molecular Formula C25 H31 N3
Molecular Weight 373.53

Source: Fisher Scientific Safety Data Sheet[1]

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposal is crucial for safety and compliance.

Pre-Handling Operations:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Leuco Crystal Violet.[1]

  • Prepare Work Area: Ensure the designated handling area is clean, uncluttered, and equipped with the necessary safety equipment.

  • Don PPE: Put on all required personal protective equipment as outlined above.

Handling Protocol:

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.[1]

    • Use a spatula or other appropriate tool for transfers.

    • If possible, perform these operations in a fume hood or ventilated enclosure.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Ensure the container is appropriately labeled with the contents and any hazard warnings.

  • Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[1] Avoid ingestion and inhalation.[1]

  • Contamination: If skin contact occurs, wash the affected area immediately and thoroughly with soap and water.[1] If eye contact occurs, rinse cautiously with water for several minutes.

Post-Handling and Disposal Plan:

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weighing paper, and disposable lab coats should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or waste from experiments should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

  • Remove PPE: Remove personal protective equipment in the correct order to prevent cross-contamination. Wash hands thoroughly after removing gloves.[2]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase A Review Safety Data Sheet B Prepare Work Area & Equipment A->B C Don Personal Protective Equipment B->C D Weighing and Transfer of Solid C->D F Conduct Experiment E Preparation of Solution D->E E->F G Decontaminate Work Area & Equipment F->G H Segregate and Contain Waste G->H I Dispose of Waste via EHS H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.